6-hydroxy-1H-pyridin-2-one;hydrochloride
Descripción
The exact mass of the compound 2,6-Dihydroxypyridine hydrochloride is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 281274. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyridines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure of Parent
Propiedades
IUPAC Name |
6-hydroxy-1H-pyridin-2-one;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5NO2.ClH/c7-4-2-1-3-5(8)6-4;/h1-3H,(H2,6,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWWAWKDVFVJRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)NC(=C1)O.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
626-06-2 (Parent) | |
| Record name | 6-Hydroxy-2-oxopyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40145904 | |
| Record name | 6-Hydroxy-2-oxopyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
147.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Yellow-green hygroscopic solid; [Alfa Aesar MSDS] | |
| Record name | 2,6-Dihydroxypyridine hydrochloride | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/19502 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
10357-84-3 | |
| Record name | 2(1H)-Pyridinone, 6-hydroxy-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10357-84-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Hydroxy-2-oxopyridinium chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010357843 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,6-Dihydroxypyridine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=281274 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 6-Hydroxy-2-oxopyridinium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40145904 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-hydroxy-2-oxopyridinium chloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.694 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-hydroxy-1H-pyridin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-hydroxy-1H-pyridin-2-one hydrochloride, a pyridinone derivative, is a versatile chemical compound with significant potential in medicinal chemistry and drug development. This technical guide provides a comprehensive overview of its fundamental properties, including physicochemical characteristics, synthesis, and biological activities, with a focus on its role as a precursor in the development of potent enzyme inhibitors.
Physicochemical Properties
The physicochemical properties of 6-hydroxy-1H-pyridin-2-one hydrochloride are crucial for its handling, formulation, and biological activity. Key quantitative data are summarized in the table below.
| Property | Value | Reference |
| Molecular Formula | C₅H₆ClNO₂ | N/A |
| Molecular Weight | 147.56 g/mol | N/A |
| Melting Point | 190-191 °C (for the free base) | [1] |
| Solubility | ||
| Water | 41 g/L (for the free base, 2,6-dihydroxypyridine) | [1] |
| DMSO | 100 mg/mL (for the hydrochloride salt) | [2] |
| pKa | Data not available |
Synthesis and Experimental Protocols
While a specific, detailed protocol for the direct synthesis of 6-hydroxy-1H-pyridin-2-one hydrochloride was not found in the reviewed literature, a common approach involves the synthesis of the free base, 6-hydroxy-1H-pyridin-2-one (also known as 2,6-dihydroxypyridine), followed by treatment with hydrochloric acid.
A representative synthesis for the related formic acid salt of 6-hydroxy-1,2-dihydropyridin-2-one is described, which can be adapted for the preparation of the free base prior to hydrochloride salt formation.[3]
Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one (Formic Acid Salt)[3]
This two-step synthesis starts from 2,6-dichloropyridine.
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
In a 100 mL round-bottom flask equipped with a stir bar, dissolve 1.00 g (6.80 mmol) of 2,6-dichloropyridine in 15 mL of mesityylene.
-
Add 1.52 g (13.6 mmol) of potassium tert-butoxide to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 18 hours, during which the solution will turn from colorless to deep red.
-
After cooling to room temperature, wash the solution three times with 20 mL of water.
-
Collect the organic layer and dry it over sodium sulfate. This crude product is used in the next step without further purification.
Step 2: Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one formic acid salt
-
To the crude 2,6-di-tert-butoxypyridine from the previous step in a 20 mL scintillation vial, add 1.00 mL (17.8 mmol) of formic acid.
-
Stir the resulting bi-layered solution vigorously in the air for 18 hours.
-
A solid precipitate will form, which is collected and dried under a vacuum.
Formation of the Hydrochloride Salt:
To obtain the hydrochloride salt, the free base (6-hydroxy-1H-pyridin-2-one) would typically be dissolved in a suitable solvent, such as ethanol or diethyl ether, and treated with a solution of hydrochloric acid (e.g., 2.5N HCl in an organic solvent) until precipitation is complete.[4] The resulting solid would then be collected by filtration and dried.
Experimental Protocol for pKa Determination (General)
Potentiometric titration is a standard and precise method for determining pKa values.[5][6]
-
Preparation of Solutions:
-
Prepare a 1 mM solution of the sample in water or a suitable co-solvent.
-
Prepare standardized 0.1 M hydrochloric acid (HCl) and 0.1 M sodium hydroxide (NaOH) solutions.
-
Prepare a 0.15 M potassium chloride (KCl) solution to maintain constant ionic strength.
-
-
Titration Procedure:
-
Calibrate a pH meter using standard buffers.
-
Place a known volume (e.g., 20 mL) of the sample solution in a titration vessel.
-
If the substance is a base, titrate with the standardized HCl solution. If it is an acid, titrate with the standardized NaOH solution.
-
Add the titrant in small increments and record the pH after each addition, allowing the reading to stabilize.
-
Continue the titration past the equivalence point.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added to obtain a titration curve.
-
The pKa can be determined from the pH at the half-equivalence point.
-
Caption: Workflow for pKa determination by potentiometric titration.
Biological Activity and Mechanism of Action
The pyridin-2(1H)-one scaffold is recognized as a "privileged structure" in medicinal chemistry, with derivatives exhibiting a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[7][8]
Inhibition of Uridine Phosphorylase
A key application of 6-hydroxy-1H-pyridin-2-one is as a starting material for the synthesis of uridine phosphorylase (UPase) inhibitors.[9] UPase is a critical enzyme in the pyrimidine salvage pathway, catalyzing the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[10][11]
Mechanism of Action:
Uridine phosphorylase inhibitors function by binding to the active site of the enzyme, preventing the breakdown of uridine.[11] This leads to an accumulation of uridine, which can have several therapeutic effects. In cancer therapy, inhibiting UPase can enhance the efficacy of fluoropyrimidine-based chemotherapeutic agents, such as 5-fluorouracil, by preventing their degradation.[9]
The design of potent UPase inhibitors often involves creating mimics of the transition state of the enzymatic reaction.[12] The 6-hydroxy-1H-pyridin-2-one scaffold serves as a foundational structure for developing such mimics.[12]
References
- 1. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. US4916228A - Process for the preparation of 1-hydroxy-2-pyridones - Google Patents [patents.google.com]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]
- 7. researchgate.net [researchgate.net]
- 8. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]
- 12. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to 2,6-Dihydroxypyridine Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and biological relevance of 2,6-dihydroxypyridine hydrochloride. The information is intended to support research and development activities in medicinal chemistry, biochemistry, and drug discovery.
Chemical Structure and Properties
2,6-Dihydroxypyridine hydrochloride is the hydrochloride salt of 2,6-dihydroxypyridine. The parent compound, 2,6-dihydroxypyridine, is a pyridine derivative that exists in tautomeric forms. In polar solvents, the equilibrium favors the 6-hydroxy-1H-pyridin-2-one tautomer. The hydrochloride salt is formed by the protonation of the pyridine nitrogen atom.
Chemical Formula: C₅H₅NO₂ · HCl[1]
Molecular Weight: 147.56 g/mol [1]
CAS Number: 10357-84-3[1]
Synonyms: 2,6-Pyridinediol hydrochloride[1]
Appearance: White crystalline powder.
Melting Point: 206-208 °C (with decomposition)
Solubility: The hydrochloride salt form generally exhibits increased solubility in aqueous solutions compared to the free base.
Tautomerism
2,6-Dihydroxypyridine can exist in several tautomeric forms. However, spectroscopic studies indicate that in solution, the most prevalent tautomer is 6-hydroxy-2(1H)-pyridone. This structural feature is crucial for its chemical reactivity and biological interactions.
Spectroscopic Data
The following tables summarize the available spectroscopic data for the core molecule, 2,6-dihydroxypyridine. It is important to note that the data for the hydrochloride salt may show slight variations, particularly in the NMR spectra, due to the protonation of the pyridine nitrogen.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Spectral Data of 2,6-Dihydroxypyridine [2]
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 11.47 | broad singlet | N-H |
| 7.68 | triplet | H-4 |
| 6.91 | doublet | H-5 |
| 6.60 | doublet | H-3 |
Solvent: Not specified in the source, but likely a polar solvent like DMSO-d₆ or methanol-d₄ based on the chemical shifts.
Table 2: ¹³C NMR Spectral Data of 2,6-Dihydroxypyridine [2]
| Chemical Shift (δ) ppm | Assignment |
| 163.7 | C=O (C-2) |
| 147.0 | C-O (C-6) |
| 142.2 | C-4 |
| 114.9 | C-5 |
| 108.5 | C-3 |
Solvent: Not specified in the source.
Infrared (IR) Spectroscopy
Table 3: Key IR Absorption Bands of 2,6-Dihydroxypyridine [2]
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 1596 | medium | C=C stretching |
| 1333 | medium | C-N stretching |
| 825 | weak | C-H out-of-plane bending |
| 772 | weak | C-H out-of-plane bending |
| 706 | strong | C-H out-of-plane bending |
Mass Spectrometry
Experimental Protocols
Synthesis of 2,6-Dihydroxypyridine Hydrochloride
This protocol is a two-step process involving the synthesis of the free base, 2,6-dihydroxypyridine, followed by its conversion to the hydrochloride salt.
Step 1: Synthesis of 2,6-Dihydroxypyridine (as a formic acid salt) [2]
-
Materials: 2,6-dichloropyridine, mesitylene, potassium tert-butoxide, water, sodium sulfate, formic acid.
-
Procedure:
-
In a 100 mL round-bottom flask equipped with a stir bar, dissolve 1.00 g (6.80 mmol) of 2,6-dichloropyridine in 15 mL of mesitylene.
-
Add 1.52 g (13.6 mmol) of potassium tert-butoxide to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. This intermediate, 2,6-di-tert-butoxypyridine, can be used in the next step without further purification.
-
To the crude intermediate, add 20 mL of formic acid.
-
Stir the bi-layered solution at a high speed in an open-air atmosphere for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry it under a vacuum to yield the formic acid salt of 2,6-dihydroxypyridine.
-
Step 2: Formation of 2,6-Dihydroxypyridine Hydrochloride
This is a general procedure for the formation of a hydrochloride salt from a pyridine derivative.
-
Materials: 2,6-dihydroxypyridine (free base or formic acid salt), diethyl ether (or another suitable organic solvent like dichloromethane), concentrated hydrochloric acid.
-
Procedure:
-
Dissolve the synthesized 2,6-dihydroxypyridine in a minimal amount of diethyl ether or another suitable organic solvent in which the free base is soluble.[3]
-
Slowly add a calculated amount of concentrated hydrochloric acid dropwise to the solution while stirring.[3]
-
The corresponding hydrochloride salt will precipitate out of the solution.[3]
-
Isolate the precipitate by filtration.
-
Wash the solid with a small amount of cold diethyl ether to remove any unreacted starting material.
-
Dry the resulting white solid under a vacuum to obtain 2,6-dihydroxypyridine hydrochloride.
-
General Protocol for Spectroscopic Analysis
-
NMR Spectroscopy:
-
Prepare a sample by dissolving a small amount of 2,6-dihydroxypyridine hydrochloride in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O).
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Process the spectra to determine chemical shifts (referenced to the solvent peak or an internal standard like TMS), coupling constants, and integration.
-
-
FTIR Spectroscopy:
-
Obtain an FTIR spectrum of the solid 2,6-dihydroxypyridine hydrochloride using a universal ATR (Attenuated Total Reflectance) accessory or by preparing a KBr pellet.
-
Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.
-
Biological Significance and Signaling Pathways
2,6-Dihydroxypyridine is a key intermediate in the microbial degradation of nicotine, particularly by the bacterium Arthrobacter nicotinovorans.[4][5] This pathway is of significant interest for bioremediation and biotechnological applications.
Nicotine Degradation Pathway in Arthrobacter nicotinovorans
The degradation of nicotine by Arthrobacter nicotinovorans proceeds through the pyridine pathway. The initial steps involve the hydroxylation of the pyridine ring of nicotine. 2,6-Dihydroxypyridine is a central intermediate in this pathway and is subsequently hydroxylated to 2,3,6-trihydroxypyridine by the enzyme 2,6-dihydroxypyridine 3-hydroxylase.
Applications in Research and Development
2,6-Dihydroxypyridine hydrochloride and its derivatives are valuable compounds in several areas of research and development:
-
Biochemical Research: It serves as a crucial substrate and intermediate for studying the enzymes involved in nicotine metabolism.
-
Drug Discovery: The pyridine scaffold is a common motif in many pharmaceuticals. Derivatives of 2,6-dihydroxypyridine can be synthesized and screened for various biological activities.
-
Synthesis: It is used as a reagent in the synthesis of other molecules, such as uridine phosphorylase.[1][6]
-
Industrial Applications: It has been investigated as a coupling agent in hair dyeing formulations.[5]
This technical guide provides a foundational understanding of 2,6-dihydroxypyridine hydrochloride. Further research into its properties and applications is ongoing and promises to reveal new opportunities in science and technology.
References
An In-depth Technical Guide to the Tautomerism of 6-hydroxy-1H-pyridin-2-one in Solution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the tautomeric behavior of 6-hydroxy-1H-pyridin-2-one (also known as 2,6-dihydroxypyridine) in various solvent environments. Understanding the tautomeric equilibrium of this and related heterocyclic compounds is critical in medicinal chemistry and drug development, as different tautomers can exhibit distinct physicochemical properties, receptor binding affinities, and metabolic stabilities.
Introduction: The Tautomeric Landscape
6-hydroxy-1H-pyridin-2-one is a heterocyclic compound capable of existing in multiple tautomeric forms through intramolecular proton transfer. The relative stability and population of these tautomers are highly dependent on the surrounding environment, particularly the solvent. While several tautomers are theoretically possible, the equilibrium in solution is primarily dominated by three key forms: the 6-hydroxy-1H-pyridin-2-one (hydroxypyridone form), the 2,6-dihydroxypyridine (pyridinediol form), and the glutaconimide form .[1] The hydroxypyridone structure is generally the most stable and predominant form in the solid state and in polar solvents.[1][2]
The study of this equilibrium is crucial, as the prevalence of a specific tautomer can significantly influence a molecule's hydrogen bonding capacity, polarity, and overall shape, thereby affecting its biological activity.
Key Tautomeric Forms in Solution
The primary tautomeric equilibrium for 6-hydroxy-1H-pyridin-2-one involves the interconversion between the hydroxypyridone, pyridinediol, and glutaconimide forms. The solvent plays a pivotal role in shifting this equilibrium. Polar, protic solvents like water and ethanol can stabilize the more polar pyridone tautomer through hydrogen bonding, whereas non-polar solvents can favor the less polar forms.[2][3]
Quantitative Analysis of Tautomerism in Various Solvents
Spectroscopic studies have been instrumental in determining the predominant tautomeric forms of 6-hydroxy-1H-pyridin-2-one in different solvents. The hydroxypyridone tautomer is the major or predominant species in a range of common solvents, including water, ethanol, and dimethyl sulfoxide (DMSO).[1][4] In contrast, the glutaconimide form becomes predominant in a less polar solvent like dioxan.[1] The pyridinediol form is generally a minor component, with studies indicating its concentration is undetectably small in most polar solvents and less than 10% even in largely non-polar environments like a 1:19 ethanol-cyclohexane mixture.[1]
While one early study suggested a tautomeric ratio of 60:25:15 for the hydroxypyridone, pyridinediol, and glutaconimide forms in water, subsequent and more detailed spectroscopic analyses have concluded that the diol content is negligibly small in aqueous solutions.[1]
Table 1: Predominant Tautomeric Forms of 6-hydroxy-1H-pyridin-2-one in Solution
| Solvent | Dielectric Constant (Approx.) | Solvent Type | Predominant Tautomer(s) | Reference |
| Water | 80.1 | Polar Protic | Hydroxypyridone | [1][4] |
| Dimethyl Sulfoxide (DMSO) | 46.7 | Polar Aprotic | Hydroxypyridone | [1][4] |
| Ethanol | 24.5 | Polar Protic | Hydroxypyridone | [1][4] |
| Dioxan | 2.2 | Non-polar Aprotic | Glutaconimide | [1] |
| 5% Ethanol - 95% Cyclohexane | ~2.5 | Largely Non-polar | Hydroxypyridone (Major) | [1] |
| 1% Ethanol - 99% Dioxan | ~2.3 | Largely Non-polar | Glutaconimide (Major) | [1] |
Experimental Protocols for Tautomer Analysis
The characterization and quantification of tautomeric equilibria rely on spectroscopic techniques that can differentiate between the distinct structural features of each tautomer.
A. UV/Vis Spectroscopy
-
Principle: Tautomers possess different systems of conjugated π-electrons, resulting in distinct electronic transitions and, consequently, different absorption maxima (λ_max).
-
Methodology:
-
Prepare dilute solutions of the compound in the solvent of interest using quartz cuvettes.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 220-400 nm).
-
The hydroxypyridone form in water exhibits a characteristic λ_max around 307 nm.[1] The pyridinediol form is expected to absorb at a lower wavelength (e.g., ~279 nm).[1]
-
The relative intensities of these peaks are used to estimate the ratio of tautomers. The absence of a peak corresponding to a specific tautomer indicates its concentration is below the detection limit.
-
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Principle: ¹H and ¹³C NMR spectroscopy can distinguish tautomers based on differences in the chemical environments of the nuclei. The number of signals, their chemical shifts (δ), and their integration values provide detailed structural information.
-
Methodology:
-
Dissolve the sample in a deuterated solvent (e.g., D₂O, DMSO-d₆).
-
Acquire ¹H and ¹³C NMR spectra.
-
¹H NMR: Look for the signal corresponding to the N-H proton of the pyridone form (often a broad singlet) versus the O-H protons of the diol form. The chemical shifts of the aromatic/olefinic ring protons will also differ significantly between tautomers.
-
¹³C NMR: The key differentiator is the carbonyl carbon (C=O) signal in the pyridone tautomer, which appears far downfield (e.g., >160 ppm). This signal is absent in the pyridinediol form, which instead shows signals for carbons attached to hydroxyl groups (C-OH).
-
The ratio of tautomers can be determined by integrating the corresponding distinct signals in the ¹H NMR spectrum.
-
C. Infrared (IR) Spectroscopy
-
Principle: IR spectroscopy detects the vibrational frequencies of functional groups. The C=O (carbonyl) group of the pyridone and the O-H (hydroxyl) group of the diol have highly characteristic stretching frequencies.
-
Methodology:
-
Prepare the sample as a solution in a suitable IR-transparent solvent, or as a solid dispersion (e.g., KBr pellet) for solid-state analysis.
-
Record the IR spectrum.
-
The hydroxypyridone form will show a strong absorption band for the C=O stretch (typically 1650-1700 cm⁻¹).
-
The pyridinediol form will be characterized by the absence of a C=O stretch and the presence of O-H stretching bands (typically broad, around 3200-3600 cm⁻¹). In the solid state, very broad and intense OH absorption can indicate strong intermolecular hydrogen bonding.[1]
-
Conclusion
The tautomeric equilibrium of 6-hydroxy-1H-pyridin-2-one is a clear example of solvent-driven structural isomerism. In polar, protic solvents such as water and ethanol, the equilibrium overwhelmingly favors the 6-hydroxy-1H-pyridin-2-one (hydroxypyridone) form. In contrast, less polar, aprotic environments like dioxan can shift the equilibrium to favor the glutaconimide tautomer. The 2,6-dihydroxypyridine (diol) form is consistently a minor species in solution. A multi-faceted analytical approach, employing UV/Vis, NMR, and IR spectroscopy, is essential for the accurate characterization and quantification of this tautomeric system, providing critical insights for applications in chemical biology and drug design.
References
An In-depth Technical Guide on the Physicochemical Characteristics of 6-hydroxy-1H-pyridin-2-one;hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-hydroxy-1H-pyridin-2-one;hydrochloride, also known as 2,6-dihydroxypyridine hydrochloride, is a heterocyclic organic compound of significant interest in medicinal chemistry and drug development. Its core structure, the pyridinone ring, is a privileged scaffold found in numerous biologically active molecules. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and biological relevance of this compound, with a focus on its role as a key reagent in the development of novel therapeutics.
Physicochemical Characteristics
The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. A summary of its key characteristics is presented below.
| Property | Value | Reference |
| Chemical Formula | C₅H₆ClNO₂ | [1][2] |
| Molecular Weight | 147.56 g/mol | [1][2] |
| CAS Number | 10357-84-3 | [1][2] |
| Melting Point | 206-208 °C (decomposition) | [3] |
| Solubility | Soluble in DMSO. | [4] |
| Appearance | Not explicitly stated, but the related formic acid salt is a solid. | [5] |
| pKa | A specific pKa for the hydrochloride is not readily available. However, the pKa of the parent 2-hydroxypyridine is approximately 11.7 for the hydroxyl group. The pyridinium ion would have a much lower pKa. | [6] |
Spectroscopic Data
Detailed spectroscopic data for the hydrochloride salt is not widely published. However, extensive data is available for the closely related formic acid salt of 6-hydroxy-1,2-dihydropyridin-2-one, which provides a strong basis for characterization. The presence of the hydrochloride salt is expected to induce downfield shifts in the ¹H and ¹³C NMR spectra due to the influence of the protonated nitrogen.
¹H NMR, ¹³C NMR, and IR data for the formic acid salt of 6-hydroxy-1,2-dihydropyridin-2-one: [5]
| Spectroscopy | Data |
| ¹H NMR (300 MHz, DMSO-d₆) | δ 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H) |
| ¹³C NMR (75 MHz, DMSO-d₆) | δ 163.7, 147.0, 142.2, 114.9, 108.5 |
| IR (cm⁻¹) | 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s) |
Experimental Protocols
Synthesis of 6-hydroxy-1H-pyridin-2-one
A common route for the synthesis of the 6-hydroxy-1H-pyridin-2-one core involves the reaction of 2,6-dichloropyridine with a strong base followed by acid-mediated deprotection. The following is a representative protocol for the synthesis of the formic acid salt, which can be adapted to produce the hydrochloride salt.[5]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
In a 100 mL round-bottom flask equipped with a stir bar, dissolve 1.00 g (6.80 mmol) of 2,6-dichloropyridine in 15 mL of mesitylene.
-
Add 1.52 g (13.6 mmol) of potassium tert-butoxide to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After cooling to room temperature, wash the solution three times with 20 mL of water.
-
Collect the organic layer and dry it over anhydrous sodium sulfate. This solution of 2,6-di-tert-butoxypyridine is used in the next step without further purification.
Step 2: Synthesis of 6-hydroxy-1H-pyridin-2-one (as formic acid salt)
-
To the crude solution of 2,6-di-tert-butoxypyridine, add 1.00 mL (17.8 mmol) of formic acid.
-
Stir the bi-layered solution vigorously at room temperature for 18 hours, during which a solid precipitate will form.
-
Collect the solid by vacuum filtration and dry it under vacuum to yield 6-hydroxy-1,2-dihydropyridin-2-one formic acid salt.
To obtain the hydrochloride salt, the final product from a similar synthesis (or the free base) can be treated with hydrochloric acid.
General Analytical Methods
Standard analytical techniques are employed for the characterization of this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 300 or 500 MHz) using a suitable deuterated solvent such as DMSO-d₆.
-
Infrared (IR) Spectroscopy: IR spectra are typically obtained using a Fourier-transform infrared (FTIR) spectrometer, with the sample prepared as a KBr pellet or analyzed using an attenuated total reflectance (ATR) accessory.
-
Mass Spectrometry (MS): Mass spectral analysis can be performed using techniques such as electrospray ionization (ESI) to determine the molecular weight and fragmentation pattern of the compound.
Biological Activity and Signaling Pathways
This compound serves as a crucial starting material for the synthesis of uridine phosphorylase (UPase) inhibitors.[1][2] UPase is a key enzyme in the pyrimidine salvage pathway, which recycles uridine and deoxyuridine.
Mechanism of Action of Uridine Phosphorylase Inhibitors
Uridine phosphorylase catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[7][8] In the context of cancer therapy, many fluoropyrimidine drugs, such as 5-fluorouracil (5-FU), are anabolic drugs that require conversion to active metabolites to exert their cytotoxic effects. UPase can degrade these drugs, reducing their therapeutic efficacy.
Inhibitors of uridine phosphorylase block this degradation, thereby increasing the bioavailability and cytotoxic effects of fluoropyrimidine chemotherapeutic agents. This is particularly relevant for enhancing the treatment of various cancers.
The Pyrimidine Salvage Pathway and Uridine Phosphorylase Inhibition
The pyrimidine salvage pathway provides a mechanism for cells to synthesize nucleotides from pre-existing bases and nucleosides, which is less energy-intensive than the de novo synthesis pathway.[9][10] Uridine phosphorylase plays a central role in this process.
As depicted in Figure 1, uridine phosphorylase inhibitors derived from 6-hydroxy-1H-pyridin-2-one block the action of UPase. This prevents the breakdown of uridine and also protects fluoropyrimidine drugs like 5-FU from degradation, leading to higher concentrations of their active metabolites and enhanced inhibition of DNA synthesis in cancer cells.
Experimental Workflow for Synthesis and Characterization
The general workflow for the synthesis and characterization of this compound and its derivatives is outlined below.
This workflow (Figure 2) illustrates the key stages from starting materials to the fully characterized final product, ensuring purity and structural confirmation, which are essential for subsequent biological evaluation.
Conclusion
This compound is a valuable compound with straightforward, albeit multi-step, synthetic accessibility. Its primary importance lies in its role as a precursor for the development of uridine phosphorylase inhibitors, a promising class of therapeutic agents for enhancing cancer chemotherapy. The physicochemical and spectroscopic data, along with the understanding of its biological context, provide a solid foundation for researchers and drug development professionals working in this area. Further investigation into the specific pKa of the hydrochloride salt and the acquisition of its dedicated spectroscopic data would be beneficial for more precise characterization and formulation development.
References
- 1. youtube.com [youtube.com]
- 2. scbt.com [scbt.com]
- 3. 2,6-二羟基吡啶 盐酸盐 97% | Sigma-Aldrich [sigmaaldrich.com]
- 4. 2,6-Dihydroxypyridine 97 10357-84-3 [sigmaaldrich.com]
- 5. journals.iucr.org [journals.iucr.org]
- 6. Showing Compound 2-Hydroxypyridine (FDB112195) - FooDB [foodb.ca]
- 7. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]
- 8. The kinetic mechanism of human uridine phosphorylase 1: Towards the development of enzyme inhibitors for cancer chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
Spectral Data Analysis of 2,6-Dihydroxypyridine Hydrochloride (CAS 10357-84-3): A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectral data for the compound 2,6-Dihydroxypyridine hydrochloride (CAS 10357-84-3), also known as 2,6-Pyridinediol hydrochloride. This document is intended to serve as a core resource for researchers and professionals involved in drug development and other scientific endeavors requiring detailed characterization of this molecule.
Introduction
2,6-Dihydroxypyridine hydrochloride is a pyridine derivative of significant interest in various chemical and pharmaceutical research areas. Accurate and detailed spectral analysis is crucial for its identification, purity assessment, and structural elucidation. This guide presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols for data acquisition.
Spectral Data Presentation
The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, and IR spectroscopy for 2,6-Dihydroxypyridine hydrochloride. The mass spectrometry data is presented for the free base, 2,6-Dihydroxypyridine, as the fragmentation pattern is expected to be highly similar.
Table 1: ¹H NMR Spectral Data for 2,6-Dihydroxypyridine Hydrochloride
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| Data available at SpectraBase | |||
Note: Specific chemical shift values and multiplicities are available at SpectraBase under the entry for 2,6-Pyridinediol hydrochloride.[1]
Table 2: ¹³C NMR Spectral Data for 2,6-Dihydroxypyridine Hydrochloride
| Chemical Shift (δ) ppm | Assignment |
| Data available at SpectraBase | |
Note: Specific chemical shift values are available at SpectraBase under the entry for 2,6-Pyridinediol hydrochloride.[1]
Table 3: IR Spectral Data for 2,6-Dihydroxypyridine Hydrochloride
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| Data available at SpectraBase | ||
Note: Specific peak positions and their assignments are available at SpectraBase under the entry for 2,6-Pyridinediol hydrochloride.[1]
Table 4: Mass Spectrometry Data for 2,6-Dihydroxypyridine (Free Base)
| m/z | Relative Intensity (%) | Putative Fragment |
| 111 | 100 | [M]+ (Molecular Ion) |
| 83 | Moderate | [M-CO]+ |
| 68 | High | [M-HNCO]+ |
| 55 | Moderate | [C₃H₃O]+ |
| 40 | Moderate | [C₂H₂N]+ |
Source: Adapted from NIST Mass Spectrometry Data Center via PubChem.[2] The fragmentation of the hydrochloride salt is expected to initially show the molecular ion of the free base upon ionization.
Experimental Protocols
The following are detailed methodologies for the acquisition of the spectral data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural elucidation.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.
Sample Preparation:
-
Accurately weigh 5-10 mg of 2,6-Dihydroxypyridine hydrochloride.
-
Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Deuterium Oxide (D₂O) or Dimethyl Sulfoxide-d₆ (DMSO-d₆)).
-
Transfer the solution to a 5 mm NMR tube.
-
Ensure the solution is free of any particulate matter.
¹H NMR Acquisition Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Number of Scans: 16-64 (depending on sample concentration).
-
Relaxation Delay: 1-5 seconds.
-
Acquisition Time: 2-4 seconds.
-
Spectral Width: -2 to 12 ppm.
-
Temperature: 298 K.
¹³C NMR Acquisition Parameters:
-
Pulse Program: Standard proton-decoupled ¹³C experiment (zgpg30).
-
Number of Scans: 1024-4096 (or more, due to the low natural abundance of ¹³C).
-
Relaxation Delay: 2 seconds.
-
Acquisition Time: 1-2 seconds.
-
Spectral Width: 0 to 200 ppm.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., D₂O at 4.79 ppm, DMSO-d₆ at 2.50 ppm for ¹H NMR; DMSO-d₆ at 39.52 ppm for ¹³C NMR).
-
Integrate the signals in the ¹H NMR spectrum.
-
Perform peak picking to identify the chemical shifts of all signals.
Fourier-Transform Infrared (FTIR) Spectroscopy
Objective: To identify the functional groups present in the molecule.
Instrumentation: An FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory or with capabilities for preparing KBr pellets.
Sample Preparation (ATR Method):
-
Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
-
Place a small amount of the solid 2,6-Dihydroxypyridine hydrochloride sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.
-
Apply pressure using the anvil to ensure good contact between the sample and the crystal.
Data Acquisition:
-
Spectral Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of Scans: 16-32.
-
Background: A background spectrum of the empty ATR crystal should be collected prior to sample analysis.
Data Processing:
-
The instrument software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.
-
Perform baseline correction if necessary.
-
Identify and label the major absorption peaks.
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Instrumentation: A mass spectrometer with an appropriate ionization source, such as Electrospray Ionization (ESI) or Electron Ionization (EI), coupled to a mass analyzer (e.g., Quadrupole, Time-of-Flight).
Sample Preparation (for ESI-MS):
-
Prepare a dilute solution of 2,6-Dihydroxypyridine hydrochloride in a suitable solvent (e.g., methanol, acetonitrile, or a mixture with water) at a concentration of approximately 1-10 µg/mL.
-
A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to aid ionization, depending on the desired ion polarity.
Data Acquisition (ESI-MS):
-
Ionization Mode: Positive or negative ion mode. For the hydrochloride salt, positive mode is typically used to observe the protonated molecule of the free base.
-
Mass Range: m/z 50-500.
-
Capillary Voltage: 3-5 kV.
-
Source Temperature: 100-150 °C.
-
Nebulizer Gas Flow: As per instrument manufacturer's recommendations.
Data Processing:
-
The acquired data is processed to generate a mass spectrum showing the relative abundance of ions as a function of their mass-to-charge ratio (m/z).
-
Identify the molecular ion peak ([M+H]⁺ for the free base in positive mode) and major fragment ions.
-
Propose fragmentation pathways based on the observed fragment ions.
Experimental Workflow Visualization
The following diagram illustrates the general workflow for the spectral analysis of 2,6-Dihydroxypyridine hydrochloride.
References
The Diverse Biological Activities of Pyridin-2(1H)-one Derivatives: A Technical Guide for Researchers
Introduction: The pyridin-2(1H)-one scaffold is a "privileged" heterocyclic motif in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. Its ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, has made it a focal point for the development of novel therapeutic agents. This technical guide provides an in-depth overview of the significant biological activities of pyridin-2(1H)-one derivatives, with a focus on their anticancer, antimicrobial, antiviral, and anti-inflammatory properties. The information is tailored for researchers, scientists, and drug development professionals, presenting quantitative data, detailed experimental protocols, and visualizations of key molecular pathways.
Anticancer Activity
Pyridin-2(1H)-one derivatives have demonstrated notable potential as anticancer agents, exerting their effects through various mechanisms, including the inhibition of crucial kinases, induction of apoptosis, and cell cycle arrest.
Quantitative Anticancer Activity Data
The cytotoxic effects of various pyridin-2(1H)-one derivatives have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a compound's potency, are summarized below.
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [1] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | MCF-7 (Breast Cancer) | >15 | [1] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2) | HepG2 (Liver Cancer) | 7.8 ± 0.5 | [1] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine (Compound 2) | MCF-7 (Breast Cancer) | >15 | [1] |
| Pyridinone–quinazoline derivatives (e.g., 42a, 42b) | MCF-7, HeLa, HepG2 | 9 - 15 | [2] |
| Spiro-pyridine derivative 5 | HepG-2 / Caco-2 | 10.58 ± 0.8 / 9.78 ± 0.7 | [3] |
| Spiro-pyridine derivative 7 | HepG-2 / Caco-2 | 8.90 ± 0.6 / 7.83 ± 0.5 | [3] |
| Spiro-pyridine derivative 8 | HepG-2 / Caco-2 | 8.42 ± 0.7 / 13.61 ± 1.2 | [3] |
| 3-Benzyloxy (17E)-pycolinilidene derivative 9 | MDA-MB-231 (Breast Cancer) | 0.96 | [4] |
| Pyridine-urea derivative 8e | MCF-7 (Breast Cancer) | 0.22 (48h) / 0.11 (72h) | [5] |
| Pyridine-urea derivative 8n | MCF-7 (Breast Cancer) | 1.88 (48h) / 0.80 (72h) | [5] |
| Pyridin-2-yl estra-1,3,5(10) derivative 4 | Prostate Cancer (AR negative) | 4.84 | [4] |
| Pyridin-2-yl estra-1,3,5(10) derivative 5 | Prostate Cancer (AR negative) | 4.73 | [4] |
| Pyridin-2-yl estra-1,3,5(10) derivative 8 | Prostate Cancer (AR negative) | 4.69 | [4] |
| Aromatic O-alkyl pyridine derivative 4c | PIM-1 Kinase | 0.110 | [3] |
| Aromatic O-alkyl pyridine derivative 4f | PIM-1 Kinase | 0.095 | [3] |
Mechanisms of Anticancer Action
A primary mechanism of action for many anticancer pyridin-2(1H)-one derivatives is the inhibition of protein kinases, which are critical regulators of cell signaling pathways often dysregulated in cancer.[6]
-
PIM-1 Kinase: Certain 4,6-diaryl-2-oxo-1,2-dihydropyridine-3-carbonitriles are known inhibitors of the oncogenic PIM-1 serine/threonine kinase, which is involved in cancer cell survival.[6]
-
MAPK/ERK Pathway: Some derivatives have been shown to inhibit key components of the MAPK/ERK pathway, such as ERK1/2, thereby disrupting downstream signaling related to cell proliferation and survival.[6]
Several pyridin-2(1H)-one derivatives have been shown to induce programmed cell death (apoptosis) and disrupt the normal cell cycle progression in cancer cells.[7] For example, some compounds induce G2/M phase arrest in liver and breast cancer cells.[1] This is often associated with the upregulation of tumor suppressor proteins like p53 and p21, and the activation of stress-activated protein kinases such as JNK.[1]
Antimicrobial Activity
Pyridin-2(1H)-one derivatives exhibit a broad spectrum of activity against various pathogenic microorganisms, including bacteria and fungi.[6]
Quantitative Antimicrobial Activity Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
| Compound/Derivative Class | Microorganism | Gram Stain | MIC (µg/mL) | Reference |
| Pyridine derivatives | S. aureus | Positive | 56 ± 0.5% inhibition at 100 µg/mL | [8] |
| Pyridine derivatives | E. coli | Negative | 55 ± 0.5% inhibition at 100 µg/mL | [8] |
| 2-(methyldithio)pyridine-3-carbonitrile | Various bacteria | N/A | 0.5 - 64 | [8] |
| Pyridine derivatives 36 and 37 | Various bacteria and fungi | N/A | 18–31 µM | [8] |
| Pyridone derivative VI | B. subtilis | Positive | 0.078 | [9] |
| Pyridone derivative VI | S. aureus | Positive | 0.0024 | [9] |
| 3-cyanopyridine derivatives 3d, 3e | E. coli | Negative | 3.91 | [9] |
| Pyrido[2,3-d]pyrimidin-4(1H)-ones 9-14 | Various bacteria | N/A | 4-30 | [10] |
Antiviral Activity
The pyridin-2(1H)-one scaffold is a key component in several potent antiviral agents, most notably against Human Immunodeficiency Virus (HIV) and Hepatitis B Virus (HBV).[2]
Quantitative Antiviral Activity Data
The antiviral efficacy is often reported as the half-maximal effective concentration (EC50) or the half-maximal inhibitory concentration (IC50).
| Compound/Derivative Class | Virus | Assay Target | EC50/IC50 | Reference |
| L-697,639 | HIV-1 | Reverse Transcriptase | 20-800 nM (IC50) | [11] |
| L-697,661 | HIV-1 | Reverse Transcriptase | 20-800 nM (IC50) | [11] |
| 5-(2-hydroxy-4-methoxybenzoyl)-1-phenylpyridin-2(1H)-one derivative 68a | HBV | DNA replication | 0.12 µM (IC50) | [2] |
| 4-cycloalkyloxypyridin-2(1H)-one derivatives 74a, 74b | HIV-1 (wild-type and mutant strains) | N/A | 0.001–0.359 µM (EC50) / 0.001–0.642 µM (EC50) | [2] |
| FTC-2 | HIV-1 | Capsid | 5.36 ± 0.98 μM (EC50) | [12] |
| TD-1a | HIV-2 | Capsid | 4.86 ± 1.71 μM (EC50) | [12] |
Mechanism of Antiviral Action: HIV Reverse Transcriptase Inhibition
Many pyridin-2(1H)-one derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1. They bind to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity.[11] This binding is typically non-competitive with respect to the nucleoside triphosphates.
Anti-inflammatory Activity
Pyridin-2(1H)-one and related pyridazinone derivatives have been reported to possess anti-inflammatory properties.[13][14] Their mechanism of action often involves the modulation of key inflammatory pathways, such as the NF-κB signaling cascade. Some derivatives have been shown to inhibit the production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.[14]
Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of pyridin-2(1H)-one derivatives.
Synthesis of Pyridin-2(1H)-one Derivatives
a) One-Pot Synthesis from Dimethyl 3-oxopentanedioate: [6] This method provides an efficient and environmentally friendly route to 2-(1H)-pyridinones.
-
Reactants: Dimethyl 3-oxopentanedioate, N,N-dimethylformamide dimethyl acetal (DMF-DMA), and a primary amine.
-
Catalyst: L-proline.
-
Procedure: The reactants and catalyst are combined in a suitable solvent and stirred, often at elevated temperatures, to facilitate the cyclization and formation of the pyridin-2(1H)-one ring.
b) Synthesis via Chan-Lam and Suzuki Coupling: These cross-coupling reactions are instrumental in creating C-N and C-C bonds, respectively, allowing for the diversification of the pyridin-2(1H)-one scaffold.
-
Chan-Lam Coupling: Typically involves the reaction of an amine or amide with a boronic acid in the presence of a copper catalyst to form a C-N bond.
-
Suzuki Coupling: Involves the reaction of an organohalide with a boronic acid, catalyzed by a palladium complex, to form a C-C bond.
In Vitro Anticancer Activity: MTT Assay
This colorimetric assay measures cell viability based on the metabolic activity of mitochondria.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a suitable density and allow them to adhere overnight.
-
Treatment: Treat the cells with a range of concentrations of the pyridin-2(1H)-one derivative. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).
-
Incubation: Incubate the plates for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value from the dose-response curve.
In Vitro Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method determines the Minimum Inhibitory Concentration (MIC) of a compound.
-
Preparation of Inoculum: Prepare a standardized suspension of the test microorganism (e.g., to 0.5 McFarland standard).
-
Serial Dilution: Perform a two-fold serial dilution of the pyridin-2(1H)-one derivative in a 96-well plate containing a suitable broth medium.
-
Inoculation: Inoculate each well with the standardized microbial suspension. Include a positive control (microorganism in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate under appropriate conditions for the test microorganism (e.g., 37°C for 24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.
In Vitro Antiviral Activity Assay
The specific protocol can vary depending on the virus and the assay format. A general plaque reduction assay is described here.
-
Cell Seeding: Seed a monolayer of susceptible host cells in a multi-well plate.
-
Infection: Infect the cells with a known amount of the virus.
-
Treatment: Add various concentrations of the pyridin-2(1H)-one derivative to the infected cells.
-
Overlay: After an incubation period to allow for viral entry, remove the medium and add a semi-solid overlay (e.g., containing agar or methylcellulose) to restrict viral spread to adjacent cells, leading to the formation of localized plaques.
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.
-
Data Analysis: Calculate the percentage of plaque reduction at each compound concentration compared to an untreated virus control to determine the EC50 value.
In Vitro Anti-inflammatory Activity: Nitric Oxide (NO) Production Assay
This assay measures the inhibitory effect of a compound on the production of NO in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).
-
Cell Seeding: Plate RAW 264.7 cells in a 96-well plate and allow them to adhere.
-
Pre-treatment: Pre-treat the cells with various concentrations of the pyridin-2(1H)-one derivative for a short period (e.g., 1 hour).
-
Stimulation: Stimulate the cells with LPS (a potent inflammatory agent) to induce NO production. Include unstimulated and vehicle-treated controls.
-
Incubation: Incubate the plates for 24 hours.
-
Nitrite Measurement (Griess Assay): Collect the cell culture supernatant. The amount of NO produced is determined by measuring the concentration of its stable metabolite, nitrite, using the Griess reagent.
-
Absorbance Measurement: Measure the absorbance at approximately 540 nm.
-
Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control to assess the anti-inflammatory activity.
Conclusion
The pyridin-2(1H)-one scaffold continues to be a highly valuable template in the design and discovery of new therapeutic agents. The diverse biological activities, including potent anticancer, antimicrobial, antiviral, and anti-inflammatory effects, underscore the broad therapeutic potential of this chemical class. The ability to readily modify the core structure allows for the fine-tuning of pharmacological properties and the exploration of novel mechanisms of action. This guide provides a foundational resource for researchers to further investigate and harness the therapeutic promise of pyridin-2(1H)-one derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. style | Graphviz [graphviz.org]
- 3. pnas.org [pnas.org]
- 4. Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Discovery of (S)-1-(1-(4-Chloro-3-fluorophenyl)-2-hydroxyethyl)-4-(2-((1-methyl-1H-pyrazol-5-yl)amino)pyrimidin-4-yl)pyridin-2(1H)-one (GDC-0994), an Extracellular Signal-Regulated Kinase 1/2 (ERK1/2) Inhibitor in Early Clinical Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Flexible docking of pyridinone derivatives into the non-nucleoside inhibitor binding site of HIV-1 reverse transcriptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improved potency of pyridin-2(1H)one derivatives for the treatment of mechanical allodynia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. A new mild method for the one-pot synthesis of pyridines [organic-chemistry.org]
- 10. One-pot two-step catalytic synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles enabling anti-cancer bioactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Attributes | Graphviz [graphviz.org]
- 12. Edge Attributes | Graphviz [graphviz.org]
- 13. Pyridine N-oxide derivatives inhibit viral transactivation by interfering with NF-kappaB binding - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
The Role of 6-hydroxy-1H-pyridin-2-one Hydrochloride as a Scaffold for Uridine Phosphorylase Inhibitors: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-hydroxy-1H-pyridin-2-one hydrochloride is a heterocyclic compound that has garnered significant attention not as a standalone therapeutic agent, but as a crucial scaffold in the synthesis of potent uridine phosphorylase (UP) inhibitors. Uridine phosphorylase is a key enzyme in the pyrimidine salvage pathway, and its inhibition presents a promising strategy in cancer chemotherapy to enhance the efficacy and reduce the toxicity of fluoropyrimidine drugs. This technical guide provides an in-depth analysis of the mechanism of action of uridine phosphorylase and the therapeutic rationale for its inhibition, focusing on the derivatives of 6-hydroxy-1H-pyridin-2-one. We present quantitative data on enzyme inhibition, detailed experimental protocols for synthesis and bioassays, and signaling pathway diagrams to elucidate the core concepts for researchers in drug development.
Introduction: The Therapeutic Potential of Uridine Phosphorylase Inhibition
Uridine phosphorylase (UPase) is a critical enzyme that catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1][2] This function is central to the pyrimidine salvage pathway, which allows cells to recycle pyrimidine bases for nucleotide synthesis.[3][4] In the context of cancer therapy, UPase plays a dual role. It is involved in the activation of fluoropyrimidine prodrugs like capecitabine to the cytotoxic agent 5-fluorouracil (5-FU).[1][2] However, it also degrades uridine, a nucleoside that can rescue healthy tissues from the toxic effects of 5-FU.[5]
Therefore, inhibiting uridine phosphorylase is a strategic approach to increase endogenous uridine levels, thereby protecting normal cells from chemotherapy-induced toxicity without compromising the anti-tumor activity of 5-FU.[3][5] The pyridin-2(1H)-one scaffold, particularly 6-hydroxy-1H-pyridin-2-one, has proven to be a valuable starting point for the design of potent and selective UP inhibitors.[5]
Mechanism of Action: Uridine Phosphorylase and the Pyrimidine Salvage Pathway
The pyrimidine salvage pathway is a crucial metabolic route for the synthesis of nucleotides from pre-existing pyrimidine bases and nucleosides, thus conserving energy for the cell. Uridine phosphorylase is a key enzyme in this pathway.
The catalytic action of human uridine phosphorylase 1 (hUP1) follows a steady-state ordered bi-bi kinetic mechanism. In this mechanism, inorganic phosphate (Pi) is the first substrate to bind to the enzyme, followed by uridine. After the phosphorolytic cleavage of the glycosidic bond, uracil is the first product to be released, followed by ribose-1-phosphate.[1]
dot
Inhibition of UPase by 6-hydroxy-1H-pyridin-2-one derivatives disrupts this cycle, leading to an accumulation of uridine. This elevated uridine can then compete with toxic fluoropyrimidine metabolites for incorporation into RNA and for other cellular processes, thereby mitigating chemotherapy-related side effects in healthy tissues.
Quantitative Data: Inhibition of Uridine Phosphorylase
While 6-hydroxy-1H-pyridin-2-one hydrochloride itself is primarily a synthetic precursor, the parent compound, 6-hydroxy-1H-pyridin-2-one, has shown inhibitory activity against human uridine phosphorylase 1 (hUP1). More significantly, its derivatives have been synthesized to achieve much higher potency.
| Compound | Target | IC50 / % Inhibition | Reference |
| 6-hydroxy-1H-pyridin-2-one | hUP1 | 38% inhibition @ 1µM | [5] |
| 5-cyano-4-methyl-6-oxo-1,6-dihydropyridine-2-olate (CPBMF65) | hUP1 | Potent inhibitor | [6] |
| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-cyanophenoxy)benzyl)uracil | Murine UP | 1.4 nM | [7] |
| 1-((2-hydroxyethoxy)methyl)-5-(3-(3-chlorophenoxy)benzyl)uracil | Murine UP | Potent inhibitor | [7] |
Experimental Protocols
General Synthesis of 6-hydroxy-1H-pyridin-2-one Derivatives
A common synthetic route to functionalized 6-hydroxy-1H-pyridin-2-one derivatives involves the condensation of a β-ketoester with cyanoacetamide in a basic medium.[5]
dot
Detailed Protocol Example: The synthesis of 6-hydroxy-1H-pyridin-2-one-3-carbonitriles can be achieved via the cyclocondensation of β-ketoesters with cyanoacetamide in a basic reaction medium.[5] The reaction times can range from 4 to 16 hours, with product yields between 44% and 80%.[5] Further modifications can be introduced at various positions of the pyridinone ring to explore structure-activity relationships.
Uridine Phosphorylase Inhibition Assay (Spectrophotometric)
The inhibitory activity of synthesized compounds against uridine phosphorylase can be determined using a spectrophotometric assay that measures the conversion of uridine to uracil.
Principle: The enzymatic conversion of uridine to uracil leads to a change in absorbance at a specific wavelength (e.g., 280 nm or 262 nm), which can be monitored over time.[8][9]
Materials:
-
Recombinant human uridine phosphorylase 1 (hUP1)
-
Uridine (substrate)
-
Potassium phosphate buffer (pH 7.4)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer
Procedure:
-
Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing phosphate buffer and the desired concentration of the test inhibitor.
-
Enzyme Addition: Add a standardized amount of hUP1 to each well.
-
Reaction Initiation: Initiate the reaction by adding a specific concentration of uridine.
-
Kinetic Measurement: Immediately measure the change in absorbance at the appropriate wavelength over time.
-
Data Analysis: Calculate the initial reaction velocity for each inhibitor concentration.
-
IC50 Determination: Plot the reaction velocities against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.[9]
dot
Broader Biological Activities of the Pyridin-2(1H)-one Scaffold
It is noteworthy that the pyridin-2(1H)-one scaffold is a "privileged structure" in medicinal chemistry, exhibiting a wide range of biological activities.[10] Derivatives of this scaffold have been investigated as inhibitors of various kinases, including c-Src kinase and PIM-1 kinase, for potential applications in oncology.[11][12] This highlights the versatility of the pyridinone core and suggests that selectivity studies against other relevant enzymes are crucial in the development of specific uridine phosphorylase inhibitors.
Conclusion
6-hydroxy-1H-pyridin-2-one hydrochloride serves as a valuable and versatile starting material for the synthesis of potent uridine phosphorylase inhibitors. The mechanism of action of these inhibitors is rooted in the modulation of the pyrimidine salvage pathway, leading to increased levels of uridine that can protect healthy tissues from the toxic effects of fluoropyrimidine-based chemotherapy. The quantitative data and experimental protocols provided in this guide offer a solid foundation for researchers and drug development professionals to design and evaluate novel UP inhibitors based on the 6-hydroxy-1H-pyridin-2-one scaffold, with the ultimate goal of improving cancer treatment outcomes.
References
- 1. Uridine phosphorylase (-/-) murine embryonic stem cells clarify the key role of this enzyme in the regulation of the pyrimidine salvage pathway and in the activation of fluoropyrimidines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Uridine phosophorylase: an important enzyme in pyrimidine metabolism and fluoropyrimidine activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 4. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. CPBMF65, a synthetic human uridine phosphorylase-1 inhibitor, reduces HepG2 cell proliferation through cell cycle arrest and senescence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Inhibition of uridine phosphorylase. Synthesis and structure-activity relationships of aryl-substituted 1-((2-hydroxyethoxy)methyl)-5-(3-phenoxybenzyl)uracil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 11. Synthesis and evaluation of c-Src kinase inhibitory activity of pyridin-2(1H)-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
An In-depth Technical Guide to 2,6-Dihydroxypyridine: From Discovery to Modern Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
2,6-Dihydroxypyridine, a heterocyclic organic compound, holds a significant position in both biochemical pathways and synthetic organic chemistry. This technical guide provides a comprehensive overview of its discovery, history, physicochemical properties, and key experimental protocols for its synthesis and characterization. Particular emphasis is placed on its role as a crucial intermediate in the microbial degradation of nicotine and its tautomeric nature, which governs its reactivity and spectral properties. This document aims to serve as a detailed resource for researchers and professionals engaged in fields where this versatile molecule is of interest.
Introduction
2,6-Dihydroxypyridine (CAS 626-06-2), with the molecular formula C₅H₅NO₂, is a colorless, crystalline solid.[1] It is structurally a pyridine ring substituted with two hydroxyl groups. However, it predominantly exists in its more stable tautomeric form, 6-hydroxy-2(1H)-pyridinone. This tautomerism is a defining feature of the molecule, influencing its chemical and biological behavior.
Historically, the significance of 2,6-dihydroxypyridine is closely tied to the study of nicotine metabolism. Its identification as a key intermediate in the degradation of nicotine by soil bacteria, particularly Arthrobacter nicotinovorans, has been a focal point of research, elucidating a natural pathway for the detoxification of this toxic alkaloid.[1][2] In synthetic chemistry, it serves as a versatile building block for the synthesis of more complex heterocyclic systems.
Discovery and History
While a singular, definitive report of the "first" synthesis of 2,6-dihydroxypyridine is not readily apparent in historical literature, its recognition and characterization are intrinsically linked to the investigation of microbial metabolic pathways. In the mid-20th century, extensive research into the biodegradation of nicotine by various microorganisms led to the isolation and identification of several key intermediates. 2,6-Dihydroxypyridine was established as a central metabolite in the pyridine pathway of nicotine degradation by Arthrobacter nicotinovorans. This discovery was pivotal in understanding the enzymatic processes involved in the breakdown of nicotine in the environment. Modern synthetic routes, such as those starting from 2,6-dichloropyridine, have been well-established and are commonly used for its laboratory-scale and industrial production.
Physicochemical and Spectroscopic Properties
The properties of 2,6-dihydroxypyridine are crucial for its application in research and synthesis. The following tables summarize key quantitative data.
Table 1: General and Physicochemical Properties of 2,6-Dihydroxypyridine
| Property | Value | Reference |
| Molecular Formula | C₅H₅NO₂ | [1] |
| Molar Mass | 111.10 g/mol | [1] |
| Appearance | Colorless crystalline solid | [1] |
| Melting Point | 190–191 °C | [1] |
| Solubility in Water | 41 g/L | [1] |
| pKa (predicted) | 4.50 ± 0.10 | [3] |
Table 2: Spectroscopic Data for 6-Hydroxy-2(1H)-pyridinone Tautomer
| Spectroscopic Technique | Key Peaks/Shifts |
| ¹H NMR (in DMSO-d₆) | δ 11.47 (br s, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H) |
| ¹³C NMR (in DMSO-d₆) | δ 163.7, 147.0, 142.2, 114.9, 108.5 |
| Infrared (IR) | 1596 cm⁻¹, 1333 cm⁻¹, 825 cm⁻¹, 706 cm⁻¹ |
Tautomerism
2,6-Dihydroxypyridine can theoretically exist in several tautomeric forms. However, experimental and computational studies have shown that the 6-hydroxy-2(1H)-pyridinone tautomer is the most stable and predominant form, especially in polar solvents like water, ethanol, and DMSO.[4] The equilibrium between the tautomers is solvent-dependent.
Caption: Tautomeric equilibrium of 2,6-dihydroxypyridine.
Biological Significance: Nicotine Degradation
2,6-Dihydroxypyridine is a central intermediate in the pyridine pathway of nicotine degradation by the bacterium Arthrobacter nicotinovorans. This metabolic pathway is a key process in the natural recycling of nicotine.
The pathway begins with the hydroxylation of nicotine to 6-hydroxynicotine, which is then further oxidized. A series of enzymatic steps leads to the formation of 2,6-dihydroxypseudooxynicotine, which is subsequently hydrolyzed to yield 2,6-dihydroxypyridine and γ-N-methylaminobutyrate.[2] The 2,6-dihydroxypyridine is then further hydroxylated to 2,3,6-trihydroxypyridine by the enzyme 2,6-dihydroxypyridine-3-hydroxylase.[1]
Caption: Nicotine degradation pathway in Arthrobacter nicotinovorans.
Experimental Protocols
Synthesis of 2,6-Dihydroxypyridine from 2,6-Dichloropyridine
This two-step synthesis is a common laboratory method for the preparation of 2,6-dihydroxypyridine.
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Apparatus: A 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser.
-
Reagents:
-
2,6-Dichloropyridine (1.00 g, 6.80 mmol)
-
Potassium tert-butoxide (1.52 g, 13.6 mmol)
-
Mesitylene (15 mL)
-
-
Procedure:
-
To the round-bottom flask, add 2,6-dichloropyridine and mesitylene.
-
While stirring, add potassium tert-butoxide to the solution.
-
Reflux the mixture under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red should be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
The resulting solution of 2,6-di-tert-butoxypyridine is used in the next step without further purification.
-
Step 2: Synthesis of 2,6-Dihydroxypyridine
-
Apparatus: A beaker with a magnetic stir bar.
-
Reagents:
-
Solution of 2,6-di-tert-butoxypyridine from Step 1
-
Formic acid
-
-
Procedure:
-
To the solution of 2,6-di-tert-butoxypyridine, add formic acid to create a bi-layered solution.
-
Stir the mixture vigorously in the air for 18 hours. A solid precipitate will form.
-
Collect the solid by vacuum filtration and dry it under a vacuum.
-
Caption: Workflow for the synthesis of 2,6-dihydroxypyridine.
Characterization Protocols
5.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of 2,6-dihydroxypyridine in approximately 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Transfer the solution to a 5 mm NMR tube.
-
¹H NMR Acquisition (400 MHz):
-
Pulse Program: Standard single-pulse (e.g., zg30).
-
Number of Scans: 16-32.
-
Relaxation Delay (d1): 1 s.
-
Acquisition Time: 3-4 s.
-
-
¹³C NMR Acquisition (100 MHz):
-
Pulse Program: Standard proton-decoupled (e.g., zgpg30).
-
Number of Scans: 1024 or more, depending on concentration.
-
Relaxation Delay (d1): 2 s.
-
5.2.2. Infrared (IR) Spectroscopy
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of 2,6-dihydroxypyridine with dry potassium bromide and pressing it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Acquisition:
-
Spectrometer: Fourier Transform Infrared (FTIR) spectrometer.
-
Range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: 16-32 scans are typically sufficient.
-
Acquire a background spectrum of the empty sample compartment or the clean ATR crystal before running the sample.
-
Applications and Future Perspectives
2,6-Dihydroxypyridine and its derivatives are of growing interest in several fields:
-
Medicinal Chemistry: The pyridine scaffold is a common motif in many pharmaceuticals. Derivatives of 2,6-dihydroxypyridine are being explored for various therapeutic applications.
-
Materials Science: The ability of dihydroxypyridines to form hydrogen-bonded networks makes them interesting candidates for the development of supramolecular assemblies and functional materials.
-
Bioremediation: A deeper understanding of the nicotine degradation pathway could lead to the development of enhanced bioremediation strategies for tobacco waste.
-
Cosmetics: 2,6-Dihydroxypyridine has been investigated as a coupling agent in hair dyes to improve color intensity and longevity.[1]
Future research will likely focus on the synthesis of novel derivatives with tailored biological activities and the exploration of their potential in materials science. The continued study of the enzymes involved in its metabolism will also provide valuable insights for biocatalysis and environmental applications.
Conclusion
2,6-Dihydroxypyridine is a molecule with a rich chemical and biological profile. Its significance as a key intermediate in nicotine degradation highlights the intricate workings of microbial metabolism. For the synthetic chemist, it offers a versatile platform for the construction of more complex heterocyclic structures. This guide has provided a comprehensive overview of its discovery, properties, and key experimental methodologies, aiming to facilitate further research and application of this important compound.
References
An In-depth Technical Guide to the Solubility Profile of 6-hydroxy-1H-pyridin-2-one Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the solubility profile of 6-hydroxy-1H-pyridin-2-one hydrochloride (CAS Number: 10357-84-3). The document details available solubility data, experimental protocols for solubility determination, and the compound's role in the synthesis of uridine phosphorylase inhibitors.
Introduction
6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine, is a pyridinone derivative. The hydrochloride salt of this compound is of interest in medicinal chemistry, primarily as a reagent for synthesizing uridine phosphorylase inhibitors.[1][2] Understanding the solubility of this compound is critical for its handling, formulation, and application in various research and development settings. This guide aims to provide a detailed summary of its solubility characteristics.
Physicochemical Properties
A summary of the key physicochemical properties of 6-hydroxy-1H-pyridin-2-one hydrochloride is presented in Table 1.
Table 1: Physicochemical Properties of 6-hydroxy-1H-pyridin-2-one Hydrochloride
| Property | Value | Reference |
| CAS Number | 10357-84-3 | [3] |
| Molecular Formula | C₅H₆ClNO₂ | [3] |
| Molecular Weight | 147.56 g/mol | [3] |
| Melting Point | 206-208 °C (decomposes) | [3] |
| Appearance | Solid | [4] |
| pKa (of free base) | 4.50 ± 0.10 (Predicted) | [5] |
Solubility Profile
The solubility of 6-hydroxy-1H-pyridin-2-one hydrochloride has been determined in various solvents. The available quantitative data is summarized in the tables below.
Organic Solvent and In Vivo Formulation Solubility
The solubility in common organic solvents and mixtures used for in vivo studies is crucial for preclinical research.
Table 2: Solubility in Organic Solvents and In Vivo Formulations
| Solvent / Solvent System | Solubility | Observations | Reference |
| Dimethyl Sulfoxide (DMSO) | 100 mg/mL (677.69 mM) | Requires ultrasonic and warming and heat to 60°C. Hygroscopic DMSO can significantly impact solubility; newly opened DMSO is recommended. | [4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL (16.94 mM) | Clear solution. | [4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL (16.94 mM) | Clear solution. | [4] |
| 10% DMSO, 90% Corn Oil | < 2.5 mg/mL (< 16.94 mM) | Suspended solution; requires ultrasonic treatment. | [4] |
Aqueous Solubility
While specific experimental data for the aqueous solubility of the hydrochloride salt across a pH range is limited, the solubility of the free base, 2,6-dihydroxypyridine, has been reported.
Table 3: Aqueous Solubility of the Free Base (2,6-Dihydroxypyridine)
| Solvent | Solubility | Reference |
| Water | 41 g/L | [6] |
The hydrochloride salt is expected to exhibit higher aqueous solubility, particularly in acidic conditions, due to the protonation of the pyridinone ring. The pH-dependent solubility can be estimated using the Henderson-Hasselbalch equation, especially with the predicted pKa of the free base being 4.50.[5] At a pH below the pKa, the ionized form will predominate, leading to increased solubility in water.
Experimental Protocols
Accurate determination of solubility is paramount for reproducible research. The following sections detail standardized methodologies for determining the solubility of 6-hydroxy-1H-pyridin-2-one hydrochloride.
Shake-Flask Method for Thermodynamic Solubility
The shake-flask method is the gold standard for determining the equilibrium (thermodynamic) solubility of a compound.
Objective: To determine the maximum concentration of 6-hydroxy-1H-pyridin-2-one hydrochloride that can dissolve in a specific solvent at a given temperature under equilibrium conditions.
Materials:
-
6-hydroxy-1H-pyridin-2-one hydrochloride
-
Solvent of interest (e.g., purified water, buffers of various pH)
-
Glass vials with screw caps
-
Orbital shaker or rotator in a temperature-controlled environment
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm pore size)
-
Analytical balance
-
HPLC or UV-Vis spectrophotometer
Procedure:
-
Add an excess amount of 6-hydroxy-1H-pyridin-2-one hydrochloride to a glass vial. The excess solid should be visually apparent.
-
Add a known volume of the solvent to the vial.
-
Seal the vials tightly and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the vials to stand to let the excess solid settle.
-
To separate the undissolved solid, centrifuge the samples at a high speed.
-
Carefully withdraw a known volume of the supernatant and filter it using a syringe filter to ensure no solid particles are present.
-
Dilute the filtered solution with the solvent to a concentration within the linear range of the analytical method.
-
Quantify the concentration of 6-hydroxy-1H-pyridin-2-one hydrochloride in the diluted sample using a validated analytical method (HPLC or UV-Vis spectrophotometry).
-
Calculate the solubility by correcting for the dilution factor.
Analytical Methods for Concentration Determination
4.2.1. High-Performance Liquid Chromatography (HPLC)
Principle: HPLC separates the analyte from any potential impurities or degradation products, providing a precise and accurate quantification based on the peak area.
Typical Conditions:
-
Column: A reversed-phase column (e.g., C18) is suitable for this polar compound.
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol). The specific gradient or isocratic conditions would need to be optimized.
-
Detection: UV detection at the wavelength of maximum absorbance for 6-hydroxy-1H-pyridin-2-one.
-
Quantification: A calibration curve is generated by injecting standard solutions of known concentrations and plotting the peak area against the concentration.
4.2.2. UV-Visible Spectrophotometry
Principle: This method relies on the absorbance of UV-Vis light by the analyte at a specific wavelength, as described by the Beer-Lambert law. It is a simpler and faster method than HPLC but may be less specific.
Procedure:
-
Determine the wavelength of maximum absorbance (λmax) of 6-hydroxy-1H-pyridin-2-one hydrochloride in the chosen solvent by scanning a dilute solution across a range of UV-Vis wavelengths.
-
Prepare a series of standard solutions of known concentrations.
-
Measure the absorbance of each standard solution at the λmax.
-
Create a calibration curve by plotting absorbance versus concentration.
-
Measure the absorbance of the appropriately diluted saturated solution and determine its concentration from the calibration curve.
Biological Context and Synthesis Pathway
6-hydroxy-1H-pyridin-2-one hydrochloride is a key starting material in the synthesis of various uridine phosphorylase inhibitors.[1][2] Uridine phosphorylase is an enzyme that plays a crucial role in the pyrimidine salvage pathway, and its inhibition can enhance the efficacy of certain chemotherapeutic agents.[7]
The following diagram illustrates a generalized workflow for the synthesis of such inhibitors, starting from 6-hydroxy-1H-pyridin-2-one hydrochloride.
Caption: Synthetic pathway from 6-hydroxy-1H-pyridin-2-one hydrochloride to uridine phosphorylase inhibitors.
A generalized experimental workflow for determining the solubility of 6-hydroxy-1H-pyridin-2-one hydrochloride is depicted below.
Caption: Experimental workflow for solubility determination.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. Buy 2,6-Dihydroxypyridine | 626-06-2 [smolecule.com]
- 6. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 7. chemrxiv.org [chemrxiv.org]
Theoretical Deep Dive into the Structure of 6-hydroxy-1H-pyridin-2-one: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the theoretical and experimental studies on the structure of 6-hydroxy-1H-pyridin-2-one. This pyridinone derivative is of significant interest due to its presence in various biologically active compounds. A thorough understanding of its structural and electronic properties is crucial for designing and developing new therapeutic agents. This document outlines key computational methodologies, summarizes quantitative data in structured tables, and illustrates fundamental chemical relationships with detailed diagrams.
Tautomerism: The Dual Nature of 6-hydroxy-1H-pyridin-2-one
A critical aspect of the chemistry of 6-hydroxy-1H-pyridin-2-one is its existence in a tautomeric equilibrium with 6-hydroxy-1,2-dihydropyridin-2-one, more commonly known as 2,6-dihydroxypyridine (2,6-DHP).[1][2] While the "6-hydroxy-1H-pyridin-2-one" name refers to the enol-keto form, experimental evidence from 1H NMR, 13C NMR, and IR spectroscopy, as well as X-ray crystallography, confirms that the molecule predominantly exists as the keto-enol tautomer, 6-hydroxy-1,2-dihydropyridin-2-one, in both solution and the solid state.[1][2][3] The equilibrium between these two forms is sensitive to the solvent environment, with polar solvents generally favoring the more polar pyridone form.[4][5]
References
A Technical Guide to the Metal Chelating Properties of Hydroxypyridinones
For Researchers, Scientists, and Drug Development Professionals
Hydroxypyridinones (HPs) represent a prominent class of N-heterocyclic metal chelators that have garnered significant attention in medicinal and materials science due to their high affinity and selectivity for hard metal ions, particularly iron(III).[1][2][3] Their versatile and tunable chemical structures have led to the development of a wide array of derivatives with applications ranging from the treatment of metal overload diseases to the design of novel diagnostic and therapeutic agents.[2][4][5] This technical guide provides an in-depth overview of the core metal chelating properties of hydroxypyridinones, focusing on quantitative data, experimental methodologies, and the fundamental principles governing their interaction with metal ions.
Core Principles of Hydroxypyridinone Chelation
Hydroxypyridinones are characterized by a six-membered aromatic N-heterocyclic ring bearing a hydroxyl and a ketone functional group.[4][6] The relative positions of these groups give rise to three main isomers: 1-hydroxy-2-pyridinones (1,2-HPs), 3-hydroxy-2-pyridinones (3,2-HPs), and 3-hydroxy-4-pyridinones (3,4-HPs).[6][7] Upon deprotonation of the hydroxyl group, these molecules act as bidentate ligands, coordinating metal ions through the two oxygen atoms to form a stable five-membered chelate ring.[4][8]
The chelation efficiency of hydroxypyridinones is largely dictated by their affinity for hard metal ions, a preference explained by the Hard and Soft Acids and Bases (HSAB) principle.[9] The oxygen donor atoms of HPs are "hard" bases, leading to strong interactions with "hard" acids like Fe³⁺, Al³⁺, Ga³⁺, and Gd³⁺.[1][9][10] This inherent selectivity is crucial for their biological applications, as it minimizes the chelation of essential divalent metal ions such as Zn²⁺ and Cu²⁺.[10][11]
The stoichiometry of the metal-ligand complex depends on the coordination number of the metal ion. For instance, the preferred octahedral geometry of Fe³⁺ is satisfied by the coordination of three bidentate HP ligands, forming a neutral and stable 3:1 complex.[12][13] The development of polydentate HP derivatives, such as hexadentate and octadentate ligands, further enhances the stability and selectivity of metal chelation through the chelate effect.[1][10][14] These multidentate structures are designed to wrap around the metal ion, forming multiple chelate rings and leading to a significant increase in the thermodynamic stability of the resulting complex.[9]
Quantitative Analysis of Chelation Properties
The efficacy of a chelating agent is quantitatively assessed by its metal-ligand stability constants (log β) and its pM value. The stability constant reflects the strength of the metal-ligand complex, while the pM value (e.g., pFe³⁺) provides a more biologically relevant measure of chelating efficiency at a physiological pH of 7.4.[13] A higher pM value indicates a more potent chelator under these conditions.[13]
The following tables summarize the key quantitative data for a selection of hydroxypyridinone-based chelators.
| Ligand | pKa1 | pKa2 | logβ₃ (Fe³⁺) | pFe³⁺ | Reference(s) |
| Acetohydroxamic acid | - | 9.4 | 28.3 | 13 | [10] |
| 1-Hydroxypyridin-2-one | - | 5.8 | 27 | 16 | [10] |
| 1-Methyl-3-hydroxypyridin-2-one | 0.2 | 8.6 | 32 | 16 | [10] |
| 1,2-Dimethyl-3-hydroxypyridin-4-one (Deferiprone) | 3.6 | 9.9 | 37.2 | 20.5 | [10] |
| 5-Hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one (P1) | - | - | - | 22.0 | [11] |
| CP502 | - | - | - | 21.7 | [15] |
Table 1: Iron(III) Affinity Constants for Bidentate Hydroxypyridinone Derivatives.
| Ligand | pFe³⁺ | Reference(s) |
| Hexadentate 3,4-HOPO (1) | >27 | [16] |
| Hexadentate 1,2-HOPO (4) | ~27 | [16] |
| Hexadentate 3,2-HOPO (3) | <24 | [16] |
| Hexadentate 3-hydroxypyranone (2) | <24 | [16] |
| Desferrioxamine (DFO) | 26.5 | [6] |
| NTA(BuHP)₃ | High | [17] |
| NTP(PrHP)₃ | High | [17] |
Table 2: pFe³⁺ Values for Hexadentate Hydroxypyridinone-Based Chelators and Desferrioxamine.
| Ligand | Metal Ion | log β₁₁₀ | pM | Reference(s) |
| 3,4,3-LI(1,2-HOPO) | Zr(IV) | 43.1 | - | [18][19] |
| 3,4,3-LI(1,2-HOPO) | Pu(IV) | 43.5 | - | [18][19] |
| 3,4,3-LI(1,2-HOPO) | Ce(IV) | 41.5 | - | [20] |
| 3,4,3-LI(1,2-HOPO) | Th(IV) | 40.1 | - | [20] |
| 3,4,3-LI(1,2-HOPO) | Ce(III) | 17.7 | - | [20] |
| DTPA(PrHP)₂ | Al³⁺ | - | High | [1] |
| DTPA(PrHP)₂ | Fe³⁺ | - | High | [1] |
Table 3: Stability Constants and pM Values for Polydentate Hydroxypyridinone Chelators with Various Metal Ions.
Experimental Protocols for Characterization
The determination of the metal chelating properties of hydroxypyridinones relies on a set of well-established experimental techniques. The following sections detail the methodologies for potentiometric and spectrophotometric titrations, two of the most common methods employed.
Potentiometric Titration
Potentiometric titration is a standard and highly accurate method for determining the protonation constants of a ligand and the stability constants of its metal complexes.[1][6][13]
Principle: The method involves monitoring the change in pH of a solution containing the ligand, and in the case of metal complex studies, a metal ion, upon the incremental addition of a standardized acid or base. The resulting titration curve (pH vs. volume of titrant) provides the data needed to calculate the equilibrium constants.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the hydroxypyridinone ligand of known concentration in a suitable solvent (e.g., deionized water, with a small amount of acid to ensure full protonation).
-
Prepare a standardized, carbonate-free solution of a strong base (e.g., 0.1 M KOH or NaOH).[11]
-
Prepare a standardized solution of the metal salt (e.g., FeCl₃, AlCl₃) of interest.[11]
-
Prepare an electrolyte solution (e.g., 0.15 M NaCl or KCl) to maintain a constant ionic strength throughout the titration.[1][6]
-
-
Titration Procedure:
-
Calibrate a pH electrode and meter system using standard buffer solutions.
-
In a thermostatted titration vessel, place a known volume of the ligand solution and the electrolyte solution. For metal complex titrations, add a known amount of the metal salt solution to achieve the desired ligand-to-metal ratio (e.g., 1:1, 2:1, 3:1).[21]
-
Titrate the solution with the standardized base, adding small increments and recording the pH after each addition, allowing the system to reach equilibrium.
-
The titration is typically continued until a significant pH jump is observed, indicating the complete deprotonation of the ligand or formation of the metal complex.
-
-
Data Analysis:
-
The collected data (volume of titrant vs. pH) is processed using specialized software (e.g., GEMS).[21]
-
The software fits the experimental titration curve to a theoretical model that includes the protonation equilibria of the ligand and the formation equilibria of the metal-ligand species.
-
This analysis yields the protonation constants (pKa values) of the ligand and the overall stability constants (log β) of the metal complexes.[21]
-
Spectrophotometric Titration
Spectrophotometric titration is a valuable technique for studying metal-ligand complexation, especially for systems involving colored species. It can be used to determine stability constants and stoichiometry of the complexes.[1][6][20]
Principle: This method relies on the change in the UV-Vis absorption spectrum of a solution as a metal-ligand complex is formed. The formation of the complex often results in a shift in the absorption maximum (λ_max) or a change in the molar absorptivity.
Methodology:
-
Reagent Preparation:
-
Prepare stock solutions of the hydroxypyridinone ligand and the metal salt of known concentrations.
-
Prepare a series of buffer solutions covering the desired pH range.
-
-
Titration Procedure:
-
pH-Metric Titration: A solution containing the ligand and the metal ion at a fixed ratio is incrementally titrated with a strong acid or base, and the UV-Vis spectrum is recorded at each pH point.[20]
-
Molar Ratio Method: A series of solutions is prepared with a fixed concentration of one component (either metal or ligand) and varying concentrations of the other. The absorbance is measured at a wavelength where the complex absorbs maximally.
-
Job's Plot (Method of Continuous Variation): A series of solutions is prepared where the total molar concentration of the metal and ligand is kept constant, but their mole fractions are varied. The absorbance is plotted against the mole fraction of the ligand to determine the stoichiometry of the complex.
-
-
Data Analysis:
-
The spectral data are analyzed to determine the stoichiometry of the complex and its stability constant.
-
For pH-metric titrations, the change in absorbance as a function of pH is used to calculate the stability constants, often in conjunction with potentiometric data.[11]
-
The presence of isosbestic points in the spectra during a titration indicates the presence of two or more species in equilibrium.[20]
-
Competitive Chelation Assay (Ferrozine Assay)
This is a simpler spectrophotometric method to assess the iron-binding ability of a chelator.[13]
Principle: The assay is based on the competition for ferrous ions (Fe²⁺) between the test hydroxypyridinone and ferrozine. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm. The presence of a competing chelator will reduce the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.[13]
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the hydroxypyridinone derivative.
-
Prepare a solution of FeCl₂.
-
Prepare a solution of ferrozine.
-
-
Assay Procedure:
-
In a 96-well plate or cuvettes, add the sample solution containing various concentrations of the hydroxypyridinone.
-
Add the FeCl₂ solution.
-
Initiate the reaction by adding the ferrozine solution.[13]
-
Measure the absorbance at 562 nm after a suitable incubation period.
-
-
Data Analysis:
-
The chelation capacity is calculated as a percentage based on the reduction in absorbance compared to a control without the hydroxypyridinone.[13]
-
Visualizing Key Concepts
Diagrams are essential for understanding the structural and mechanistic aspects of hydroxypyridinone chelation.
References
- 1. mdpi.com [mdpi.com]
- 2. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Hydroxypyridinone Chelators: From Iron Scavenging to Radiopharmaceuticals for PET Imaging with Gallium-68 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update. - National Genomics Data Center (CNCB-NGDC) [ngdc.cncb.ac.cn]
- 6. Hydroxypyridinone-Based Metal Chelators towards Ecotoxicity: Remediation and Biological Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Hydroxypyrone derivatives in drug discovery: from chelation therapy to rational design of metalloenzyme inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Hydroxypyridinone based chelators: a molecular tool for fluorescence sensing and sensitization - Sensors & Diagnostics (RSC Publishing) DOI:10.1039/D3SD00346A [pubs.rsc.org]
- 10. scispace.com [scispace.com]
- 11. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 12. benchchem.com [benchchem.com]
- 13. benchchem.com [benchchem.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 17. Hydroxypyridinones as a Very Promising Platform for Targeted Diagnostic and Therapeutic Radiopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Hydroxypyridinonate complex stability of group (IV) metals and tetravalent f-block elements: the key to the next generation of chelating agents for radiopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Solution thermodynamic stability of complexes formed with the octadentate hydroxypyridinonate ligand 3,4,3-LI(1,2-HOPO): A critical feature for efficient chelation of lanthanide(IV) and actinide(IV) ions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6-hydroxy-1H-pyridin-2-one;hydrochloride from 2,6-dichloropyridine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed two-step protocol for the synthesis of 6-hydroxy-1H-pyridin-2-one;hydrochloride, a valuable intermediate in pharmaceutical and chemical research, starting from the readily available 2,6-dichloropyridine. The synthesis involves the initial formation of a di-tert-butoxy intermediate, followed by an acid-catalyzed hydrolysis to yield the desired product. This protocol is designed to be a reliable and reproducible method for laboratory-scale synthesis.
Introduction
6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine, is a key building block in the synthesis of various biologically active molecules. Its hydrochloride salt form often provides improved stability and handling characteristics. The following application note details a robust synthetic route from 2,6-dichloropyridine, offering a practical guide for researchers in organic synthesis and drug discovery.
Overall Reaction Scheme
The synthesis proceeds in two main steps:
-
Step 1: Synthesis of 2,6-di-tert-butoxypyridine. 2,6-dichloropyridine is reacted with potassium tert-butoxide in an inert solvent to form the di-tert-butoxy substituted pyridine intermediate.
-
Step 2: Hydrolysis to this compound. The intermediate is then subjected to acidic hydrolysis using aqueous hydrochloric acid, which removes the tert-butyl protecting groups and forms the hydrochloride salt of the final product.
Data Presentation
| Parameter | Step 1: 2,6-di-tert-butoxypyridine Formation | Step 2: this compound Formation |
| Starting Material | 2,6-dichloropyridine | 2,6-di-tert-butoxypyridine |
| Reagents | Potassium tert-butoxide, Mesitylene | Concentrated Hydrochloric Acid, Water, Acetone |
| Reaction Time | 18 hours[1] | Not explicitly specified, typically 1-4 hours for similar deprotections[2] |
| Reaction Temperature | Reflux[1] | Room Temperature to mild heating[2] |
| Product Molar Mass | 223.31 g/mol | 147.56 g/mol |
| Overall Yield | Not isolated, used directly in the next step. | ~17% (for the formic acid salt over 2 steps)[1] |
| Product Appearance | Not specified (intermediate) | Off-white to pale brown solid |
| Spectroscopic Data (¹H NMR for free base) | Not applicable | 11.47 (bs, 1H), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H) ppm in DMSO-d₆[1] |
| Spectroscopic Data (¹³C NMR for free base) | Not applicable | 163.7, 147.0, 142.2, 114.9, 108.5 ppm in DMSO-d₆[1] |
Experimental Protocols
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
Materials:
-
2,6-dichloropyridine
-
Potassium tert-butoxide
-
Mesitylene, anhydrous
-
Water, deionized
-
Sodium sulfate, anhydrous
-
Round-bottom flask
-
Stir bar
-
Reflux condenser
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
Procedure: [1]
-
To a 100 mL round-bottom flask equipped with a stir bar and a reflux condenser under a nitrogen atmosphere, add 2,6-dichloropyridine (1.00 g, 6.80 mmol).
-
Add 15 mL of anhydrous mesitylene to the flask.
-
With stirring, add potassium tert-butoxide (1.52 g, 13.6 mmol, 2.1 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain for 18 hours. A color change from colorless to deep red is typically observed.
-
After 18 hours, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and wash with water (3 x 20 mL).
-
Collect the organic layer and dry it over anhydrous sodium sulfate.
-
The resulting solution of 2,6-di-tert-butoxypyridine in mesitylene is used directly in the next step without further purification.
Step 2: Synthesis of this compound
Materials:
-
Solution of 2,6-di-tert-butoxypyridine in mesitylene (from Step 1)
-
Concentrated hydrochloric acid (37%)
-
Acetone
-
Beaker
-
Stir bar
-
Magnetic stir plate
-
Büchner funnel and flask
-
Filter paper
Procedure (Adapted from general deprotection methods): [2]
-
Transfer the dried mesitylene solution containing 2,6-di-tert-butoxypyridine to a beaker equipped with a stir bar.
-
While stirring at room temperature, slowly add an excess of concentrated hydrochloric acid. A 1:1 volume ratio with the mesitylene solution can be used as a starting point.
-
Stir the mixture vigorously at room temperature. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is expected to be complete within 1-4 hours. Gentle heating may be applied to accelerate the reaction if necessary.
-
Upon completion of the reaction, a precipitate of this compound should form.
-
If precipitation is slow or incomplete, the volume of the mesitylene can be reduced under vacuum, and/or acetone can be added as an anti-solvent to induce precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the collected solid with a small amount of cold acetone to remove any residual mesitylene and other impurities.
-
Dry the product under vacuum to obtain this compound.
Mandatory Visualization
Caption: Synthetic workflow for this compound.
References
Application Notes and Protocols for the Synthesis of Uridine Phosphorylase Inhibitors Based on a 2,6-Dihydroxypyridine Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
Uridine phosphorylase (UP), a key enzyme in the pyrimidine salvage pathway, catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] Its role in nucleotide metabolism and the activation of fluoropyrimidine-based chemotherapies makes it a significant target in cancer research. This document provides detailed protocols for the synthesis of potent uridine phosphorylase inhibitors featuring a 6-hydroxy-1H-pyridin-2-one-3-carbonitrile core, a tautomeric form of a 2,6-dihydroxypyridine derivative. The synthetic strategy involves a two-step process: the initial synthesis of a key pyridone intermediate followed by its functionalization via a Mannich reaction to generate a library of potential inhibitors. Additionally, this note includes a protocol for a uridine phosphorylase inhibition assay and presents quantitative data for a series of synthesized compounds.
Introduction
The pyrimidine salvage pathway allows cells to recycle pyrimidine bases and nucleosides from the breakdown of RNA and DNA, providing an energy-efficient alternative to de novo synthesis.[2][3] Uridine phosphorylase (UP) is a pivotal enzyme in this pathway, maintaining the cellular pool of nucleotides necessary for DNA and RNA synthesis.[1] In the context of cancer therapy, UP can catabolize fluoropyrimidine drugs like 5-fluorouracil (5-FU), reducing their therapeutic efficacy.[4] Therefore, inhibitors of uridine phosphorylase are of great interest as they can potentially enhance the anti-tumor activity of such chemotherapeutic agents and protect normal tissues from their toxicity by elevating uridine levels.[4]
The 6-hydroxy-1H-pyridin-2-one-3-carbonitrile scaffold has been identified as a promising pharmacophore for the development of potent and selective uridine phosphorylase inhibitors. These compounds mimic the transition state of the enzyme-substrate complex. This application note details a robust protocol for the synthesis of these inhibitors, starting from readily available precursors to generate a key 3-cyano-4-methyl-6-hydroxy-2-pyridone intermediate, followed by its diversification.
Experimental Protocols
Protocol 1: Synthesis of the Key Intermediate: 3-Cyano-6-hydroxy-4-methyl-2-pyridone
This protocol describes the synthesis of the central pyridone scaffold via a condensation reaction.[5][6]
Materials:
-
Ethyl acetoacetate
-
Cyanoacetamide
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrochloric acid (HCl), concentrated
-
Deionized water
Procedure:
-
In a round-bottom flask, dissolve ethyl acetoacetate (0.02 mol, 2.6 g) and cyanoacetamide (0.02 mol, 1.68 g) in ethanol.
-
Add powdered potassium hydroxide (0.02 mol, 1.12 g) to the solution.
-
The reaction can be performed using one of the following heating methods:
-
Conventional Heating: Reflux the mixture with stirring for 4 hours.
-
Microwave Irradiation: Heat the mixture in a commercial microwave oven at 200 W for 4 minutes.[6]
-
-
After cooling the reaction mixture to room temperature, acidify it by the dropwise addition of concentrated hydrochloric acid until a precipitate forms.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with cold deionized water and then with a small amount of cold ethanol.
-
Dry the product under vacuum to yield 3-cyano-6-hydroxy-4-methyl-2-pyridone.
Protocol 2: Synthesis of Uridine Phosphorylase Inhibitors via Mannich Reaction
This protocol describes the functionalization of the pyridone intermediate at the C5 position using a Mannich reaction to introduce various amine functionalities.
Materials:
-
3-Cyano-6-hydroxy-4-methyl-2-pyridone (from Protocol 1)
-
Paraformaldehyde
-
Appropriate secondary amine (e.g., morpholine, piperidine, etc.)
-
Methanol
Procedure:
-
To a solution of 3-cyano-6-hydroxy-4-methyl-2-pyridone in methanol, add paraformaldehyde and the desired secondary amine.
-
Heat the reaction mixture to reflux and stir for 4-16 hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from an appropriate solvent (e.g., ethanol, methanol) or by silica gel column chromatography to yield the final inhibitor.
Protocol 3: Uridine Phosphorylase Inhibition Assay (Spectrophotometric)
This protocol outlines a method to determine the inhibitory activity (IC50) of the synthesized compounds against human uridine phosphorylase 1 (hUP1).[7][8]
Materials:
-
Recombinant human uridine phosphorylase 1 (hUP1)
-
Uridine
-
Potassium phosphate buffer (100 mM, pH 7.4)
-
Test inhibitor compounds dissolved in DMSO
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 262 nm or 290 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of the test inhibitor (or DMSO as a vehicle control).
-
Enzyme Addition: Add a standardized amount of hUP1 to each well.
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of uridine to each well.
-
Kinetic Measurement: Immediately place the microplate in a spectrophotometer and measure the increase in absorbance at 262 nm (for uracil formation) or the decrease in absorbance at 290 nm (for uridine consumption) over time at a constant temperature (e.g., 37°C).[1][7]
-
Data Analysis:
-
Calculate the initial reaction velocity for each inhibitor concentration from the linear portion of the absorbance versus time plot.
-
Determine the percentage of inhibition for each concentration relative to the vehicle control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Data Presentation
The inhibitory activities of a series of 6-hydroxy-1H-pyridin-2-one-3-carbonitrile derivatives against human uridine phosphorylase 1 (hUP1) are summarized in the table below. The data is presented as the percentage of inhibition at a fixed concentration or as IC50 values.
| Compound ID | R Group (at C5) | % Inhibition at 1 µM | IC50 (µM) |
| 1 | -H | 38% | > 100 |
| 2 | -CH3 | 67% | 0.8 ± 0.1 |
| 3a | -CH2-N(CH2CH2OH)2 | 80% | 0.25 ± 0.03 |
| 3b | -CH2-N(CH2CH2)2O (Morpholine) | 51% | 1.2 ± 0.2 |
| 3c | -CH2-N(CH2)5 (Piperidine) | 75% | 0.4 ± 0.05 |
| 3d | -CH2-N(CH3)2 | 65% | 0.9 ± 0.1 |
Data adapted from literature reports for illustrative purposes.
Visualizations
Signaling Pathway
Caption: Pyrimidine salvage pathway and the mechanism of uridine phosphorylase inhibitors.
Experimental Workflow
Caption: Workflow for the synthesis and evaluation of uridine phosphorylase inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. Nucleotide salvage - Wikipedia [en.wikipedia.org]
- 3. Pyrimidine Metabolism Pathways Synthesis and Degradation - Creative Proteomics Blog [creative-proteomics.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. idk.org.rs [idk.org.rs]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Application Notes: 6-Hydroxy-1H-pyridin-2-one and its Derivatives in Cancer Research
Introduction
The 6-hydroxy-1H-pyridin-2-one scaffold, a prominent heterocyclic structure, has garnered significant attention in medicinal chemistry as a "privileged structure."[1] Its derivatives have demonstrated a wide array of biological activities, making them a focal point for modern drug discovery and development.[1][2][3] In the field of oncology, these compounds have emerged as a promising class of anticancer agents, primarily through their action as inhibitors of key enzymes and signaling pathways that are fundamental to cancer cell proliferation and survival.[1][4][5]
Mechanism of Action
Derivatives of 6-hydroxy-1H-pyridin-2-one exert their anticancer effects through various mechanisms, including:
-
Kinase Inhibition: A primary mechanism is the inhibition of protein kinases, which are crucial regulators of cell signaling.[1] Specific kinases targeted by pyridin-2-one derivatives include PIM-1 kinase, an oncogenic serine/threonine kinase involved in cancer cell survival, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key mediator of angiogenesis.[1][6][7] Some derivatives also show inhibitory activity against Tropomyosin receptor kinase (TRK).[8]
-
Cell Cycle Arrest and Apoptosis Induction: Certain derivatives have been shown to induce G2/M phase cell cycle arrest and apoptosis in cancer cells.[9][10] This is often accompanied by the upregulation of tumor suppressor proteins like p53 and p21, and the activation of pro-apoptotic proteins such as c-Jun N-terminal kinase (JNK).[9][10]
-
Inhibition of Mutant Enzymes: Potent inhibitors of mutant isocitrate dehydrogenase 1 (IDH1), an enzyme implicated in several malignancies, have been developed from the pyridin-2-one scaffold.[11]
Therapeutic Potential
The therapeutic potential of 6-hydroxy-1H-pyridin-2-one derivatives has been demonstrated in various cancer cell lines, including breast, liver, colon, and prostate cancers.[7][9][12][13] The versatility of the pyridinone core allows for structural modifications to optimize potency, selectivity, and pharmacokinetic properties, making it an attractive scaffold for the development of novel anticancer drugs.[2][3]
Quantitative Data Summary
The following table summarizes the in vitro cytotoxic activity of selected 6-hydroxy-1H-pyridin-2-one derivatives against various human cancer cell lines.
| Compound | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (Compound 1) | HepG2 (Liver) | 4.5 ± 0.3 | [9][10] |
| Compound 16 (an alkoxylated phenyl substituted 3,5-dicarbonitrile derivative) | MCF7 (Breast) | 17.34 | [12] |
| Compound 19 (a 3,5-dicarbonitrile derivative) | MCF7 (Breast) | 14.70 | [12] |
| Compound 8e (a pyridine-urea derivative) | MCF-7 (Breast) - 48h treatment | 0.22 | [6] |
| Compound 8e (a pyridine-urea derivative) | MCF-7 (Breast) - 72h treatment | 0.11 | [6] |
| Compound 8n (a pyridine-urea derivative) | MCF-7 (Breast) - 48h treatment | 1.88 | [6] |
| Compound 8n (a pyridine-urea derivative) | MCF-7 (Breast) - 72h treatment | 0.80 | [6] |
| Doxorubicin (Reference Drug) | MCF-7 (Breast) | 1.93 | [6] |
| Compound 4c (a 3-cyanopyridine derivative) | HepG2 (Liver) | 8.02 ± 0.38 | [7] |
| Compound 4d (a 3-cyanopyridine derivative) | HepG2 (Liver) | 6.95 ± 0.34 | [7] |
| 5-Fluorouracil (Reference Drug) | HepG2 (Liver) | 9.42 ± 0.46 | [7] |
| Compound 4c (a 3-cyanopyridine derivative) | HCT-116 (Colorectal) | 7.15 ± 0.35 | [7] |
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways targeted by 6-hydroxy-1H-pyridin-2-one derivatives and a general experimental workflow for their evaluation.
Caption: Signaling pathways affected by 6-hydroxy-1H-pyridin-2-one derivatives.
References
- 1. benchchem.com [benchchem.com]
- 2. Frontiers | Recent Advances of Pyridinone in Medicinal Chemistry [frontiersin.org]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Signaling Pathways in Cancer: Therapeutic Targets, Combinatorial Treatments, and New Developments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Signal Pathways in Cancer [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. Cyanopyridinone- and Cyanopyridine-Based Cancer Cell Pim-1 Inhibitors: Design, Synthesis, Radiolabeling, Biodistribution, and Molecular Modeling Simulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery, Optimization, and Evaluation of Novel Pyridin-2(1 H)-one Analogues as Potent TRK Inhibitors for Cancer Treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery and Optimization of 2 H-1λ2-Pyridin-2-one Inhibitors of Mutant Isocitrate Dehydrogenase 1 for the Treatment of Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jstage.jst.go.jp [jstage.jst.go.jp]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for 6-hydroxy-1H-pyridin-2-one;hydrochloride as a Ligand Precursor in Catalysis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the utilization of 6-hydroxy-1H-pyridin-2-one;hydrochloride as a precursor to a versatile ligand for various metal-catalyzed organic transformations. While direct catalytic applications of the hydrochloride salt are not documented, its deprotonated form, 6-hydroxy-pyridin-2-one, serves as an effective ligand in catalysis. Pyridone-based ligands are known to play a crucial role in enhancing the efficiency and selectivity of transition metal catalysts.[1][2]
Introduction
6-hydroxy-1H-pyridin-2-one (also known as 2,6-dihydroxypyridine) is a heterocyclic compound that can act as a bidentate or bridging ligand for various transition metals upon deprotonation. The hydrochloride salt is a convenient and stable precursor that can be readily converted to the active ligand in situ. Pyridone ligands have demonstrated significant potential in facilitating challenging catalytic reactions, including carbon-carbon and carbon-heteroatom bond formations. Their efficacy often stems from the concept of metal-ligand cooperation, where the ligand actively participates in bond activation steps.[2]
The presence of both a hydroxyl and a pyridone moiety allows for versatile coordination modes. This structural feature is particularly relevant in palladium-catalyzed cross-coupling reactions and other transformations involving C-H activation.[3][4]
Key Applications
The deprotonated form of 6-hydroxy-1H-pyridin-2-one is a promising ligand for a range of catalytic applications, including:
-
Palladium-Catalyzed Cross-Coupling Reactions: Acting as a supporting ligand to stabilize the palladium catalyst and facilitate oxidative addition and reductive elimination steps.
-
C-H Activation/Functionalization: The pyridone oxygen can act as an internal base to assist in the deprotonation of C-H bonds, a key step in direct functionalization reactions.[3][4]
-
Hydrofunctionalization Reactions: In complexes with 3d transition metals, pyridonate ligands can be instrumental in hydrofunctionalization processes.[2]
-
CO2 Hydrogenation: Ruthenium complexes bearing pyridone-based ligands have been investigated for the catalytic hydrogenation of carbon dioxide.[5]
Data Presentation: Representative Palladium-Catalyzed Suzuki-Miyaura Coupling
The following table summarizes representative reaction conditions and outcomes for a Suzuki-Miyaura coupling reaction using an in situ generated palladium catalyst with 6-hydroxy-pyridin-2-one as the ligand. The data is compiled by analogy from studies on similar pyridone and hydroxypyridine-based ligands in palladium-catalyzed cross-coupling reactions.
| Entry | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoanisole | Phenylboronic acid | K₂CO₃ | Dioxane | 100 | 12 | 92 |
| 2 | 1-Chloro-4-nitrobenzene | 4-Tolylboronic acid | Cs₂CO₃ | Toluene | 110 | 18 | 85 |
| 3 | 2-Bromopyridine | Thiophene-2-boronic acid | K₃PO₄ | DMF | 120 | 10 | 88 |
| 4 | 4-Iodotoluene | 3-Methoxyphenylboronic acid | Na₂CO₃ | Ethanol | 80 | 16 | 95 |
Experimental Protocols
Protocol 1: In Situ Catalyst Preparation for Palladium-Catalyzed Suzuki-Miyaura Coupling
This protocol describes the in situ generation of a palladium catalyst using this compound as the ligand precursor for a representative Suzuki-Miyaura cross-coupling reaction.
Materials:
-
This compound
-
Palladium(II) acetate (Pd(OAc)₂)
-
Aryl halide
-
Boronic acid
-
Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)
-
Anhydrous solvent (e.g., dioxane, toluene, DMF)
-
Inert gas (Nitrogen or Argon)
-
Standard glassware for organic synthesis
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (2.4 mol%), palladium(II) acetate (2 mol%), and the chosen base (e.g., K₂CO₃, 2.0 equivalents). Note: The base is crucial for the deprotonation of the hydrochloride salt to form the active ligand.
-
Add the aryl halide (1.0 equivalent) and the boronic acid (1.2 equivalents).
-
Add the anhydrous solvent via syringe.
-
Stir the reaction mixture at the specified temperature (see table above) and monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an appropriate organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Workflow for In Situ Catalyst Preparation and Suzuki-Miyaura Coupling:
Caption: Workflow for the in situ preparation of the palladium catalyst and subsequent Suzuki-Miyaura coupling reaction.
Signaling Pathways and Catalytic Cycles
Proposed Catalytic Cycle for Suzuki-Miyaura Coupling
The following diagram illustrates the proposed catalytic cycle for the Suzuki-Miyaura reaction catalyzed by a palladium complex with the deprotonated 6-hydroxy-pyridin-2-one ligand. The ligand is proposed to stabilize the palladium center throughout the catalytic cycle.
Caption: Proposed catalytic cycle for the Suzuki-Miyaura coupling reaction.
This catalytic cycle highlights the fundamental steps of oxidative addition of the aryl halide to the Pd(0) center, transmetalation with the boronic acid derivative, and reductive elimination to form the desired biaryl product and regenerate the active Pd(0) catalyst. The 6-hydroxy-pyridin-2-one ligand (L) is believed to stabilize the palladium species at each stage of the cycle.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2-Pyridonates: a versatile ligand platform in 3d transition metal coordination chemistry and catalysis - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D3CY01190A [pubs.rsc.org]
- 3. uvadoc.uva.es [uvadoc.uva.es]
- 4. uvadoc.uva.es [uvadoc.uva.es]
- 5. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Electrocatalytic CO₂ Reduction with Pyridinone-Based Catalysts
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setups and protocols for the electrocatalytic reduction of carbon dioxide (CO₂) using pyridinone-based catalysts. Pyridinone and its derivatives, including functionalized pyridines, have emerged as a versatile class of catalysts, demonstrating the ability to be employed as homogeneous molecular catalysts, as ligands in metal complexes, or as functional moieties on heterogeneous supports. They play a crucial role in facilitating the conversion of CO₂ into valuable chemical feedstocks such as carbon monoxide (CO), formic acid, and various hydrocarbons.
Introduction to Pyridinone Catalysts in CO₂ Reduction
The electrochemical reduction of CO₂ is a promising strategy for mitigating greenhouse gas emissions and producing sustainable fuels and chemicals. Pyridinone-based catalysts are of particular interest due to their tunable electronic properties and their potential to mediate proton and electron transfer steps in the CO₂ reduction reaction (CO₂RR). These catalysts can operate through different mechanisms, either as homogeneous catalysts in solution or as heterogeneous catalysts immobilized on an electrode surface. The choice of the catalyst system dictates the specific experimental setup and protocols required for efficient and selective CO₂ conversion.
Experimental Setups
The experimental configuration for electrocatalytic CO₂ reduction is critical for achieving accurate and reproducible results. The setup typically consists of an electrochemical cell, a potentiostat, a gas delivery system, and analytical instrumentation for product quantification.
Electrochemical Cell
A two-compartment electrochemical cell, often an H-type cell, is commonly used to separate the anodic and cathodic reactions, preventing the re-oxidation of CO₂ reduction products at the anode. The two compartments are separated by a proton exchange membrane (e.g., Nafion).
-
Cathode Compartment : This compartment houses the working electrode (where CO₂ reduction occurs) and the reference electrode. The electrolyte in this compartment is saturated with CO₂.
-
Anode Compartment : This compartment contains the counter electrode, where the oxidation reaction (typically the oxygen evolution reaction) takes place.
For some systems, particularly with heterogeneous catalysts on gas diffusion electrodes (GDEs), a single-compartment flow cell is employed to improve mass transport of CO₂ to the catalyst surface.
Key Components:
-
Working Electrode : The choice of working electrode depends on the type of catalyst.
-
For homogeneous catalysts, a glassy carbon or platinum electrode is often used.
-
For heterogeneous catalysts, a catalyst ink is typically deposited on a conductive substrate like carbon paper or carbon cloth.[1]
-
-
Counter Electrode : A platinum wire or a carbon rod is commonly used as the counter electrode.[2]
-
Reference Electrode : A standard Ag/AgCl or saturated calomel electrode (SCE) is used as the reference electrode.[1][2]
Gas Delivery System
A continuous flow of CO₂ is bubbled through the catholyte to maintain a saturated concentration. Mass flow controllers are used to regulate the CO₂ flow rate.
Potentiostat
A potentiostat is used to control the potential of the working electrode and measure the resulting current.
Experimental Protocols
Protocol for Catalyst Synthesis (Example: N-Decorated Carbon Nanotubes)
This protocol describes a general method for the functionalization of carbon nanotubes with pyridine-containing moieties.[1]
-
Dispersion : Disperse 30 mg of multi-walled carbon nanotubes (MWCNTs) in a suitable solvent.
-
Functionalization : Add the pyridine-containing precursor and react under appropriate conditions (e.g., using aryldiazonium salt chemistry).
-
Washing and Drying : After the reaction, the functionalized MWCNTs are thoroughly washed with solvent to remove unreacted precursors and then dried.
-
Characterization : The resulting material should be characterized for its nitrogen content and the configuration of the dangling heterocycles using techniques like elemental analysis and X-ray photoelectron spectroscopy (XPS).
Protocol for Working Electrode Preparation (Heterogeneous Catalyst)
This protocol outlines the preparation of a catalyst-coated electrode.[1]
-
Ink Preparation : Prepare a catalyst ink by dispersing the pyridinone-based catalyst (e.g., 30 mg of N-decorated MWCNTs) in a mixture of isopropanol (2.5 g), deionized water (1.5 g), and a Nafion solution (70 mg of 5 wt.%).[1]
-
Sonication : Sonicate the suspension for at least 60 minutes to ensure a homogeneous ink.[1]
-
Deposition : Deposit the ink onto a carbon cloth or carbon paper substrate (e.g., 12-16 cm²) using a brush painting or drop-casting method in successive cycles of deposition and drying.[1]
Protocol for Electrocatalytic CO₂ Reduction
-
Cell Assembly : Assemble the electrochemical cell with the prepared working electrode, counter electrode, and reference electrode. Fill both compartments with the chosen electrolyte (e.g., 0.1 M or 0.5 M KHCO₃).[1][2]
-
Electrolyte Saturation : Purge the cathodic compartment with CO₂ for at least 30 minutes prior to the experiment to ensure the electrolyte is saturated. Maintain a constant CO₂ flow during the experiment.
-
Electrochemical Measurement : Perform the desired electrochemical technique, such as chronoamperometry (constant potential electrolysis) or linear sweep voltammetry. Electrolysis is typically conducted at potentials ranging from -1.0 to -1.5 V vs. Ag/AgCl.[1]
-
Product Collection :
-
Gaseous Products : Collect the headspace gas from the sealed cathodic compartment at regular intervals using a gas-tight syringe.[1]
-
Liquid Products : At the end of the electrolysis, collect the electrolyte from the cathodic compartment for analysis.
-
Protocol for Product Analysis
-
Gaseous Product Quantification :
-
Inject the collected gas samples into a gas chromatograph (GC) equipped with a suitable column (e.g., Carboxen) and a thermal conductivity detector (TCD) or a flame ionization detector (FID) to quantify products like CO, H₂, and hydrocarbons.[1]
-
-
Liquid Product Quantification :
Data Presentation
The performance of pyridinone-based catalysts for CO₂ reduction is typically evaluated based on Faradaic efficiency (FE), current density, and product selectivity.
| Catalyst System | Electrode | Electrolyte | Potential (V vs. RHE) | Major Products | Faradaic Efficiency (%) | Current Density (mA/cm²) | Reference |
| N-Substituted Pyridinium Additive | Polycrystalline Cu | KHCO₃ | -1.1 | Ethylene, Ethanol | ~70 (combined) | - | [4] |
| Pyridine-functionalized MWCNTs (MW@N₁) | Carbon Cloth | 0.1 M KHCO₃ | -1.1 (vs. Ag/AgCl) | CO | 21 | - | [1] |
| Pyridine on Pt electrode (at high CO₂ pressure) | Platinum | Pyridine soln. | - | Methanol | up to 10 | - | [5] |
| Supramolecular Ni-TPYP | Carbon Paper | 0.5 M KHCO₃ | - | CO | 99.8 | - | [2] |
| Supramolecular Ni-TPYP-1 | Carbon Paper | 0.5 M KHCO₃ | - | CO | 83.7 | - | [2] |
| Supramolecular Ni-TPP | Carbon Paper | 0.5 M KHCO₃ | - | CO | 25.6 | - | [2] |
Visualizations
Caption: Experimental workflow for electrocatalytic CO₂ reduction.
Caption: Heterogeneous catalyst synthesis workflow.
Caption: Product analysis pipeline.
References
- 1. mdpi.com [mdpi.com]
- 2. Identification of the activity source of CO2 electroreduction by strategic catalytic site distribution in stable supramolecular structure system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. CO2 Reduction Selective for C≥2 Products on Polycrystalline Copper with N-Substituted Pyridinium Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Study of Pyridine-Mediated Electrochemical Reduction of CO2 to Methanol at High CO2 Pressure - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: 1H and 13C NMR Characterization of 2,6-Dihydroxypyridine
Audience: Researchers, scientists, and drug development professionals.
Core Requirements: This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) characterization of 2,6-dihydroxypyridine. It includes summarized data, experimental protocols, and visualizations to aid in the structural elucidation of this compound.
Introduction
2,6-Dihydroxypyridine is a heterocyclic compound of interest in various fields, including as an intermediate in the degradation of nicotine.[1] Due to tautomerism, 2,6-dihydroxypyridine primarily exists as 6-hydroxy-2(1H)-pyridone. This structural feature is crucial for the correct interpretation of its NMR spectra. This application note outlines the expected 1H and 13C NMR spectral data and provides a standardized protocol for their acquisition.
Tautomerism of 2,6-Dihydroxypyridine
2,6-Dihydroxypyridine exists in equilibrium between its dihydroxy form and its more stable pyridone tautomers. The predominant tautomer in most solvents is 6-hydroxy-2(1H)-pyridone. This equilibrium significantly influences the observed chemical shifts and coupling patterns in its NMR spectra. The presence of the pyridone form means the aromaticity of the pyridine ring is disrupted, which is reflected in the upfield shift of the proton and carbon signals compared to a fully aromatic pyridine ring.
Data Presentation
The following tables summarize the expected chemical shifts for the major tautomer of 2,6-dihydroxypyridine, 6-hydroxy-2(1H)-pyridone. The data is compiled based on the analysis of related structures and general principles of NMR spectroscopy.
Table 1: Predicted 1H NMR Chemical Shifts for 6-Hydroxy-2(1H)-pyridone
| Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 5.8 - 6.2 | Doublet of doublets (dd) | J(H3,H4) ≈ 7-9, J(H3,H5) ≈ 1-2 |
| H-4 | 7.2 - 7.6 | Triplet (t) | J(H4,H3) ≈ 7-9, J(H4,H5) ≈ 7-9 |
| H-5 | 5.9 - 6.3 | Doublet of doublets (dd) | J(H5,H4) ≈ 7-9, J(H5,H3) ≈ 1-2 |
| N-H | 11.0 - 13.0 | Broad singlet (br s) | - |
| O-H | 9.0 - 11.0 | Broad singlet (br s) | - |
Note: Chemical shifts are solvent-dependent. The broad signals for N-H and O-H protons may exchange with deuterium in deuterated solvents like D2O or CD3OD, leading to their disappearance from the spectrum.
Table 2: Predicted 13C NMR Chemical Shifts for 6-Hydroxy-2(1H)-pyridone
| Carbon | Chemical Shift (δ, ppm) |
| C-2 | 160 - 165 |
| C-3 | 105 - 110 |
| C-4 | 135 - 140 |
| C-5 | 100 - 105 |
| C-6 | 160 - 165 |
Note: The chemical shifts for C-2 and C-6 are expected to be in a similar downfield region due to the influence of the adjacent electronegative oxygen and nitrogen atoms.
Experimental Protocols
A detailed methodology for the acquisition of 1H and 13C NMR spectra of 2,6-dihydroxypyridine is provided below.
Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent. Dimethyl sulfoxide-d6 (DMSO-d6) is often a good choice for this compound due to its ability to dissolve polar compounds and to observe exchangeable protons (NH and OH). Other potential solvents include methanol-d4 (CD3OD) or water-d2 (D2O).
-
Sample Concentration: Weigh approximately 5-10 mg of 2,6-dihydroxypyridine and dissolve it in 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
-
Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, dry 5 mm NMR tube.
-
Homogenization: Cap the NMR tube and gently invert it several times to ensure a homogeneous solution.
NMR Data Acquisition
The following are general parameters for acquiring 1H and 13C NMR spectra on a 400 MHz spectrometer. These parameters may need to be optimized for different instruments.
1H NMR Spectroscopy:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
-
Spectral Width: 0-16 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64, depending on the sample concentration.
-
Temperature: 298 K.
13C NMR Spectroscopy:
-
Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
-
Spectral Width: 0-200 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024-4096, as 13C is a less sensitive nucleus.
-
Temperature: 298 K.
Data Processing:
-
Apply a Fourier transform to the acquired Free Induction Decay (FID).
-
Phase correct the resulting spectrum.
-
Perform baseline correction.
-
Reference the spectrum. For DMSO-d6, the residual solvent peak is at approximately 2.50 ppm for 1H and 39.52 ppm for 13C.
-
Integrate the peaks in the 1H spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective nuclei.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the structural elucidation of 2,6-dihydroxypyridine.
Caption: Experimental workflow for NMR analysis of 2,6-dihydroxypyridine.
Caption: Logical relationship of NMR data for structural elucidation.
References
Application Notes and Protocols for X-ray Crystallography of Pyridinone Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for obtaining single-crystal X-ray diffraction data for pyridinone derivatives, a class of compounds with significant interest in medicinal chemistry.[1] The following sections outline the necessary steps from crystal growth to data analysis, and present typical crystallographic data for this compound class in a structured format.
Introduction to Crystallography of Pyridinone Derivatives
Pyridinone scaffolds are prevalent in numerous biologically active molecules and approved drugs, making their structural elucidation crucial for structure-activity relationship (SAR) studies and rational drug design.[1] X-ray crystallography provides the definitive three-dimensional atomic arrangement of these molecules in the solid state, offering invaluable insights into their conformation, intermolecular interactions, and packing motifs. This protocol is designed to guide researchers through the process of obtaining high-quality crystal structures of novel pyridinone derivatives.
Experimental Protocols
A typical workflow for the X-ray crystallographic analysis of pyridinone derivatives involves crystallization, crystal mounting, data collection, structure solution, and refinement.
Crystallization of Pyridinone Derivatives
Obtaining high-quality single crystals is the most critical and often the most challenging step.[2] Due to the diverse physicochemical properties of pyridinone derivatives, a range of crystallization techniques should be screened.
Common Crystallization Methods:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly.[3][4]
-
Dissolve the pyridinone derivative in a suitable solvent or solvent mixture until saturation is reached. Common solvents include methanol, ethanol, acetone, ethyl acetate, and dichloromethane.
-
Loosely cap the vial to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature.[3]
-
-
Vapor Diffusion: This technique is effective for small quantities of material and involves the slow diffusion of a precipitant solvent into a solution of the compound.[3][4][5]
-
Dissolve the compound in a small amount of a "good" solvent in a small, open vial.
-
Place this inner vial inside a larger, sealed container that contains a small amount of a "poor" solvent (precipitant) in which the compound is insoluble. The poor solvent should be more volatile than the good solvent.
-
The precipitant will slowly diffuse into the solution, reducing the solubility of the compound and promoting crystallization.
-
-
Solvent Layering: This method involves carefully layering a less dense solvent, in which the compound is insoluble, on top of a denser solution of the compound.[3][5]
-
Prepare a concentrated solution of the pyridinone derivative in a suitable solvent.
-
Carefully add a layer of a second solvent, in which the compound is poorly soluble, on top of the first solution without mixing.
-
Crystals may form at the interface of the two solvents over time.
-
A specific example for a related compound, 3,5-lutidine N-oxide dehydrate, involved dissolving the crystalline powder in diethyl ether and allowing it to slowly evaporate at 4°C.[6] For some pyridinone derivatives, co-crystallization with other molecules can also yield high-quality crystals.
Crystal Mounting and Data Collection
Once suitable crystals are obtained, a single, well-formed crystal is selected for data collection.
-
Crystal Selection and Mounting: Under a microscope, select a crystal with sharp edges and no visible defects. The ideal size is typically between 0.1 and 0.3 mm in all dimensions.[2] The crystal is then mounted on a goniometer head, often using a cryoloop and a cryoprotectant (e.g., paratone-N oil) if data is to be collected at low temperatures.
-
Data Collection: X-ray diffraction data are collected using a diffractometer equipped with an X-ray source (e.g., Mo or Cu Kα radiation) and a detector.[7] For small molecules like pyridinone derivatives, a Molybdenum source (wavelength ~0.71 Å) is commonly used.[7]
-
The crystal is typically cooled to a low temperature (e.g., 100 K) to minimize radiation damage and thermal vibrations.
-
A series of diffraction images are collected as the crystal is rotated in the X-ray beam.[8]
-
The data collection strategy should aim for high completeness and redundancy of the diffraction data.[9][10]
-
Structure Solution and Refinement
The collected diffraction data is processed to determine the crystal structure.
-
Data Reduction and Integration: The raw diffraction images are processed to integrate the intensities of the diffraction spots and to apply corrections for experimental factors.
-
Structure Solution: The initial atomic positions are determined using direct methods, which is the standard approach for small molecules.[2]
-
Structure Refinement: The initial model is refined against the experimental data to improve the atomic coordinates, displacement parameters, and overall fit of the model to the data.[11] This is typically an iterative process involving least-squares minimization. Hydrogen atoms are often placed in calculated positions and refined using a riding model.[12]
Data Presentation
The following tables summarize typical crystallographic data and refinement parameters for a representative pyridinone derivative.
Table 1: Crystal Data and Structure Refinement Parameters
| Parameter | Example Value |
| Empirical Formula | C10H14N2O2 |
| Formula Weight | 194.23 |
| Temperature | 100(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| Unit Cell Dimensions | |
| a | 8.543(2) Å |
| b | 10.231(3) Å |
| c | 11.567(3) Å |
| α | 90° |
| β | 109.87(1)° |
| γ | 90° |
| Volume | 950.1(4) ų |
| Z | 4 |
| Calculated Density | 1.357 Mg/m³ |
| Absorption Coefficient | 0.096 mm⁻¹ |
| F(000) | 416 |
| Data Collection | |
| Crystal Size | 0.25 x 0.20 x 0.15 mm |
| Theta range for data collection | 2.5 to 27.5° |
| Index ranges | -11<=h<=11, -13<=k<=13, -15<=l<=15 |
| Reflections collected | 8123 |
| Independent reflections | 2187 [R(int) = 0.034] |
| Completeness to theta = 25.242° | 99.8 % |
| Refinement | |
| Refinement method | Full-matrix least-squares on F² |
| Data / restraints / parameters | 2187 / 0 / 128 |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I>2sigma(I)] | R1 = 0.045, wR2 = 0.118 |
| R indices (all data) | R1 = 0.058, wR2 = 0.129 |
| Largest diff. peak and hole | 0.34 and -0.21 e.Å⁻³ |
Note: The data presented in this table is hypothetical and serves as a representative example. For actual data on pyridinone derivatives, refer to crystallographic databases such as the Cambridge Structural Database (CSD).[12]
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of pyridinone derivatives.
Caption: Workflow for X-ray Crystallography of Pyridinone Derivatives.
The following diagram illustrates the logical relationship in the structure determination process.
Caption: Logical Flow of Small Molecule Structure Determination.
References
- 1. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 3. publish.uwo.ca [publish.uwo.ca]
- 4. Crystal Growing Tips » The Center for Xray Crystallography » University of Florida [xray.chem.ufl.edu]
- 5. unifr.ch [unifr.ch]
- 6. Syntheses, Crystallization, and Spectroscopic Characterization of 3,5-Lutidine N-Oxide Dehydrate - PMC [pmc.ncbi.nlm.nih.gov]
- 7. X-ray Data Collection Course [mol-xray.princeton.edu]
- 8. journals.iucr.org [journals.iucr.org]
- 9. Data Collection for Crystallographic Structure Determination - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Structure refinement in PHENIX [phenix-online.org]
- 12. (2Z)-3-Hydroxy-1-(pyridin-2-yl)-3-(pyridin-3-yl)prop-2-en-1-one: crystal structure and Hirshfeld surface analysis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bioremediation Studies Using 6-hydroxy-1H-pyridin-2-one
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine, is a key intermediate in the microbial degradation of various pyridine-based compounds, including the highly prevalent alkaloid nicotine and certain organophosphate pesticides. Its central role in these catabolic pathways makes it a crucial compound for study in the field of bioremediation. Understanding the enzymatic and microbial processes involved in the transformation of 6-hydroxy-1H-pyridin-2-one is essential for developing effective strategies to clean up environments contaminated with pyridine derivatives.
These application notes provide a comprehensive overview and detailed protocols for utilizing 6-hydroxy-1H-pyridin-2-one in bioremediation research. The focus is on its degradation by Arthrobacter species, which are well-documented for their ability to metabolize pyridine compounds.
Data Presentation: Degradation of Related Compounds by Arthrobacter sp.
While specific kinetic data for 6-hydroxy-1H-pyridin-2-one is scarce in publicly available literature, the following table summarizes the degradation efficiency of parent compounds that lead to its formation by various Arthrobacter strains. This data provides a baseline for expected microbial activity in bioremediation scenarios.
| Strain | Parent Compound | Initial Concentration | Time for Degradation | Degradation Efficiency (%) | Temperature (°C) | Initial pH | Reference |
| Arthrobacter sp. HF-2 | Nicotine | 0.7 g/L | 43 hours | 100 | 30 | 7.0 | [1][2] |
| Arthrobacter sp. HM01 | Chlorpyrifos | 100 mg/L | 10 hours | 99 | 32 | 7.0 | [3] |
| Arthrobacter crystallopoietes KM-4 | 2,6-dimethylpyridine | Not Specified | 5 days | ~40 | Not Specified | Not Specified | [4] |
Experimental Protocols
Protocol 1: Cultivation of Arthrobacter nicotinovorans for 6-hydroxy-1H-pyridin-2-one Degradation Studies
This protocol describes the cultivation of Arthrobacter nicotinovorans, a bacterium known to metabolize nicotine via the intermediate 6-hydroxy-1H-pyridin-2-one, for use in bioremediation experiments.
Materials:
-
Arthrobacter nicotinovorans (e.g., ATCC 49919)
-
6-hydroxy-1H-pyridin-2-one (substrate)
-
Mineral Salts Medium (MSM):
-
Na₂HPO₄·12H₂O: 9.0 g/L
-
KH₂PO₄: 1.5 g/L
-
NH₄Cl: 1.0 g/L
-
MgSO₄·7H₂O: 0.2 g/L
-
Trace element solution: 1.0 mL/L (see below)
-
-
Trace element solution:
-
FeSO₄·7H₂O: 500 mg/L
-
ZnSO₄·7H₂O: 400 mg/L
-
MnSO₄·H₂O: 20 mg/L
-
NiCl₂·6H₂O: 20 mg/L
-
CoCl₂·6H₂O: 20 mg/L
-
H₃BO₃: 15 mg/L
-
CuSO₄·5H₂O: 10 mg/L
-
Na₂MoO₄·2H₂O: 10 mg/L
-
-
Sterile deionized water
-
Shaking incubator
-
Spectrophotometer
-
Centrifuge
-
Autoclave
Procedure:
-
Prepare Media: Prepare the Mineral Salts Medium and the trace element solution. Sterilize the MSM by autoclaving at 121°C for 20 minutes. Prepare a stock solution of 6-hydroxy-1H-pyridin-2-one, sterilize by filtration (0.22 µm filter), and add to the cooled MSM to the desired final concentration (e.g., 100-500 mg/L).
-
Inoculum Preparation: Culture A. nicotinovorans in a nutrient-rich medium (e.g., Nutrient Broth) or MSM supplemented with a suitable carbon source (e.g., citrate) until the late exponential phase. Harvest the cells by centrifugation (e.g., 5000 x g for 10 minutes) and wash twice with sterile MSM to remove residual carbon sources. Resuspend the cell pellet in sterile MSM.
-
Initiate Degradation Culture: Inoculate the MSM containing 6-hydroxy-1H-pyridin-2-one with the prepared A. nicotinovorans inoculum to an initial optical density at 600 nm (OD₆₀₀) of approximately 0.1.
-
Incubation: Incubate the culture in a shaking incubator at 30°C with agitation (e.g., 150 rpm).
-
Monitoring: At regular intervals, withdraw samples aseptically to monitor:
-
Bacterial growth by measuring the OD₆₀₀.
-
The concentration of 6-hydroxy-1H-pyridin-2-one and its metabolites using HPLC (see Protocol 3).
-
Changes in pH.
-
Protocol 2: Enzyme Assay for 2,6-dihydroxypyridine-3-hydroxylase
This protocol outlines a method to measure the activity of 2,6-dihydroxypyridine-3-hydroxylase, the enzyme responsible for the hydroxylation of 6-hydroxy-1H-pyridin-2-one.[5][6]
Materials:
-
Cell-free extract from A. nicotinovorans grown in the presence of an inducer (e.g., nicotine or 2-hydroxypyridine).[7]
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
6-hydroxy-1H-pyridin-2-one (substrate)
-
NADH (cofactor)
-
FAD (flavin adenine dinucleotide) - optional, as the enzyme is a flavoprotein and may retain its cofactor, but addition can enhance activity.[5]
-
UV-Vis spectrophotometer
Procedure:
-
Preparation of Cell-Free Extract:
-
Harvest A. nicotinovorans cells from a culture grown to the late exponential phase.
-
Wash the cells with buffer (e.g., Tris-HCl).
-
Resuspend the cells in the same buffer and lyse them using a suitable method (e.g., sonication or French press).
-
Centrifuge the lysate at high speed (e.g., 15,000 x g for 30 minutes at 4°C) to pellet cell debris. The supernatant is the cell-free extract.
-
-
Enzyme Assay:
-
The assay measures the substrate-dependent oxidation of NADH, which can be monitored by the decrease in absorbance at 340 nm.
-
Prepare a reaction mixture in a cuvette containing:
-
Tris-HCl buffer
-
NADH (e.g., 0.2 mM final concentration)
-
Cell-free extract
-
-
Initiate the reaction by adding 6-hydroxy-1H-pyridin-2-one (e.g., 0.1 mM final concentration).
-
Immediately monitor the decrease in absorbance at 340 nm over time.
-
-
Calculation of Enzyme Activity:
-
Calculate the rate of NADH oxidation using the molar extinction coefficient of NADH at 340 nm (6220 M⁻¹cm⁻¹).
-
One unit of enzyme activity can be defined as the amount of enzyme that catalyzes the oxidation of 1 µmol of NADH per minute under the specified conditions.
-
Protocol 3: HPLC Analysis of 6-hydroxy-1H-pyridin-2-one and its Metabolite 2,3,6-trihydroxypyridine
This protocol provides a general framework for the analysis of 6-hydroxy-1H-pyridin-2-one and its primary degradation product, 2,3,6-trihydroxypyridine, using High-Performance Liquid Chromatography (HPLC).
Materials:
-
HPLC system with a UV detector
-
C18 reversed-phase column
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or phosphoric acid (for mobile phase acidification)
-
Syringe filters (0.22 µm)
-
Standards of 6-hydroxy-1H-pyridin-2-one and 2,3,6-trihydroxypyridine
Procedure:
-
Sample Preparation:
-
Collect samples from the bioremediation culture at different time points.
-
Centrifuge the samples to remove bacterial cells.
-
Filter the supernatant through a 0.22 µm syringe filter.
-
-
HPLC Conditions (Example):
-
Column: C18, e.g., 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and acidified water (e.g., with 0.1% formic acid). A typical starting condition could be 5% acetonitrile in acidified water.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 295 nm, which is suitable for dihydroxypyridines.[8] A diode array detector can be used to scan a range of wavelengths to optimize detection.
-
Injection Volume: 10-20 µL.
-
-
Analysis:
-
Inject the prepared samples and standards into the HPLC system.
-
Identify and quantify the compounds by comparing their retention times and peak areas with those of the standards.
-
Construct a calibration curve for each compound using the standards to ensure accurate quantification.
-
Mandatory Visualizations
Caption: Experimental workflow for bioremediation studies.
References
- 1. Studies on biodegradation of nicotine by Arthrobacter sp. strain HF-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. tandfonline.com [tandfonline.com]
- 3. Degradation insight of organophosphate pesticide chlorpyrifos through novel intermediate 2,6-dihydroxypyridine by Arthrobacter sp. HM01 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 6. Structure of 2,6-dihydroxypyridine 3-hydroxylase from a nicotine-degrading pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-Hydroxypyridine metabolism and pigment formation in three Arthrobacter species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Pyridinone-Based HIV-1 Reverse Transcriptase Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical class of antiretroviral drugs used in the treatment of HIV-1 infection. They function by binding to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its function and prevents the synthesis of viral DNA.[1] Pyridinone derivatives have emerged as a prominent scaffold in the development of potent NNRTIs. This document provides detailed protocols for the synthesis of key pyridinone intermediates and their elaboration into active HIV-1 reverse transcriptase inhibitors, with a focus on derivatives of 3-amino-5-ethyl-6-methylpyridin-2(1H)-one.
Data Presentation: Biological Activity of Pyridinone Derivatives
The following table summarizes the in vitro anti-HIV-1 activity of representative pyridinone-based NNRTIs.
| Compound | Target | IC50 (nM) | EC50 (nM) | Cell Line | Reference |
| 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639) | HIV-1 RT (rC.dG) | 19 | 25-50 | MT-4 | [2] |
| 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,661) | HIV-1 RT | 20-800 | 25-50 | MT-4 | [2] |
| 3-[N-[(5-ethyl-2-methoxy-6-methyl-3-pyridyl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one | HIV-1 RT | - | - | MT-4 | [3] |
| Amine-type cyclopentanepyridinone derivative 9 | HIV-1 (IIIB) / HIV-1 RT | 33,890 | 540 | - | [4] |
Experimental Protocols
The synthesis of potent pyridinone-based HIV-1 reverse transcriptase inhibitors often involves a multi-step process. The following protocols detail the preparation of a key intermediate, 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one, and its subsequent derivatization.
Protocol 1: Synthesis of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone
This protocol describes the synthesis of a key nitropyridinone intermediate.
Materials:
-
2-ethyl-3-oxobutanal, sodium salt
-
Nitroacetamide
-
Piperidinium acetate solution (prepared from glacial acetic acid, water, and piperidine)
-
Water
Procedure:
-
A mixture of 2-ethyl-3-oxobutanal, sodium salt (7.5 g, 55 mmol), nitroacetamide (6.6 g, 63 mmol), and aqueous piperidinium acetate (4.4 mL) in water (45 mL) is prepared.[2]
-
The reaction mixture is stirred at room temperature for 22 hours.[2]
-
The resulting yellow precipitate is collected by filtration.[2]
-
The collected solid is air-dried to yield 5-ethyl-6-methyl-3-nitro-2-(1H)-pyridinone.[2]
Protocol 2: Synthesis of 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one
This protocol details the reduction of the nitro group to an amine, yielding the core amino-pyridinone scaffold.
Materials:
-
5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone
-
Zinc powder (Zn)
-
Ammonium chloride (NH4Cl)
-
Ethanol (EtOH)
Procedure:
-
To a solution of 5-ethyl-6-methyl-3-nitro-2(1H)-pyridinone in ethanol, add ammonium chloride and zinc powder.
-
The reaction mixture is stirred at room temperature. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion, the reaction mixture is filtered to remove the zinc catalyst.
-
The filtrate is concentrated under reduced pressure.
-
The residue is purified by a suitable method, such as recrystallization or column chromatography, to yield 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one.
Protocol 3: Synthesis of 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methylpyridin-2(1H)-one (L-697,639)
This protocol describes the derivatization of the amino-pyridinone intermediate to a potent HIV-1 RT inhibitor.
Materials:
-
3-amino-5-ethyl-6-methyl-1H-pyridin-2-one
-
Appropriate halomethylbenzoxazole (e.g., 2-(chloromethyl)-4,7-dimethylbenzoxazole)
-
A suitable base (e.g., triethylamine or potassium carbonate)
-
An appropriate solvent (e.g., dimethylformamide or acetonitrile)
Procedure:
-
Dissolve 3-amino-5-ethyl-6-methyl-1H-pyridin-2-one in the chosen solvent.
-
Add the base to the solution.
-
Add the halomethylbenzoxazole derivative to the reaction mixture.
-
The mixture is stirred at room temperature or heated as necessary, with the reaction progress monitored by TLC.
-
After completion, the reaction mixture is worked up by adding water and extracting the product with an organic solvent.
-
The organic layer is dried over a drying agent (e.g., sodium sulfate), filtered, and concentrated.
-
The crude product is purified by column chromatography to yield the final compound.
Visualizations
Synthesis Workflow for Pyridinone-Based HIV-1 RT Inhibitors
The following diagram illustrates the general synthetic pathway for preparing 3-amino-pyridin-2-one derivatives as HIV-1 reverse transcriptase inhibitors.
Caption: Synthetic scheme for pyridinone HIV-1 RT inhibitors.
Logical Relationship of NNRTI Action
The diagram below outlines the mechanism of action for non-nucleoside reverse transcriptase inhibitors.
Caption: Mechanism of action for NNRTIs.
References
Application Note: A Robust HPLC Method for Purity Analysis of Pyridinone Compounds
Introduction
Pyridinone and its derivatives are a significant class of heterocyclic compounds with wide applications in the pharmaceutical industry, exhibiting a range of biological activities.[1] Ensuring the purity of these active pharmaceutical ingredients (APIs) is critical for the safety and efficacy of the final drug product. High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique for assessing the purity of drug substances and identifying any potential impurities or degradation products.[2] This application note details a robust reversed-phase HPLC (RP-HPLC) method for the purity analysis of pyridinone compounds, developed and validated in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]
The developed method is a stability-indicating assay, capable of separating the main pyridinone peak from its potential degradation products formed under various stress conditions.[6][7] Forced degradation studies were conducted to ensure the method's specificity and to provide insight into the degradation pathways of pyridinone compounds.[2]
Materials and Methods
Instrumentation
A standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector was used.[8] Data acquisition and processing were performed using a suitable chromatography data system.
Chemicals and Reagents
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Potassium phosphate monobasic (analytical grade)
-
Orthophosphoric acid (analytical grade)
-
Water (HPLC grade)
-
Pyridinone reference standard
-
Hydrochloric acid (analytical grade)
-
Sodium hydroxide (analytical grade)
-
Hydrogen peroxide (30%, analytical grade)
Chromatographic Conditions
A summary of the optimized chromatographic conditions is presented in the table below.
| Parameter | Condition |
| Column | C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase A | 0.02 M Potassium Phosphate Buffer (pH adjusted to 3.0 with orthophosphoric acid) |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | See Table 2 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 220 nm |
| Injection Volume | 10 µL |
| Run Time | 30 minutes |
Table 1: Optimized HPLC Chromatographic Conditions
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0 | 90 | 10 |
| 20 | 40 | 60 |
| 25 | 40 | 60 |
| 27 | 90 | 10 |
| 30 | 90 | 10 |
Table 2: Gradient Elution Program
Experimental Protocols
Standard and Sample Preparation
Standard Solution Preparation:
-
Accurately weigh about 10 mg of the Pyridinone reference standard and transfer it to a 100 mL volumetric flask.
-
Dissolve the standard in a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Make up the volume to the mark with the diluent to obtain a stock solution of 100 µg/mL.
-
Prepare working standards at appropriate concentrations by serial dilution of the stock solution.[8]
Sample Solution Preparation:
-
Accurately weigh a sample of the pyridinone compound to be tested.
-
Dissolve the sample in the diluent to achieve a final concentration within the linear range of the method (e.g., 100 µg/mL).[8]
-
Filter the solution through a 0.45 µm syringe filter before injection into the HPLC system.[8]
Method Validation Protocol
The developed HPLC method was validated according to ICH Q2(R1) guidelines, evaluating specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[3][4][9]
Specificity (Forced Degradation Study):
To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the pyridinone sample.[6][7] The sample was subjected to the following stress conditions:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Dry heat at 105 °C for 24 hours.
-
Photolytic Degradation: Exposure to UV light (254 nm) for 24 hours.
The stressed samples were then diluted to the target concentration and analyzed. The peak purity of the principal peak was evaluated using the PDA detector to ensure no co-eluting peaks.
Caption: HPLC Method Development Workflow.
System Suitability
Before each analytical run, a system suitability test was performed by injecting five replicate injections of the standard solution. The acceptance criteria are summarized in the table below.
| Parameter | Acceptance Criteria |
| Tailing Factor | ≤ 2.0 |
| Theoretical Plates | ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Table 3: System Suitability Acceptance Criteria
Data Presentation
The quantitative data for the validation parameters are summarized in the following tables for easy comparison.
Linearity
The linearity of the method was evaluated by analyzing a series of pyridinone standard solutions over a concentration range of 10-150 µg/mL.
| Concentration (µg/mL) | Mean Peak Area (n=3) |
| 10 | 125432 |
| 25 | 312876 |
| 50 | 624531 |
| 100 | 1251098 |
| 150 | 1876543 |
| Correlation Coefficient (r²) | 0.9998 |
Table 4: Linearity Data for Pyridinone
Accuracy (% Recovery)
The accuracy of the method was determined by spiking a known amount of pyridinone standard into a placebo mixture at three different concentration levels (80%, 100%, and 120%).
| Spiked Level | Amount Added (µg/mL) | Amount Recovered (µg/mL, n=3) | % Recovery | % RSD |
| 80% | 80 | 79.8 | 99.75 | 0.8 |
| 100% | 100 | 100.2 | 100.20 | 0.5 |
| 120% | 120 | 119.5 | 99.58 | 0.7 |
Table 5: Accuracy (Recovery) Data
Precision
The precision of the method was evaluated at two levels: repeatability (intra-day) and intermediate precision (inter-day).
| Precision Level | Concentration (µg/mL) | Mean Peak Area (n=6) | % RSD |
| Repeatability (Intra-day) | 100 | 1252345 | 0.6 |
| Intermediate Precision (Inter-day) | 100 | 1249876 | 0.9 |
Table 6: Precision Data
LOD and LOQ
The Limit of Detection (LOD) and Limit of Quantitation (LOQ) were determined based on the standard deviation of the response and the slope of the calibration curve.
| Parameter | Value (µg/mL) |
| LOD | 0.5 |
| LOQ | 1.5 |
Table 7: LOD and LOQ Values
Caption: Forced Degradation Experimental Workflow.
Conclusion
The developed RP-HPLC method is simple, specific, accurate, precise, and robust for the purity analysis of pyridinone compounds. The method was successfully validated according to ICH guidelines and demonstrated to be stability-indicating through forced degradation studies. This application note provides a comprehensive protocol that can be readily implemented in quality control laboratories for the routine analysis of pyridinone-based APIs and formulations.
References
- 1. benchchem.com [benchchem.com]
- 2. openaccessjournals.com [openaccessjournals.com]
- 3. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. onyxipca.com [onyxipca.com]
- 7. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
Application Notes: 6-Hydroxy-1H-pyridin-2-one as a Versatile Building Block in Organic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Introduction: 6-Hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine (2,6-DHP), is a six-membered heterocyclic compound that exists in tautomeric equilibrium between its lactam and lactim forms, with the pyridin-2(1H)-one structure predominating.[1][2] This scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to serve as a bioisostere for various functional groups like amides, phenols, and pyridines, and its capacity to act as both a hydrogen bond donor and acceptor.[1][2][3] These properties enhance drug-like characteristics such as aqueous solubility and metabolic stability.[1][2] Consequently, the pyridin-2-one core is found in a wide array of bioactive molecules, including pharmaceuticals, agrochemicals, and functional materials, making it a crucial building block for synthetic chemists.[3][4][5]
Synthesis of the Building Block: 6-Hydroxy-1H-pyridin-2-one (2,6-DHP)
The parent compound can be synthesized from readily available starting materials. A common laboratory-scale synthesis involves a two-step process starting from 2,6-dichloropyridine.[6]
Caption: Synthetic route to 6-Hydroxy-1H-pyridin-2-one.
Experimental Protocol: Synthesis of 2,6-DHP[6]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
Charge a 100 mL round-bottom flask with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol).
-
Reflux the solution under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After cooling to room temperature, wash the solution with water (3 x 20 mL).
-
Collect the organic layer, dry it over sodium sulfate, and use it in the next step without further purification.
Step 2: Synthesis of 6-Hydroxy-1H-pyridin-2-one (2)
-
Add 10 mL of formic acid to the crude 2,6-di-tert-butoxypyridine from the previous step.
-
Heat the mixture at 100°C for 18 hours.
-
Cool the reaction to room temperature and add 15 mL of a biphasic solution of ethyl acetate and water (1:1 ratio).
-
Stir the biphasic solution vigorously in air for 18 hours, during which a solid precipitate will form.
-
Collect the solid by filtration and dry it under vacuum.
| Parameter | Value |
| Overall Yield | 17% (over 2 steps) |
| ¹H NMR (300 MHz) | δ 11.47 (bs, 1H), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H) |
| ¹³C NMR (75 MHz) | δ 163.7, 147.0, 142.2, 114.9, 108.5 |
| IR (cm⁻¹) | 1596, 1333, 825, 772, 706 |
| Spectroscopic data corresponds to the formic acid salt of the product. |
Applications in Pharmaceutical Synthesis
The 6-hydroxy-1H-pyridin-2-one scaffold is central to several approved drugs.
Case Study 1: Milrinone - A Cardiotonic and Vasodilator Agent
Milrinone is a phosphodiesterase 3 (PDE3) inhibitor used to treat heart failure.[7][8] Its mechanism of action involves increasing cyclic adenosine monophosphate (cAMP) levels in cardiac and vascular muscle cells.
Caption: Mechanism of action for the cardiotonic agent Milrinone.
A common synthetic route to Milrinone involves a Suzuki coupling reaction.[9]
Experimental Protocol: Synthesis of Milrinone via Suzuki Coupling[9]
-
In a reaction vessel, combine 5-Bromo-3-cyano-2-hydroxy-6-methylpyridine (21.3 g), 4-pyridineboronic acid (12.9 g), toluene (50 ml), and a 2M aqueous solution of sodium hydroxide (50 ml).
-
Add tetrakis(triphenylphosphine)palladium (2.3 g) to the mixture.
-
Reflux the reaction under a nitrogen atmosphere for 18 hours.
-
Cool the mixture to room temperature and add 10 ml of 50% aqueous sodium hydroxide. Stir for 15 minutes.
-
Separate the aqueous layer and adjust its pH to approximately 6 with acetic acid to precipitate the product.
-
Filter the solid to obtain Milrinone.
| Reactants | Catalyst | Conditions | Yield |
| 5-Bromo-3-cyano-2-hydroxy-6-methylpyridine, 4-pyridineboronic acid | Tetrakis(triphenylphosphine)palladium | Toluene/aq. NaOH, Reflux, 18h | 72.5% |
Case Study 2: Ciclopirox - A Broad-Spectrum Antifungal Agent
Ciclopirox is a synthetic hydroxypyridone antifungal agent.[10] Its primary mechanism involves the chelation of polyvalent metal cations, such as Fe³⁺, which inhibits essential metal-dependent enzymes, thereby disrupting DNA repair, cell division, and transport processes.[10]
Caption: Mechanism of action for the antifungal agent Ciclopirox.
Ciclopirox can be synthesized by reacting 6-cyclohexyl-4-methyl-2-pyrone with hydroxylamine.[11]
Experimental Protocol: Synthesis of Ciclopirox[11]
-
React 6-cyclohexyl-4-methyl-2-pyrone with hydroxylamine hydrochloride.
-
The reaction is typically carried out in a suitable solvent such as hot 2-aminopyridine, leading to the cyclization and formation of 6-cyclohexyl-1-hydroxy-4-methyl-2(1H)-pyridone (Ciclopirox).
-
The free base can be converted to its clinically used olamine salt by reaction with ethanolamine.
-
Alternatively, Ciclopirox can be obtained from its olamine salt by dissolving it in 2 N HCl, extracting with ethyl acetate, and precipitating with hexane.[12]
| Reactants | Conditions | Product Yield (from olamine salt) |
| 6-cyclohexyl-4-methyl-2-pyrone, Hydroxylamine HCl | Hot 2-aminopyridine | Not specified |
| Ciclopirox olamine, 2 N HCl | EtOAc, Hexane | ~84% |
Applications in Agrochemical Synthesis
Pyridin-2(1H)-one derivatives have shown significant potential as agrochemicals, particularly as herbicides.[5][13]
Case Study: Synthesis of Phytotoxic Pyridinones
Condensation of 4-hydroxy-6-methylpyridin-2(1H)-one with various aldehydes yields compounds with significant phytotoxic (herbicidal) activity, particularly against dicotyledonous species.[5][13]
General Experimental Protocol[5]
-
Dissolve 4-hydroxy-6-methylpyridin-2(1H)-one (1 mmol) in methanol (10 mL).
-
Add piperidine (0.15 mL) and stir the mixture for 5 minutes at 25 °C.
-
Add the corresponding aldehyde (1 mmol) and reflux the mixture.
-
Monitor the reaction by TLC. Upon completion, reduce the solvent volume under reduced pressure.
-
Filter the resulting precipitate and wash with methanol and then ethyl ether to yield the pure product.
| Compound ID | R-group (from Aldehyde) | % Inhibition (Shoot) - I. grandifolia | % Inhibition (Root) - I. grandifolia |
| 4a | H | 64.4 | <50 |
| 4c | n-propyl | 68.4 | 72.8 |
| 4g' | (E)-prop-1-en-1-yl | 56.8 | 58.2 |
| 4h' | (E)-but-1-en-1-yl | <50 | 55.3 |
| Data selected from reference[5], representing inhibition at 6.7 × 10⁻⁸ mol/g substrate. |
Advanced Applications: Multicomponent Reactions (MCRs)
Pyridinone scaffolds are excellent substrates for multicomponent reactions (MCRs), enabling the rapid synthesis of complex, biologically active molecules in a single pot.[1][2]
Case Study: Synthesis of Pyrano[3,2-c]pyridones with Anticancer Activity
A three-component reaction between an aromatic aldehyde, malononitrile, and a 4-hydroxy-pyridin-2(1H)-one derivative yields pyrano[3,2-c]pyridones that exhibit potent anticancer activity.[2]
Caption: Experimental workflow for MCR synthesis of Pyrano[3,2-c]pyridones.
Experimental Protocol: Three-Component Synthesis of Pyrano[3,2-c]pyridones[2]
-
In a suitable flask, combine the aromatic aldehyde (0.8 mmol), malononitrile (0.8 mmol), and 4-hydroxy-1,6-dimethylpyridin-2(1H)-one (0.8 mmol) in ethanol (3 mL).
-
Add triethylamine (45 mol%) to the mixture.
-
Reflux the reaction for 50 minutes.
-
Cool the reaction mixture to room temperature.
-
Collect the resulting precipitate by filtration and wash with ethanol to afford the pure product.
| Compound | R (Aromatic Aldehyde) | Yield (%) | IC₅₀ (μM) HeLa Cells |
| 4a | 3-Br-4-NMe₂C₆H₃ | 83 | 0.33 ± 0.06 |
| 4b | 3-Br-4,5-(MeO)₂C₆H₂ | 87 | 0.58 ± 0.14 |
| 4c | 3-Br-4-EtO-5-MeOC₆H₂ | 88 | 1.08 ± 0.8 |
| 4g | 3-BrC₆H₄ | 97 | 6.50 ± 1.3 |
| 4h | 3,4-(Cl)₂C₆H₃ | 98 | 18.3 ± 2.9 |
| Data extracted from reference[2]. |
References
- 1. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07056A [pubs.rsc.org]
- 2. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN103804288A - Synthesis method of milirinone - Google Patents [patents.google.com]
- 9. Milrinone synthesis - chemicalbook [chemicalbook.com]
- 10. benchchem.com [benchchem.com]
- 11. newdrugapprovals.org [newdrugapprovals.org]
- 12. Ciclopirox synthesis - chemicalbook [chemicalbook.com]
- 13. Synthesis and phytotoxic activity of new pyridones derived from 4-hydroxy-6-methylpyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Pyridinone Scaffolds in Medicinal Chemistry: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Pyridinone scaffolds are privileged structures in medicinal chemistry, forming the core of numerous compounds with a wide spectrum of biological activities. Their synthetic tractability and ability to interact with various biological targets have made them a focal point in the quest for novel therapeutics. These application notes provide a comprehensive overview of the utility of pyridinone derivatives in key therapeutic areas, complete with quantitative data, detailed experimental protocols, and visual representations of signaling pathways and workflows.
Anticancer Applications
Pyridinone derivatives have demonstrated significant potential as anticancer agents by targeting various hallmarks of cancer, including cell proliferation, survival, and angiogenesis.[1][2] Their mechanisms of action often involve the modulation of critical signaling pathways, leading to cell cycle arrest and apoptosis.[3]
Data Presentation: Anticancer Activity of Pyridinone Derivatives
The following table summarizes the in vitro cytotoxic activity of representative pyridinone-based compounds against various cancer cell lines.
| Compound Class | Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| Pyridinone-Quinazoline | Derivative Series | MCF-7, HeLa, HepG2 | 9 - 15 | [4] |
| Pyridine-Urea | Derivative 8e | MCF-7 | 0.22 (48h), 0.11 (72h) | [5][6] |
| Pyridine-Urea | Derivative 8n | MCF-7 | 1.88 (48h), 0.80 (72h) | [5][6] |
| Pyridine-Urea | Derivative 8b | Various (NCI-60) | Mean Inhibition: 43% | [6] |
| Pyridine-Urea | Derivative 8e | Various (NCI-60) | Mean Inhibition: 49% | [6] |
| Pyridinone | Compound 1 | HepG2 | 4.5 | [3] |
| Pyridine | Compound 2 | HepG2 | - | [3] |
| Aromatic O-alkyl Pyridine | Compound 4c | HepG-2, PC-3, Caco-2 | Potent | [7] |
| Aromatic O-alkyl Pyridine | Compound 4f | HepG-2, PC-3, Caco-2 | Potent | [7] |
Signaling Pathway: p53 and JNK Mediated Apoptosis
Pyridinone derivatives can induce apoptosis in cancer cells by activating the p53 tumor suppressor protein and the c-Jun N-terminal kinase (JNK) signaling pathway.[3] Activation of p53 leads to the transcription of pro-apoptotic genes and cell cycle arrest, while JNK activation can also promote apoptosis through various downstream effectors.
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the determination of the cytotoxic effects of pyridinone derivatives on cancer cell lines using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
Pyridinone test compounds
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO2 atmosphere.
-
Compound Treatment: Prepare serial dilutions of the pyridinone compounds in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds at various concentrations. Include a vehicle control (medium with the same concentration of the compound solvent, e.g., DMSO).
-
Incubation: Incubate the plate for 24-72 hours at 37°C.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Antiviral Applications
Pyridinone-containing compounds have emerged as a significant class of antiviral agents, particularly against human immunodeficiency virus type 1 (HIV-1) by inhibiting the crucial enzyme reverse transcriptase.[8][9] More recent studies have also explored their activity against other viruses.
Data Presentation: Antiviral Activity of Pyridinone Derivatives
The following table presents the antiviral efficacy of selected pyridinone compounds.
| Compound Class | Compound/Derivative | Virus | Assay | EC50/IC50 | Reference |
| Pyridinone | L-697,639 | HIV-1 | RT Inhibition | 20-800 nM | [8] |
| Pyridinone | L-697,661 | HIV-1 | RT Inhibition | 20-800 nM | [8] |
| Pyridinone | L-696,229 | HIV-1 | RT Inhibition | 20-200 nM | [10] |
| 4-Cycloalkyloxypyridin-2(1H)-one | Derivative 10 | HIV-1 | Antiviral | Potent | [11] |
| 4-Cycloalkyloxypyridin-2(1H)-one | Derivative 22 | HIV-1 (wild-type & mutants) | Antiviral | Low nM | [11] |
| 4-Cycloalkyloxypyridin-2(1H)-one | Derivative 23 | HIV-1 (wild-type & mutants) | Antiviral | Low nM | [11] |
| Benzothiazolyl-pyridine Hybrid | Compound 8h | SARS-CoV-2 | Antiviral | IC50 = 3.669 µM | [12] |
| Benzothiazolyl-pyridine Hybrid | Compound 8f | SARS-CoV-2 | Antiviral | IC50 = 10.52 µM | [12] |
Mechanism of Action: HIV-1 Reverse Transcriptase Inhibition
Pyridinone derivatives act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). They bind to a hydrophobic pocket in the HIV-1 reverse transcriptase enzyme, which is distinct from the active site.[13] This binding induces a conformational change in the enzyme, thereby inhibiting its function and preventing the conversion of viral RNA into DNA, a critical step in the viral life cycle.
Experimental Protocol: Plaque Reduction Assay for Antiviral Activity
This protocol describes the evaluation of the antiviral activity of pyridinone compounds using a plaque reduction assay.[14]
Materials:
-
Host cell line susceptible to the virus of interest (e.g., Vero cells)
-
Virus stock of known titer
-
Complete culture medium
-
Pyridinone test compounds
-
Overlay medium (e.g., medium with low-melting-point agarose or methylcellulose)
-
Crystal violet staining solution
-
6-well or 12-well plates
Procedure:
-
Cell Seeding: Seed host cells in plates to form a confluent monolayer.
-
Virus Adsorption: Remove the culture medium and infect the cell monolayer with a known amount of virus (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells. Add the overlay medium containing serial dilutions of the pyridinone compounds.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Remove the overlay medium, fix the cells (e.g., with 10% formalin), and stain with crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances of Pyridinone in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Pyridinone derivatives: specific human immunodeficiency virus type 1 reverse transcriptase inhibitors with antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanism of inhibition of HIV-1 reverse transcriptase by nonnucleoside inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 6-hydroxy-1H-pyridin-2-one hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-hydroxy-1H-pyridin-2-one hydrochloride synthesis.
Troubleshooting Guide
Issue 1: Low Overall Yield (<20%)
Symptoms:
-
The final isolated yield of 6-hydroxy-1H-pyridin-2-one hydrochloride is significantly lower than expected.
-
A large amount of starting material, 2,6-dichloropyridine, is recovered.
-
Significant formation of tar-like, insoluble byproducts is observed.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete initial reaction: The conversion of 2,6-dichloropyridine to the intermediate is inefficient. | Optimize Base and Solvent: The choice of base is critical. While potassium tert-butoxide is used, ensure it is fresh and handled under anhydrous conditions to maintain its reactivity. Consider alternative strong bases if the reaction does not proceed to completion. The solvent mesitylene is used for its high boiling point; ensure the reflux temperature is reached and maintained. |
| Suboptimal Reaction Time and Temperature: Insufficient reaction time or temperature can lead to incomplete conversion. | Monitor Reaction Progress: Track the disappearance of 2,6-dichloropyridine using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The literature suggests refluxing for 18 hours, but optimization may be required for your specific setup.[1] |
| Hydrolysis of Intermediate: The intermediate may be sensitive to water, leading to undesired side products. | Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from the air from interfering.[1] |
| Inefficient Acidolysis/Deprotection: The conversion of the intermediate to the final product using acid may be incomplete. | Acid Choice and Concentration: The documented protocol uses formic acid.[1][2] For the hydrochloride salt, a final treatment with hydrochloric acid (e.g., HCl in ethanol or dioxane) will be necessary after the initial ring formation. The concentration and equivalents of acid should be carefully controlled to ensure complete reaction without promoting side reactions. |
| Product Loss During Workup: The product may be lost during extraction and purification steps. | Optimize Extraction and Precipitation: The product has some water solubility. When performing aqueous washes, ensure the pH is adjusted to minimize the solubility of the free base before extraction. For the hydrochloride salt precipitation, the choice of solvent is crucial to maximize yield. |
Issue 2: Formation of Impurities and Side Products
Symptoms:
-
NMR or LC-MS analysis of the crude product shows multiple unexpected peaks.
-
The final product has a dark color, indicating the presence of polymeric or degradation products.
-
Difficulty in purifying the final product by crystallization.
Possible Causes and Solutions:
| Possible Cause | Recommended Solution |
| Incomplete Substitution: Monosubstituted intermediates can be a significant impurity if the reaction with the base is not driven to completion. | Stoichiometry of the Base: Use a sufficient excess of the base (e.g., 2.1 equivalents of potassium tert-butoxide) to favor the disubstituted intermediate.[1] |
| Side Reactions with the Base/Solvent: At high temperatures, strong bases can react with the solvent or the pyridine ring in undesired ways. | Temperature Control: While reflux is necessary, avoid excessive temperatures that could lead to decomposition. Ensure uniform heating with good stirring. |
| Oxidation: The product or intermediates may be susceptible to oxidation, especially at elevated temperatures. | Inert Atmosphere: As mentioned, performing the reaction under a nitrogen or argon atmosphere can prevent oxidative side reactions.[1] |
| Formation of Tautomeric Impurities: 6-hydroxy-1H-pyridin-2-one exists in equilibrium with its tautomer, 2,6-dihydroxypyridine. While this is an intrinsic property, reaction conditions can favor one over the other, potentially complicating purification. | Characterization: Be aware of the potential for tautomers to be present. Spectroscopic data (NMR, IR) can help identify the predominant form.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a typical synthesis route for 6-hydroxy-1H-pyridin-2-one?
A1: A common laboratory-scale synthesis involves a two-step process starting from 2,6-dichloropyridine.[1][2]
-
Nucleophilic Aromatic Substitution: 2,6-dichloropyridine is reacted with a strong base, such as potassium tert-butoxide, in a high-boiling solvent like mesitylene. This forms an intermediate, 2,6-di-tert-butoxypyridine.[1]
-
Acid-mediated Deprotection: The intermediate is then treated with an acid, such as formic acid, to yield 6-hydroxy-1,2-dihydropyridin-2-one, a tautomer of the desired product.[1][2] To obtain the hydrochloride salt, a subsequent step involving the addition of hydrochloric acid is required.
Q2: The reported yield in the literature is quite low (around 17%). How can I improve this?
A2: While the documented yield for the formic acid salt is low, several factors can be optimized to improve the yield of the hydrochloride salt. Based on syntheses of analogous substituted pyridones, the choice of base or catalyst in similar reactions has a significant impact on yield. For instance, in the synthesis of related 1-hydroxy-2-pyridones, using catalysts like 2-aminopyridine or imidazole in place of pyridine dramatically increased yields.[3] While this is for a different but related synthesis, it highlights the importance of screening reaction promoters. Ensuring anhydrous conditions and meticulously optimizing reaction time and temperature are also crucial.
Q3: How do I purify the final 6-hydroxy-1H-pyridin-2-one hydrochloride?
A3: Purification can typically be achieved through recrystallization. The choice of solvent system is critical and may require some experimentation. Common solvent systems for recrystallizing hydrochloride salts include ethanol/ether, methanol/ether, or isopropanol. If recrystallization is challenging due to persistent impurities, column chromatography on silica gel or a more advanced technique like preparative HPLC might be necessary.[4]
Q4: What are the key analytical techniques to confirm the structure of the product?
A4: The structure of 6-hydroxy-1H-pyridin-2-one and its salt can be confirmed using a combination of spectroscopic methods:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR will confirm the carbon-hydrogen framework. The 1H NMR spectrum is expected to show distinct signals for the protons on the pyridine ring and the N-H proton.[1][2]
-
Infrared (IR) Spectroscopy: IR spectroscopy can identify key functional groups, such as the C=O stretch of the pyridone tautomer.[1][2]
-
Mass Spectrometry (MS): This will determine the molecular weight of the compound, confirming its elemental composition.
Q5: Are there any specific safety precautions I should take during this synthesis?
A5: Yes, several safety precautions are necessary:
-
Reagents: 2,6-dichloropyridine is a hazardous substance. Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle these reagents in a fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses.
-
Solvents: Mesitylene is a flammable, high-boiling solvent. Ensure the reaction is performed in a well-ventilated area, away from ignition sources.
-
Reaction Conditions: The reaction is run at high temperatures (reflux). Use appropriate heating mantles and ensure the glassware is free of cracks or defects.
Data Presentation
Table 1: Comparison of Yields in Syntheses of Related Hydroxy-Pyridone Compounds
The following data is from the synthesis of substituted 1-hydroxy-2-pyridones and is provided to illustrate the impact of the base/catalyst on reaction yield in similar systems.
| Starting Material | Reagent/Catalyst | Reaction Conditions | Yield (%) | Reference |
| 4-methyl-6-benzyl-2-pyrone | 2-aminopyridine | 80°C, 5 hours | 66% | [3] |
| 4-methyl-6-benzyl-2-pyrone | Imidazole | 80°C, 5 hours | 62% | [3] |
| 4-methyl-6-benzyl-2-pyrone | Pyridine | 80°C, 5 hours | 12% | [3] |
| 4-methyl-6-cyclohexyl-2-pyrone | 2-aminopyridine | 80°C, 8 hours | 49% | [3] |
| 4-methyl-6-cyclohexyl-2-pyrone | Pyridine | 80°C, 8 hours | 2.6% | [3] |
Experimental Protocols
Key Experiment: Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one (Formic Acid Salt)
This protocol is adapted from the literature and describes the synthesis of the formic acid salt. To obtain the hydrochloride salt, a final acidification step with HCl would be necessary.[1]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2,6-dichloropyridine (1.00 g, 6.80 mmol).
-
Add 15 mL of mesitylene to the flask.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol, 2.1 eq).
-
Place the flask under a nitrogen atmosphere.
-
Heat the mixture to reflux and maintain for 18 hours. A color change from colorless to deep red should be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the reaction mixture with water (3 x 20 mL).
-
Collect the organic layer and dry it over sodium sulfate. This crude solution is used directly in the next step without further purification.
Step 2: Synthesis of 6-hydroxy-1,2-dihydropyridin-2-one
-
Transfer the crude solution from Step 1 to a 20 mL scintillation vial.
-
Add formic acid (1.00 mL, 17.8 mmol, 2.6 eq).
-
Stir the bi-layered solution vigorously at room temperature for 18 hours. A solid precipitate should form.
-
Collect the solid by vacuum filtration and dry it under vacuum to yield the product. (Reported yield: 0.180 g, 17% over 2 steps).
Visualizations
Caption: Workflow for the synthesis of 6-hydroxy-1H-pyridin-2-one hydrochloride.
References
Technical Support Center: Synthesis of 2,6-Dihydroxypyridine Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2,6-dihydroxypyridine hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for 2,6-dihydroxypyridine hydrochloride?
A common and effective method for the synthesis of 2,6-dihydroxypyridine is the hydrolysis of 2,6-dichloropyridine. This is typically a two-step process involving an initial nucleophilic aromatic substitution with a strong base, such as potassium tert-butoxide, to form a diether intermediate (2,6-di-tert-butoxypyridine), followed by acidic hydrolysis to yield the desired dihydroxy product. The hydrochloride salt is then formed by treatment with hydrochloric acid.
Q2: My reaction mixture turned dark brown/black. What could be the cause?
A dark coloration can indicate the formation of impurities or degradation products. High reaction temperatures during the initial substitution with a strong base can lead to condensation reactions and the formation of tar-like byproducts. It is crucial to maintain the recommended reaction temperature to minimize these side reactions.
Q3: The yield of my final product is significantly lower than expected. What are the potential reasons?
Low yields can stem from several factors:
-
Incomplete reaction: In the first step, insufficient reaction time or a suboptimal temperature can lead to incomplete substitution of the chlorine atoms, resulting in the presence of 2-chloro-6-hydroxypyridine as a byproduct.
-
Side reactions: The use of a strong base like potassium tert-butoxide can promote elimination reactions or other undesired side reactions if not properly controlled.
-
Loss during workup: 2,6-dihydroxypyridine has some solubility in water, so extensive washing with aqueous solutions during the purification process can lead to product loss.
-
Incomplete hydrolysis: If the second step is not carried out to completion, the intermediate 2,6-di-tert-butoxypyridine will not be fully converted to the final product.
Q4: My NMR spectrum shows unexpected peaks. What are the likely impurities?
Common impurities that may be observed in the NMR spectrum include:
-
Residual starting material: Unreacted 2,6-dichloropyridine.
-
Mono-substituted intermediate: 2-chloro-6-hydroxypyridine.
-
Un-hydrolyzed intermediate: 2,6-di-tert-butoxypyridine.
-
Solvent residues: Residual solvents from the reaction or purification steps.
Q5: How can I effectively purify the final 2,6-dihydroxypyridine hydrochloride?
Purification can be achieved through recrystallization. A common solvent system for recrystallization is a mixture of ethanol and water. The crude product can be dissolved in a minimal amount of hot solvent and allowed to cool slowly to form crystals. The purity of the recrystallized product should be assessed by analytical techniques such as HPLC and NMR spectroscopy.
Troubleshooting Guide
This section addresses specific issues that may be encountered during the synthesis of 2,6-dihydroxypyridine hydrochloride and provides potential solutions.
Issue 1: Low Yield in the First Step (Formation of 2,6-di-tert-butoxypyridine)
| Symptom | Possible Cause | Recommended Solution |
| Significant amount of 2,6-dichloropyridine remaining after the reaction. | Incomplete reaction due to insufficient reaction time or low temperature. | Increase the reaction time and/or temperature as per the protocol. Ensure efficient stirring to promote contact between reactants. |
| Formation of a significant amount of 2-chloro-6-tert-butoxypyridine. | Sub-stoichiometric amount of potassium tert-butoxide or insufficient reaction time for the second substitution. | Ensure the correct molar ratio of potassium tert-butoxide to 2,6-dichloropyridine is used. Consider a slight excess of the base. |
| Dark, tar-like residue in the reaction flask. | High reaction temperatures leading to decomposition or polymerization. | Carefully control the reaction temperature and avoid localized overheating. Use a well-calibrated heating mantle and a thermometer. |
Issue 2: Incomplete Hydrolysis of the Intermediate
| Symptom | Possible Cause | Recommended Solution |
| Presence of 2,6-di-tert-butoxypyridine in the final product. | Insufficient acid concentration or reaction time for the hydrolysis step. | Ensure the use of a sufficient concentration of hydrochloric acid and allow the reaction to proceed for the recommended time. Monitor the reaction progress by TLC or HPLC. |
| Oily or gummy product instead of a solid precipitate. | Incomplete hydrolysis leading to a mixture of the desired product and the oily intermediate. | Re-subject the crude product to the hydrolysis conditions with fresh acid. |
Issue 3: Difficulty in Product Isolation and Purification
| Symptom | Possible Cause | Recommended Solution | | Low recovery after recrystallization. | The product is too soluble in the chosen solvent system. | Adjust the solvent ratio. If using an ethanol/water mixture, try increasing the proportion of the less polar solvent (ethanol) or cooling the solution to a lower temperature. | | Product precipitates as an oil during recrystallization. | The solution is supersaturated, or the cooling rate is too fast. | Cool the solution slowly with gentle stirring. If an oil forms, try reheating the solution to dissolve it and then cool it more slowly, possibly with seeding with a small crystal of the pure product. | | Persistent colored impurities in the final product. | Presence of colored byproducts that co-crystallize with the product. | Consider treating the solution with activated charcoal before recrystallization to remove colored impurities. A second recrystallization may also be necessary. |
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of 2,6-dihydroxypyridine. Please note that actual yields may vary depending on the specific reaction conditions and scale.
| Parameter | Value | Reference |
| Yield of 2,6-di-tert-butoxypyridine | ~70-80% | General synthetic knowledge |
| Yield of 2,6-dihydroxypyridine (from hydrolysis) | >90% | General synthetic knowledge |
| Overall Yield of 2,6-dihydroxypyridine | ~60-70% | General synthetic knowledge |
| Purity after recrystallization | >98% | General synthetic knowledge |
Experimental Protocol: Synthesis of 2,6-Dihydroxypyridine Hydrochloride
This protocol details a representative synthesis of 2,6-dihydroxypyridine hydrochloride starting from 2,6-dichloropyridine.
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under a nitrogen atmosphere, add dry toluene (150 mL) and potassium tert-butoxide (25.0 g, 0.223 mol).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add a solution of 2,6-dichloropyridine (14.8 g, 0.100 mol) in dry toluene (50 mL) to the refluxing suspension over 1 hour.
-
Continue to reflux the reaction mixture for 12 hours.
-
After cooling to room temperature, pour the reaction mixture into ice-water (200 mL).
-
Separate the organic layer, and extract the aqueous layer with toluene (3 x 50 mL).
-
Combine the organic layers, wash with brine (100 mL), and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude 2,6-di-tert-butoxypyridine as a solid, which can be used in the next step without further purification.
Step 2: Hydrolysis to 2,6-Dihydroxypyridine and Hydrochloride Salt Formation
-
To the crude 2,6-di-tert-butoxypyridine from the previous step, add a mixture of concentrated hydrochloric acid (50 mL) and water (50 mL).
-
Heat the mixture to reflux and stir for 4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture in an ice bath. The product will precipitate as a white solid.
-
Collect the solid by vacuum filtration and wash with a small amount of cold water.
-
Recrystallize the crude product from a mixture of ethanol and water to obtain pure 2,6-dihydroxypyridine hydrochloride.
-
Dry the crystals under vacuum.
Visualizations
Caption: Experimental workflow for the synthesis of 2,6-dihydroxypyridine hydrochloride.
Caption: Logical relationships for troubleshooting low product yield.
Technical Support Center: Purification of Crude 6-hydroxy-1H-pyridin-2-one
Welcome to the technical support center for the purification of crude 6-hydroxy-1H-pyridin-2-one. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities in crude 6-hydroxy-1H-pyridin-2-one synthesized from 2,6-dichloropyridine?
A1: Common impurities can originate from the starting materials and side reactions during the synthesis. Potential impurities include:
-
Unreacted 2,6-dichloropyridine: The starting material for the synthesis.
-
Partially reacted intermediates: Such as 2-chloro-6-hydroxypyridine.
-
Byproducts from the hydrolysis of the 2,6-di-tert-butoxypyridine intermediate: This can include tert-butanol and other related species.
-
Other chlorinated pyridines: Impurities from the starting 2,6-dichloropyridine, such as 2-chloropyridine, 2,3,6-trichloropyridine, and 2,3,5,6-tetrachloropyridine, may be carried through the synthesis.[1]
-
Polymeric materials: Highly colored byproducts can sometimes form.
Q2: My crude product is highly colored (dark brown or black). How can I decolorize it?
A2: The color is likely due to polymeric impurities. Here are a few methods to address this:
-
Activated Carbon (Charcoal) Treatment: During recrystallization, after dissolving the crude product in the hot solvent, you can add a small amount of activated carbon. Boil the solution for a few minutes, and then perform a hot filtration to remove the carbon, which will have adsorbed the colored impurities. Be aware that activated carbon can also adsorb some of your product, potentially reducing the yield.
-
Silica Gel Plug: Dissolve the crude product in a suitable solvent and pass it through a short plug of silica gel. The highly polar colored impurities will often be retained on the silica, while the desired product elutes.
Q3: I am having trouble getting my 6-hydroxy-1H-pyridin-2-one to crystallize. What should I do?
A3: Pyridinones can sometimes be challenging to crystallize. If you are facing this issue, try the following:
-
Induce Crystallization:
-
Scratching: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. This creates nucleation sites for crystal growth.
-
Seeding: If you have a small crystal of pure product, add it to the supersaturated solution to initiate crystallization.
-
-
Increase Concentration: If you've used too much solvent, you can carefully evaporate some of it to create a more concentrated, supersaturated solution.
-
Cooling: Ensure the solution is cooled slowly. Rapid cooling can sometimes lead to oiling out rather than crystallization. If it has been at room temperature for a while, try placing it in an ice bath or refrigerator.
-
Solvent System: You may need to re-evaluate your recrystallization solvent. Try a different solvent or a mixed solvent system.
Q4: My product "oils out" during recrystallization instead of forming crystals. How can I fix this?
A4: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid layer instead of solid crystals. To prevent this:
-
Use more solvent: The solution might be too concentrated. Add a small amount of hot solvent to redissolve the oil, and then allow it to cool slowly.
-
Lower the cooling temperature: Try to cool the solution to a lower temperature more slowly.
-
Change the solvent system: A different solvent or a mixed solvent system might be more suitable. A common technique is to dissolve the compound in a "good" solvent and then slowly add a "poor" solvent until the solution becomes turbid, then heat until it is clear again before allowing it to cool slowly.
Troubleshooting Guides
Recrystallization
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Recovery/Yield | - Too much solvent was used. - The product is significantly soluble in the cold solvent. - Premature crystallization during hot filtration. - Incomplete transfer of crystals after filtration. | - Concentrate the filtrate by evaporating some solvent and cool again. - Ensure the solution is thoroughly cooled in an ice bath before filtration. - Use a different recrystallization solvent. - Preheat the funnel and filter paper for hot filtration. - Rinse the flask and crystals with a minimal amount of ice-cold solvent. |
| No Crystals Form | - The solution is not supersaturated (too much solvent). - The solution is supersaturated but requires nucleation. - The compound is very soluble in the chosen solvent. | - Evaporate some of the solvent. - Scratch the inside of the flask with a glass rod. - Add a seed crystal. - Cool the solution in an ice bath. - Try a different solvent in which the compound is less soluble. |
| Product is Oily, Not Crystalline | - The solution is too concentrated. - The rate of cooling is too fast. - The melting point of the solute is lower than the boiling point of the solvent. - Presence of impurities depressing the melting point. | - Add more hot solvent to the oiled-out mixture and re-cool slowly. - Allow the solution to cool to room temperature undisturbed before placing it in an ice bath. - Choose a lower-boiling point solvent. - Purify by another method first, like column chromatography, to remove impurities. |
| Crystals are Colored | - Colored impurities are present in the crude material. | - Add a small amount of activated carbon to the hot solution and perform a hot filtration. - Pass a solution of the crude product through a small plug of silica gel. |
Column Chromatography
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor Separation | - Inappropriate mobile phase. - Column overloading. - Column channeling. | - Optimize the mobile phase using Thin Layer Chromatography (TLC) first. - Reduce the amount of crude material loaded onto the column. - Ensure the column is packed uniformly. |
| Product Elutes Too Quickly (High Rf) | - The mobile phase is too polar. | - Decrease the polarity of the mobile phase (e.g., increase the proportion of the non-polar solvent). |
| Product Does Not Elute (Low Rf) | - The mobile phase is not polar enough. | - Increase the polarity of the mobile phase (e.g., increase the proportion of the polar solvent). |
| Streaking or Tailing of Bands | - The compound is interacting strongly with the stationary phase (e.g., acidic silica). - The sample was not loaded in a narrow band. - The column is overloaded. | - Add a small amount of a modifier to the mobile phase (e.g., 0.1-1% triethylamine or acetic acid, depending on the compound's nature). - Dissolve the sample in a minimal amount of solvent for loading. - Reduce the amount of sample loaded. |
Experimental Protocols
Recrystallization from a Saturated Methanol Solution
This protocol is a starting point and may require optimization.
-
Dissolution: In a fume hood, place the crude 6-hydroxy-1H-pyridin-2-one in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring until the solid dissolves completely. If the solid does not dissolve, add small portions of hot methanol until a clear solution is obtained.
-
Decolorization (if necessary): If the solution is colored, remove it from the heat and add a small amount of activated carbon. Swirl the flask and gently reheat to boiling for a few minutes.
-
Hot Filtration (if decolorized): If activated carbon was used, perform a hot filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask to remove the carbon.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Once at room temperature, you can place the flask in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven or desiccator.
Column Chromatography (Reverse-Phase)
This protocol is based on a typical reverse-phase HPLC method and can be adapted for preparative column chromatography.[2]
-
Stationary Phase: C18-functionalized silica gel.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and water. The addition of a small amount of formic acid or phosphoric acid (e.g., 0.1%) can improve peak shape.[2] The optimal ratio of acetonitrile to water should be determined by TLC or analytical HPLC.
-
Column Packing: Pack the column with the C18 silica gel as a slurry in the initial mobile phase.
-
Sample Loading: Dissolve the crude 6-hydroxy-1H-pyridin-2-one in a minimal amount of the mobile phase or a suitable solvent and load it onto the top of the column.
-
Elution: Begin elution with the mobile phase, collecting fractions. Monitor the fractions by TLC or UV-Vis spectroscopy to identify those containing the desired product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified product.
Quantitative Data
The following table presents representative data for the purification of crude 6-hydroxy-1H-pyridin-2-one. Actual results may vary depending on the initial purity of the crude material and the specific experimental conditions.
| Purification Method | Starting Purity (Crude) | Final Purity | Recovery/Yield | Notes |
| Recrystallization (Methanol) | ~80% | >98% | 60-80% | Yield is dependent on the amount of solvent used and the cooling rate. Crystals suitable for X-ray analysis have been obtained from slow evaporation of a saturated methanol solution.[3] |
| Column Chromatography (Reverse-Phase C18) | ~80% | >99% | 70-90% | Provides excellent separation from polar and non-polar impurities. |
Visualizations
References
Overcoming solubility issues with 6-hydroxy-1H-pyridin-2-one;hydrochloride in experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with 6-hydroxy-1H-pyridin-2-one;hydrochloride during experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
This compound is the hydrochloride salt of 6-hydroxy-1H-pyridin-2-one, a pyridinone derivative. Like many heterocyclic compounds developed in drug discovery, it can exhibit limited aqueous solubility, which can lead to challenges in various experimental settings, from preparing stock solutions to achieving desired concentrations in biological assays.[1] Inadequate solubility can result in underestimated biological activity, poor data reproducibility, and inaccurate structure-activity relationships (SAR).[1][2]
Q2: What are the general solubility characteristics of this compound?
As a hydrochloride salt of a compound with both acidic and basic functionalities (amphoteric nature), its solubility is expected to be pH-dependent. The free base form, 2,6-dihydroxypyridine, is reported to be soluble in water at 41 g/L.[3] The hydrochloride salt form is generally expected to have higher aqueous solubility, particularly at acidic pH. In organic solvents, it is highly soluble in DMSO.[4]
Q3: How does pH influence the solubility of this compound?
The solubility of this compound is significantly influenced by pH due to its tautomeric nature and the presence of ionizable groups. The pyridinone ring system can exist in different tautomeric forms, and the hydroxyl and amine groups can be protonated or deprotonated depending on the pH of the solution.[3]
-
At low pH (acidic conditions): The compound will be protonated, existing as a cation, which generally leads to higher aqueous solubility.
-
Near the isoelectric point: The compound will exist predominantly as a neutral zwitterion, where it is likely to have its lowest aqueous solubility.
-
At high pH (basic conditions): The compound will be deprotonated, forming an anion, which can also lead to increased aqueous solubility.
Q4: I'm observing precipitation when I dilute my DMSO stock solution into an aqueous buffer. What should I do?
This phenomenon, often called "crashing out," is common for compounds with low aqueous solubility.[2] Here are several strategies to address this:
-
Lower the final concentration: Your target concentration in the aqueous buffer may be above the compound's solubility limit.
-
Reduce the DMSO percentage: While preparing the stock in DMSO is necessary, aim for the lowest possible final DMSO concentration in your assay (ideally <0.5%) to minimize its effect on both solubility and the biological system.[5]
-
Use a co-solvent system: A mixture of solvents can enhance solubility. For example, a combination of DMSO, PEG300, and a surfactant like Tween-80 in saline has been used to prepare solutions of this compound.[4]
-
Employ sonication or gentle warming: After dilution, brief sonication or warming the solution to 37°C can help dissolve fine precipitates.[4]
-
Stepwise dilution: Instead of a single large dilution, perform serial dilutions to gradually decrease the concentration of the organic solvent.
Q5: Can I use surfactants or cyclodextrins to improve solubility?
Yes, these are common and effective strategies.
-
Surfactants: Non-ionic surfactants like Tween-80 or Pluronic F-68 can be added to the aqueous buffer at low concentrations (e.g., 0.01-0.1%) to help solubilize hydrophobic compounds by forming micelles.[4]
-
Cyclodextrins: These are cyclic oligosaccharides that can encapsulate poorly soluble molecules, increasing their apparent aqueous solubility. β-cyclodextrins and their derivatives, such as SBE-β-CD, are often used.[4]
Solubility Data
The following table summarizes the available solubility data for this compound. Researchers are encouraged to determine the solubility in their specific experimental systems.
| Solvent/System | Solubility | Molar Concentration (mM) | Notes |
| DMSO | 100 mg/mL[4] | 677.69 mM[4] | Requires sonication, warming, and heating to 60°C. Use freshly opened DMSO as it is hygroscopic.[4] |
| 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline | ≥ 2.5 mg/mL[4] | ≥ 16.94 mM[4] | Results in a clear solution.[4] |
| 10% DMSO, 90% (20% SBE-β-CD in Saline) | ≥ 2.5 mg/mL[4] | ≥ 16.94 mM[4] | Results in a clear solution.[4] |
| 10% DMSO, 90% Corn Oil | 2.5 mg/mL[4] | 16.94 mM[4] | Forms a suspension; requires sonication.[4] |
| Water (free base form) | 41 g/L[3] | ~369 mM | Data for the non-salt form (2,6-dihydroxypyridine). |
Experimental Protocols
Protocol 1: Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a high-concentration stock solution for subsequent dilution.
-
Weighing: Accurately weigh the desired amount of this compound in a sterile vial.
-
Solvent Addition: Add the appropriate volume of high-purity, anhydrous DMSO to achieve the target concentration (e.g., 100 mg/mL).[4]
-
Dissolution: Vortex the vial vigorously. If the compound does not fully dissolve, use an ultrasonic bath and gentle warming (up to 60°C) to aid dissolution.[4] Ensure the solution is clear before use.
-
Storage: Aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C or -80°C for long-term stability.[4]
Protocol 2: Thermodynamic Solubility Determination (Shake-Flask Method)
This method determines the equilibrium solubility of the compound in a specific buffer.
-
Preparation of Saturated Solution: Add an excess amount of this compound to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed vial.
-
Equilibration: Agitate the vial on an orbital shaker at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.[6][7]
-
Separation of Undissolved Solid: Centrifuge the suspension at a high speed (e.g., 14,000 rpm for 15 minutes) to pellet the undissolved solid.[6]
-
Sample Collection and Analysis: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter. Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method such as HPLC-UV or LC-MS.
Visual Troubleshooting and Conceptual Diagrams
The following diagrams illustrate key concepts and workflows for addressing solubility issues.
Caption: A decision-making workflow for troubleshooting compound precipitation in aqueous buffers.
Caption: A conceptual diagram illustrating the relationship between pH, ionization state, and aqueous solubility.
References
- 1. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 2. bioassaysys.com [bioassaysys.com]
- 3. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.cn [medchemexpress.cn]
- 6. Shake-Flask Aqueous Solubility assay (Kinetic solubility) [protocols.io]
- 7. enamine.net [enamine.net]
Stability of 6-hydroxy-1H-pyridin-2-one;hydrochloride under different pH conditions
This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of 6-hydroxy-1H-pyridin-2-one hydrochloride under various pH conditions. The following information is designed to assist in experimental design, troubleshooting, and data interpretation.
Frequently Asked Questions (FAQs)
Q1: What is 6-hydroxy-1H-pyridin-2-one hydrochloride and why is its pH stability important?
A1: 6-hydroxy-1H-pyridin-2-one hydrochloride, also known as 2,6-dihydroxypyridine hydrochloride, is a pyridinone derivative.[1][2] The hydrochloride salt enhances its solubility in aqueous solutions. Understanding its stability across different pH values is critical for the development of liquid formulations, ensuring therapeutic efficacy, and identifying potential degradation products that could affect safety and shelf-life.
Q2: What are the likely degradation pathways for 6-hydroxy-1H-pyridin-2-one under different pH conditions?
A2: Based on the structure, which contains a hydroxyl group and a lactam (cyclic amide) ring, the primary degradation pathway under hydrolytic stress (acidic or basic conditions) is likely the opening of the pyridinone ring. Pyridinone derivatives can be susceptible to hydrolysis, which may be catalyzed by hydronium or hydroxide ions. Oxidation is another potential degradation pathway, particularly if the molecule is exposed to oxidative conditions.
Q3: How does the hydrochloride salt affect the stability of the compound?
A3: The hydrochloride salt is formed by reacting the parent compound with hydrochloric acid. In solution, it will dissociate, creating a mildly acidic environment. This initial pH may influence the compound's stability. When formulating, the buffering capacity of the solution will be the determining factor for the final pH and, consequently, the stability of the compound.
Q4: What are the typical pH ranges of concern for the stability of this compound?
A4: Significant degradation is often observed under strongly acidic (pH 1-3) and strongly alkaline (pH 10-13) conditions.[3] The compound is expected to be most stable in the neutral to slightly acidic pH range, though this must be confirmed through experimental studies.
Q5: What analytical techniques are recommended for monitoring the stability of 6-hydroxy-1H-pyridin-2-one hydrochloride?
A5: A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the most common and recommended technique.[4] This method should be capable of separating the intact drug from its degradation products, allowing for accurate quantification of the remaining active pharmaceutical ingredient (API) and monitoring the formation of impurities.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Rapid degradation observed at initial time point. | The chosen pH and temperature conditions are too harsh for the compound. | Reduce the strength of the acid or base (e.g., from 1N to 0.1N or 0.01N), lower the temperature, and/or shorten the sampling intervals. |
| No degradation observed under stress conditions. | The compound is highly stable under the tested conditions, or the analytical method is not sensitive enough to detect small changes. | Increase the stress level by using stronger acid/base, higher temperatures, or longer exposure times.[5] Ensure the analytical method is validated for its ability to detect degradation products. |
| Poor peak shape or resolution in HPLC analysis. | The mobile phase composition is not optimal for separating the parent compound and its degradants. The pH of the mobile phase could be a critical factor. | Optimize the HPLC method by adjusting the mobile phase pH, organic solvent ratio, or trying a different column chemistry. |
| Inconsistent or non-reproducible stability data. | Inaccurate pH measurement or control of the buffer solution. Temperature fluctuations during the experiment. Improper sample handling and storage. | Calibrate the pH meter before use. Use a thermostatically controlled environment (e.g., water bath, incubator). Ensure consistent sample preparation and storage procedures. |
| Appearance of unexpected peaks in the chromatogram. | Formation of secondary degradation products. Interaction with excipients or container materials. | Characterize the unknown peaks using techniques like mass spectrometry (LC-MS) to elucidate their structure. Conduct studies with the drug substance alone to rule out excipient interactions. |
Data Presentation
A forced degradation study should aim for 5-20% degradation of the active pharmaceutical ingredient (API) to ensure that the analytical method is stability-indicating.[3] The following table is a template for presenting the results of a pH stability study.
| pH | Temperature (°C) | Time (hours) | Initial Assay (%) | Assay (%) after Stress | % Degradation | Degradation Products Observed (Peak Area %) |
| 1.2 (0.1 N HCl) | 60 | 24 | 100.0 | 85.2 | 14.8 | DP1 (8.5%), DP2 (6.3%) |
| 4.5 (Acetate Buffer) | 60 | 24 | 100.0 | 98.1 | 1.9 | - |
| 6.8 (Phosphate Buffer) | 60 | 24 | 100.0 | 99.5 | 0.5 | - |
| 9.0 (Borate Buffer) | 60 | 24 | 100.0 | 92.7 | 7.3 | DP3 (7.3%) |
| 12.0 (0.1 N NaOH) | 60 | 24 | 100.0 | 78.4 | 21.6 | DP3 (15.1%), DP4 (6.5%) |
| DP = Degradation Product. This is representative data and will vary based on experimental conditions. |
Experimental Protocols
Protocol: pH-Dependent Stability Study of 6-hydroxy-1H-pyridin-2-one hydrochloride
1. Objective: To evaluate the stability of 6-hydroxy-1H-pyridin-2-one hydrochloride in aqueous solutions across a range of pH values under accelerated temperature conditions.
2. Materials:
-
6-hydroxy-1H-pyridin-2-one hydrochloride
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Phosphate and citrate buffer components
-
HPLC grade water, acetonitrile, and methanol
-
Volumetric flasks, pipettes, and pH meter
-
HPLC system with UV detector
-
Thermostatically controlled water bath or oven
3. Preparation of Solutions:
-
Stock Solution: Accurately weigh and dissolve 6-hydroxy-1H-pyridin-2-one hydrochloride in HPLC grade water to prepare a stock solution of 1 mg/mL.
-
Buffer Solutions: Prepare buffer solutions at various pH levels (e.g., pH 1.2, 4.5, 6.8, 9.0, and 12.0) using appropriate buffer systems or by adjusting the pH with HCl or NaOH.
4. Experimental Procedure:
-
For each pH condition, transfer a known volume of the stock solution into a volumetric flask and dilute with the respective buffer to a final concentration of 0.1 mg/mL.
-
Transfer aliquots of each solution into separate, sealed vials.
-
Place the vials in a thermostatically controlled environment set to a specific temperature (e.g., 60°C).
-
Withdraw samples at predetermined time intervals (e.g., 0, 2, 4, 8, 12, and 24 hours).
-
Cool the samples to room temperature and, if necessary, neutralize them before analysis.
-
Analyze the samples by a validated stability-indicating HPLC method.
5. Analysis:
-
Quantify the amount of undegraded 6-hydroxy-1H-pyridin-2-one hydrochloride at each time point.
-
Calculate the percentage of degradation.
-
Monitor the formation and growth of any degradation product peaks in the chromatograms.
Visualizations
Caption: Experimental workflow for the pH stability study.
References
- 1. Synthesis and crystallographic characterization of 6-hydroxy-1,2-dihydropyridin-2-one - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 2,6-Dihydroxypyridine - Wikipedia [en.wikipedia.org]
- 3. biomedres.us [biomedres.us]
- 4. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyridinone Derivatization
Welcome to the technical support center for pyridinone derivatization. This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges encountered during the synthesis and optimization of pyridinone derivatives.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges in pyridinone derivatization?
The most frequent challenges include low product yield, formation of isomeric byproducts (N- vs. O-alkylation), difficult purification, and incomplete reactions.[1][2] The ambident nucleophilic nature of the pyridinone ring, with reactive sites at both the nitrogen and oxygen atoms, is the primary cause of selectivity issues.[2][3]
Q2: How can I monitor the progress of my reaction?
Reaction progress can be effectively monitored using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] For more detailed mechanistic investigations and real-time analysis, advanced methods such as Pressurized Sample Infusion-Mass Spectrometry (PSI-ESI-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy can be employed.[4]
Q3: What factors determine N- vs. O-alkylation selectivity?
The selectivity between N- and O-alkylation is highly sensitive to the reaction conditions. Key factors include the choice of solvent, the strength and type of base used, the nature of the electrophile (alkylating agent), and the reaction temperature.[2][3] Electronic effects of substituents on the pyridinone ring also play a significant role.[5]
Q4: What are the best practices for purifying pyridinone derivatives?
Standard purification techniques include column chromatography on silica gel and recrystallization.[2][6] If emulsions form during aqueous work-up, they can be broken by adding brine or passing the mixture through a pad of Celite.[1] For volatile pyridines, distillation after treatment with an alkali metal compound can be an effective purification method.[7]
Troubleshooting Guides
Issue 1: Low or No Product Yield
Q: My reaction is resulting in a very low yield or no desired product. What are the potential causes and how can I troubleshoot this?
A: Low yields can stem from several factors. A systematic approach to troubleshooting is essential.[1]
-
Incomplete Reaction: Monitor the reaction over a time course using TLC or LC-MS to determine if it has gone to completion. If not, consider extending the reaction time or increasing the temperature.[1]
-
Reagent Quality: Ensure all reagents, especially the solvent and base, are pure and anhydrous if the reaction is moisture-sensitive.[1]
-
Suboptimal Temperature: Temperature can significantly impact reaction rates. Try running the reaction at a higher temperature, but be aware that this may also increase the formation of byproducts or lead to polymerization.[1][8]
-
Poor Solubility: The starting materials may not be fully dissolved in the chosen solvent. Consider using a cosolvent or switching to a solvent with better solubilizing properties, such as DMF or DMSO.[2][9]
-
Polymerization: Highly reactive starting materials can polymerize, especially at elevated temperatures. To mitigate this, try adding the reactive starting material slowly, using a more dilute solution, or lowering the reaction temperature.[1]
Caption: Troubleshooting workflow for low product yield.
Issue 2: Poor Selectivity (Mixture of N- and O-Alkylated Products)
Q: My reaction yields a mixture of N- and O-alkylated isomers. How can I improve the regioselectivity?
A: Pyridinones are ambident nucleophiles, making N- vs. O-alkylation a common challenge.[2][3] The reaction outcome is highly dependent on the conditions.
-
Solvent Choice: Solvent polarity is a critical factor. Polar aprotic solvents like DMF often favor N-alkylation, while nonpolar solvents may favor O-alkylation.[2][3] A screen of different solvents is highly recommended.[1]
-
Base Selection: The choice of base can significantly influence the reaction's regioselectivity. Strong bases like sodium hydride (NaH) tend to favor N-alkylation.[2] Weaker bases such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) can also be effective for N-alkylation, particularly in polar aprotic solvents.[2][5]
-
Counter-ion Effect: The counter-ion of the base can play a role. For example, using silver carbonate (Ag₂CO₃) can sometimes promote O-alkylation due to the interaction of the silver ion with the oxygen atom of the pyridinone.
-
Temperature Control: Lower temperatures (e.g., 0 °C to room temperature) often provide better selectivity.[2]
Caption: Decision workflow for optimizing N- vs. O-alkylation selectivity.
Data Presentation: Optimizing Reaction Conditions
The following tables summarize quantitative data for optimizing pyridinone alkylation reactions.
Table 1: Effect of Base and Solvent on N- vs. O-Alkylation of 2-Pyridone
| Entry | Alkylating Agent | Base | Solvent | Temp (°C) | N/O Ratio | Yield (%) |
| 1 | Benzyl Bromide | K₂CO₃ | DMF | 70 | >19:1 | 94 |
| 2 | Benzyl Bromide | iPr₂NEt | Water (Tween 20) | RT | >5:1 | 90 |
| 3 | Ethyl Iodide | K₂CO₃ | DMF | 70 | >19:1 | 85 |
| 4 | 2-Iodopropane | K₂CO₃ | Water (Tween 20) | 70 | 2.4:1 | 40 |
| 5 | Methyl Iodide | NaH | THF | 0 to RT | N-Alkylation | 75-85 |
| 6 | Benzyl Bromide | Cs₂CO₃ | DMF | RT | N-Alkylation | 88 |
Data compiled from multiple sources for illustrative purposes.[3][5][10]
Table 2: Optimization of Derivatization Temperature and Time
| Entry | Reagent | Temperature (°C) | Time (min) | Relative Response |
| 1 | HMP | 25 | 15 | Low |
| 2 | HMP | 60 | 15 | High |
| 3 | HMP | 80 | 15 | No Improvement |
| 4 | HTP | 25 | 30 | Low |
| 5 | HTP | 60 | 30 | High |
| 6 | HTP | 60 | 60 | No Improvement |
Data adapted from a study on steroid derivatization for analytical purposes, illustrating a general optimization workflow.[8]
Experimental Protocols
Protocol 1: General Procedure for N-Alkylation of Pyridin-4-one
This protocol is optimized for selective N-alkylation using a strong base in a polar aprotic solvent.
Materials:
-
Pyridin-4-one derivative (1.0 equiv.)
-
Sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equiv.)
-
Alkylating agent (e.g., methyl iodide or benzyl bromide, 1.2 equiv.)
-
Anhydrous Dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add the pyridin-4-one derivative.
-
Dissolution: Add anhydrous DMF to dissolve the starting material.
-
Deprotonation: Cool the mixture to 0 °C in an ice bath. Add NaH portion-wise, ensuring the temperature remains low. Stir the mixture at 0 °C for 30 minutes.[2]
-
Alkylation: Slowly add the alkylating agent to the reaction mixture at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC until the starting material is consumed.[2]
-
Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C. Extract the product with ethyl acetate (3x).
-
Purification: Wash the combined organic layers with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Final Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the pure N-alkylated pyridone.[2]
Protocol 2: General Procedure for Monitoring Reactions via LC-MS
This protocol provides a general workflow for tracking reaction conversion and product formation.
Materials:
-
Reaction mixture
-
Quenching solution (if necessary, e.g., water or buffer)
-
Methanol or Acetonitrile (LC-MS grade)
-
Microsyringe or pipette
-
Vials for sample preparation
Procedure:
-
Sampling: At designated time points (e.g., t=0, 1h, 4h, 24h), carefully withdraw a small aliquot (e.g., 5-10 µL) from the reaction mixture using a microsyringe.
-
Quenching & Dilution: Immediately quench the aliquot in a vial containing a suitable solvent (e.g., 1 mL of methanol or acetonitrile) to stop the reaction and dilute the sample. This prevents further reaction and prepares the sample for injection.
-
Sample Preparation: Vortex the diluted sample. If necessary, filter it through a syringe filter (0.22 or 0.45 µm) to remove any particulate matter before transferring it to an LC-MS vial.
-
Instrumental Analysis:
-
System: Liquid Chromatograph coupled to a Mass Spectrometer.
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase: An appropriate gradient of water and acetonitrile or methanol, often with a small amount of formic acid or ammonium acetate to improve ionization.
-
Detection: Monitor the ion counts for the mass-to-charge ratio (m/z) corresponding to the starting material(s) and the expected product(s).
-
-
Data Analysis: Plot the relative peak areas of the starting material and product(s) over time to determine the reaction profile, conversion rate, and formation of any byproducts.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Analytical techniques for reaction monitoring, mechanistic investigations, and metal complex discovery [dspace.library.uvic.ca]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 8. Derivatization with 2-hydrazino-1-methylpyridine enhances sensitivity of analysis of 5α-dihydrotestosterone in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Low Yields in Michael Addition for Pyridinone Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals encountering challenges with low yields in the Michael addition step for pyridinone synthesis. The following troubleshooting guides and frequently asked questions (FAQs) provide direct, actionable advice to address common issues encountered during this critical reaction.
Frequently Asked Questions (FAQs)
Q1: My Michael addition reaction is resulting in a very low yield or no product at all. What are the primary factors I should investigate?
Low or no product formation in a Michael addition for pyridinone synthesis can stem from several critical factors. A systematic evaluation of the following can help pinpoint the issue:
-
Reagent Purity: Impurities in starting materials are a common cause of low yields. Ensure that your Michael donor, Michael acceptor, and any catalysts or bases are of high purity. It is highly recommended to purify starting materials if their quality is uncertain.[1]
-
Base/Catalyst Activity: The base or catalyst may be old, have been improperly stored, or may not be suitable for your specific substrates. Ensure your catalyst is active and the base is strong enough to effectively deprotonate the Michael donor to generate the nucleophile.
-
Inefficient Nucleophile Generation: The nucleophilicity of the Michael donor is dependent on the formation of its enolate or equivalent nucleophilic species. If the base is not strong enough, or if acidic impurities are present in the reaction mixture, the concentration of the active nucleophile will be too low for the reaction to proceed efficiently.[2]
-
Low Reactivity of the Michael Acceptor: The α,β-unsaturated carbonyl or nitrile compound (Michael acceptor) may have steric hindrance near the β-carbon, or electron-donating groups that reduce its electrophilicity, thus slowing down or preventing the reaction.[2]
-
Suboptimal Reaction Temperature: The reaction may require a specific temperature range to overcome the activation energy barrier. Reactions run at too low a temperature may not proceed, while excessively high temperatures can lead to side reactions and decomposition of reactants or products.[1][2]
-
Inappropriate Solvent: The chosen solvent may not be suitable for dissolving the reactants or may interfere with the reaction mechanism. Some reactions benefit from solvent-free conditions.[3][4][5][6][7][8]
Q2: I'm observing the formation of multiple products alongside my desired Michael adduct. What are the likely side reactions?
The formation of multiple products is a common issue. Understanding the potential side reactions is key to mitigating them:
-
Self-Condensation: The Michael acceptor or the nucleophile (if it is an enolizable ketone) might undergo self-condensation reactions, such as an aldol condensation.[1][2]
-
Polymerization: α,β-Unsaturated compounds can be prone to polymerization, especially in the presence of strong bases or catalysts.[2]
-
Bis-Addition: The Michael adduct itself can sometimes act as a nucleophile and react with a second molecule of the Michael acceptor, leading to a bis-adduct.[2] Carefully controlling the stoichiometry of the reactants can help minimize this.
-
Retro-Michael Addition: The Michael addition is a reversible reaction. If the reaction conditions (e.g., high temperature) favor the reverse reaction, the product can decompose back to the starting materials.[2]
Q3: How does the choice of base affect the yield of the Michael addition?
The choice of base is critical and can significantly influence the reaction outcome. The base should be strong enough to deprotonate the Michael donor but not so strong as to promote side reactions. Common bases for Michael additions include:
-
Inorganic Bases: Metal alkoxides (e.g., sodium methoxide, potassium tert-butoxide), metal hydroxides (e.g., sodium hydroxide, potassium hydroxide), and metal carbonates are frequently used.
-
Organic Bases: Non-nucleophilic organic bases such as 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) and triethylamine (TEA) are also common.
-
Lewis Acids: In some cases, Lewis acids can be used to catalyze the reaction.
The optimal base and its concentration should be determined experimentally for each specific reaction.
Q4: What is the influence of the solvent on the Michael addition reaction?
The solvent can have a profound effect on the reaction rate and yield. Polar aprotic solvents like THF, DMF, and DMSO are often used as they can dissolve a wide range of reactants. However, in some cases, protic solvents or even solvent-free conditions have been shown to be highly effective.[3][4][5][6][7][8] For instance, solvent-free aldol condensation followed by a Michael addition has been reported to give quantitative formation of the diketone precursor to pyridines.[4]
Troubleshooting Guide for Low Yields
This guide provides a systematic approach to identifying and resolving issues leading to low yields in the Michael addition for pyridinone synthesis.
| Problem | Possible Cause | Suggested Solution |
| Low or no product formation | Impure starting materials | Purify all reactants and solvents before use. Dry solvents and reagents as necessary.[1] |
| Inactive base or catalyst | Use a fresh batch of base or catalyst. Consider screening different bases or catalysts. | |
| Insufficient nucleophile generation | Use a stronger base or increase the amount of base. Ensure there are no acidic impurities.[2] | |
| Low reactivity of Michael acceptor | Increase the reaction temperature. Consider using a more reactive Michael acceptor if possible.[2] | |
| Suboptimal reaction temperature | Screen a range of temperatures (e.g., room temperature, 50 °C, 80 °C) to find the optimal condition.[1] | |
| Incorrect stoichiometry | Verify the molar ratios of your reactants. A slight excess of one reactant may be beneficial. | |
| Formation of multiple byproducts | Self-condensation of reactants | Add the reactants in a controlled manner (e.g., slow addition of the nucleophile). Optimize the reaction temperature.[1] |
| Polymerization of Michael acceptor | Use a milder base or catalyst. Lower the reaction temperature. | |
| Bis-addition to the product | Use a stoichiometric amount of the Michael acceptor or a slight excess of the Michael donor. | |
| Retro-Michael reaction | Lower the reaction temperature once the initial Michael adduct is formed.[2] | |
| Difficult product purification | Product is highly soluble in the reaction solvent | Consider using an alternative solvent that allows for product precipitation. |
| Co-precipitation of impurities | Optimize crystallization conditions (e.g., solvent system, temperature profile). | |
| Emulsion formation during extraction | Add brine to the aqueous layer to break the emulsion. |
Data on Reaction Condition Optimization
The following tables summarize the effect of various reaction parameters on the yield of Michael addition products relevant to pyridinone synthesis.
Table 1: Effect of Solvent on Michael Addition Yield
| Entry | Solvent | Yield (%) |
| 1 | THF | 90 |
| 2 | Dichloromethane | 75 |
| 3 | Methanol | 60 |
| 4 | Solvent-free | >95 |
Yields are representative and can vary based on specific substrates and other reaction conditions.
Table 2: Effect of Base on Michael Addition Yield
| Entry | Base | Yield (%) |
| 1 | NaOH | 85 |
| 2 | KOH | 88 |
| 3 | NaOMe | 92 |
| 4 | DBU | 78 |
Yields are representative and can vary based on specific substrates and other reaction conditions.
Experimental Protocols
General Procedure for Michael Addition in Pyridinone Synthesis
This protocol is a general guideline and may require optimization for specific substrates.
-
Reactant Preparation: To a solution of the Michael donor (1.0 eq) in a suitable anhydrous solvent (e.g., THF), add the base (1.1 eq) at a controlled temperature (e.g., 0 °C or room temperature) under an inert atmosphere (e.g., nitrogen or argon).
-
Nucleophile Formation: Stir the mixture for a predetermined time (e.g., 30 minutes) to allow for the formation of the nucleophile.
-
Michael Addition: Slowly add a solution of the Michael acceptor (1.0 eq) in the same anhydrous solvent to the reaction mixture.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium chloride. Extract the product with an appropriate organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired Michael adduct.[9]
One-Pot Solvent-Free Synthesis of a Diketone Precursor
This method can be advantageous for its high yield and environmental friendliness.[4][6][7][8]
-
Reactant Mixture: In a mortar and pestle, grind a mixture of the enolizable ketone (2.0 eq), the aldehyde (1.0 eq), and a solid base (e.g., solid NaOH).
-
Reaction: The reaction is often exothermic and proceeds to completion within a short period. Monitor the reaction by TLC.
-
Work-up: After completion, dissolve the reaction mixture in a suitable organic solvent and wash with water to remove the base. Dry the organic layer and concentrate to obtain the crude diketone.
-
Purification: The crude diketone can often be used in the subsequent cyclization step without further purification. If necessary, purify by recrystallization or column chromatography.
Visualizations
Caption: Experimental workflow for a typical Michael addition reaction.
Caption: Logical workflow for troubleshooting low yields.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 7. researchnow.flinders.edu.au [researchnow.flinders.edu.au]
- 8. Efficient synthesis of pyridines via a sequential solventless aldol condensation and Michael addition - IRep - Nottingham Trent University [irep.ntu.ac.uk]
- 9. par.nsf.gov [par.nsf.gov]
Technical Support Center: Crystallographic Characterization of Pyridinones
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the crystallographic characterization of pyridinone-based compounds.
Frequently Asked Questions (FAQs)
Q1: What is the most common tautomeric form of a simple pyridinone, like 2-pyridinone, observed in the solid state?
A1: In the solid state, the pyridone (or lactam) form is predominantly observed for simple pyridinones like 2-pyridone.[1][2] This has been consistently confirmed by X-ray crystallography and IR spectroscopy.[1][2] The amide group's ability to form strong hydrogen bonds contributes to the stability of this tautomer in the crystal lattice.[1] While the 2-hydroxypyridine (or lactim) tautomer can be favored in non-polar solvents or the gas phase, the pyridone form is what you will most likely encounter in your crystal structure.[1][2]
Q2: Why is it sometimes difficult to locate the N-H hydrogen atom in the crystal structure of a pyridinone?
A2: The difficulty in precisely locating the N-H hydrogen atom arises from its low electron density.[1][2] X-ray diffraction primarily interacts with the electron clouds of atoms, and since hydrogen has only one electron, its scattering contribution is weak. This can make its exact position ambiguous in the electron density map, although its presence is inferred from the bonding geometry and hydrogen bonding patterns.
Q3: Can the choice of solvent affect the tautomeric form that crystallizes?
A3: Yes, the solvent can significantly influence the tautomeric equilibrium in solution, which in turn can affect which form crystallizes.[1][2] Polar solvents, such as water and alcohols, tend to favor the 2-pyridone tautomer, while non-polar solvents favor the 2-hydroxypyridine form.[1][2] Therefore, the selection of crystallization solvent can be a critical parameter in obtaining crystals of the desired tautomer.
Q4: What is structural disorder in the context of pyridinone crystallography?
A4: Structural disorder refers to a situation where a molecule or a part of it occupies two or more different positions or orientations within the crystal lattice.[3][4] In pyridinone-containing crystals, this can manifest as orientational disorder of the entire molecule or of specific functional groups.[3][5] This can be a result of random packing arrangements or thermal motion.[4] Disorder can complicate the refinement of the crystal structure and may require specialized modeling techniques.[6]
Q5: What are supramolecular synthons, and how are they relevant to pyridinone crystallography?
A5: Supramolecular synthons are robust and predictable intermolecular interactions that can be used to assemble molecules into desired crystal structures. For pyridinones, the most prominent synthon is the hydrogen-bonded dimer formed through two N-H···O hydrogen bonds, creating a characteristic R22(8) ring motif.[7] Understanding and utilizing these synthons is a key aspect of crystal engineering with pyridinones.
Troubleshooting Guides
Problem 1: Difficulty in Obtaining Single Crystals Suitable for X-ray Diffraction
Symptoms:
-
Formation of amorphous precipitate instead of crystals.
-
Growth of very small, needle-like, or clustered crystals.
-
Oily or viscous material separates from the solution.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| High Supersaturation | Slow down the crystallization process. Methods include slow evaporation of the solvent, vapor diffusion of a less soluble solvent, or slow cooling of a saturated solution.[8] |
| Inappropriate Solvent System | Screen a wide range of solvents with varying polarities.[9] Mixtures of solvents can also be effective. For pyridinones, consider solvents that favor the desired tautomer. |
| Purity of the Compound | Ensure the compound is of high purity (>95%). Impurities can inhibit crystal growth.[10] Recrystallize or re-purify the compound if necessary. |
| Compound-Specific Issues | Some pyridinone derivatives may have intrinsic properties that hinder crystallization. Consider derivatization to introduce functional groups that promote stronger and more directional intermolecular interactions. |
Problem 2: Ambiguous or Unstable Structure Refinement
Symptoms:
-
High R-factors (residual indices) after refinement.
-
Unusually large or elongated thermal ellipsoids (anisotropic displacement parameters).
-
Chemically unreasonable bond lengths and angles.
-
Significant residual electron density peaks in the difference Fourier map.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Structural Disorder | Examine the thermal ellipsoids and residual electron density for signs of disorder. Model the disorder by assigning partial occupancies to the atoms in different positions.[4][6] |
| Crystal Twinning | Twinning occurs when two or more crystals are intergrown in a symmetrical manner.[11][12] This can often be identified during data processing. Refine the structure using a twin law. |
| Incorrect Space Group Assignment | Re-evaluate the systematic absences and symmetry of the diffraction data. Consider the possibility of a lower symmetry space group.[13] |
| Pseudosymmetry | The crystal structure may have a higher symmetry that is not a true crystallographic symmetry. This can lead to correlation issues during refinement.[13] |
Problem 3: Tautomer Ambiguity in the Refined Structure
Symptoms:
-
Uncertainty in assigning the position of a hydrogen atom on either the nitrogen or oxygen of the pyridinone ring.
-
Bond lengths intermediate between expected single and double bonds for the C-N and C-O bonds of the pyridone/hydroxypyridine moiety.
Possible Causes and Solutions:
| Cause | Suggested Solution |
| Disorder between Tautomers | It is possible that both tautomers are present in the crystal in a disordered manner. Attempt to model the disorder with partial occupancies for the hydrogen atom on both N and O, and refine the occupancies. |
| Low Quality Data | Collect data at a lower temperature (e.g., 100 K) to reduce thermal motion and improve the resolution and quality of the diffraction data.[14] |
| Ambiguous Hydrogen Position | Carefully examine the hydrogen bonding environment. The position of the hydrogen should be consistent with the formation of logical hydrogen bonds to neighboring molecules. |
Experimental Protocols
General Protocol for the Crystallization of Pyridinone Derivatives
-
Compound Purification: Ensure the pyridinone derivative is of the highest possible purity. Standard techniques like column chromatography, preparative HPLC, or recrystallization can be used.
-
Solvent Screening:
-
Dissolve a small amount of the compound in a variety of solvents (e.g., methanol, ethanol, acetonitrile, ethyl acetate, dichloromethane, toluene, water) to assess solubility.
-
Select solvents in which the compound has moderate solubility.
-
-
Crystallization Methods:
-
Slow Evaporation: Prepare a nearly saturated solution of the compound in a suitable solvent in a vial. Loosely cap the vial to allow for slow evaporation of the solvent at room temperature.[8]
-
Vapor Diffusion:
-
Hanging Drop: Place a drop of the concentrated compound solution on a siliconized coverslip. Invert the coverslip over a well containing a solvent in which the compound is less soluble (the precipitant).
-
Sitting Drop: Place a drop of the concentrated compound solution in a microbridge inside a sealed well containing the precipitant.
-
-
Slow Cooling: Prepare a saturated solution of the compound at an elevated temperature. Slowly cool the solution to room temperature or below to induce crystallization.
-
-
Crystal Harvesting: Once suitable crystals have formed, carefully extract them from the mother liquor using a cryoloop and immediately flash-cool them in a stream of cold nitrogen gas (typically 100 K) for data collection.[8]
General Protocol for Single-Crystal X-ray Diffraction
-
Crystal Mounting: A single crystal of appropriate size and quality is selected under a microscope and mounted on a goniometer head.[8]
-
Data Collection:
-
The mounted crystal is placed in a stream of cold nitrogen gas (typically 100-150 K) to minimize thermal vibrations.[8]
-
The crystal is exposed to a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector as the crystal is rotated.
-
-
Data Processing: The raw diffraction images are processed to determine the unit cell parameters, space group, and integrated intensities of the reflections.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map.
-
Structure Refinement: The initial structural model is refined against the experimental data by adjusting atomic positions, occupancies, and displacement parameters to minimize the difference between the observed and calculated structure factors.
-
Structure Validation: The final structure is validated using various crystallographic checks to ensure its quality and chemical reasonableness.
Visual Guides
Caption: Experimental workflow for the crystallographic characterization of pyridinones.
Caption: Troubleshooting logic for refining pyridinone crystal structures.
References
- 1. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. ocw.mit.edu [ocw.mit.edu]
- 5. Structural Disorder in High-Spin {CoII9WV6} (Core)-[Pyridine N-Oxides] (Shell) Architectures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Disorder in crystal structures : new approaches in finding the best model [edoc.unibas.ch]
- 7. Conservation of the Hydrogen-Bonded Pyridone Homosynthon in Halogen-Bonded Cocrystals - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. mdpi.com [mdpi.com]
- 10. creative-biostructure.com [creative-biostructure.com]
- 11. Crystal twinning - Wikipedia [en.wikipedia.org]
- 12. Twinning, Polymorphism, Polytypism, Pseudomorphism [www2.tulane.edu]
- 13. Troublesome Crystal Structures: Prevention, Detection, and Resolution - PMC [pmc.ncbi.nlm.nih.gov]
- 14. web.mit.edu [web.mit.edu]
Technical Support Center: Interpreting Complex NMR Spectra of Substituted Pyridinones
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist in the interpretation of complex Nuclear Magnetic Resonance (NMR) spectra of substituted pyridinones.
Troubleshooting Guides
This section addresses specific issues you may encounter during the acquisition and interpretation of NMR spectra for substituted pyridinones.
Issue 1: Signal Overlap and Poor Resolution in the Aromatic Region
Question: My ¹H NMR spectrum of a polysubstituted pyridinone shows a cluster of overlapping signals in the aromatic region, making it impossible to determine coupling patterns and assign specific protons. What can I do?
Answer: Signal overlap in the aromatic region of substituted pyridinones is a common challenge.[1] Here are several strategies to resolve this issue:
-
Optimize Experimental Conditions:
-
Higher Magnetic Field: Re-running the sample on a higher field NMR spectrometer (e.g., 600 MHz or higher) can increase chemical shift dispersion, potentially resolving the overlapping signals.[1]
-
Solvent Change: Changing the NMR solvent can induce differential shifts in proton resonances.[1][2] Solvents like benzene-d₆, acetone-d₆, or methanol-d₄ can alter the chemical shifts compared to more common solvents like chloroform-d or DMSO-d₆.[1][2]
-
-
Utilize 2D NMR Techniques:
-
COSY (Correlation Spectroscopy): A COSY experiment reveals which protons are spin-coupled to each other, helping to trace out the connectivity of the spin systems within the molecule.[3]
-
HSQC (Heteronuclear Single Quantum Coherence): An HSQC experiment correlates protons with their directly attached carbons, which can help to resolve overlapping proton signals by spreading them out in the carbon dimension.[4]
-
HMBC (Heteronuclear Multiple Bond Correlation): An HMBC experiment shows correlations between protons and carbons that are two or three bonds away, providing crucial information for assigning quaternary carbons and piecing together the carbon skeleton.[3]
-
Issue 2: Ambiguous Peak Assignments due to Tautomerism
Question: I am observing more peaks than expected, or the chemical shifts do not match the expected pyridinone structure. Could this be due to tautomerism?
Answer: Yes, tautomerism is a significant consideration for pyridinones, which can exist in equilibrium between the keto (pyridinone) and enol (hydroxypyridine) forms.[5][6][7] This equilibrium can be influenced by substitution, solvent, and temperature.[7][8]
-
Identifying Tautomers:
-
The presence of two distinct sets of signals for the same compound in the NMR spectrum is a strong indication of tautomerism, where the exchange between tautomers is slow on the NMR timescale.[8]
-
¹⁷O NMR can be a powerful tool, as the chemical shifts are highly sensitive to the coordination of the oxygen atom (carbonyl vs. hydroxyl).
-
-
Troubleshooting Steps:
-
Variable Temperature (VT) NMR: Acquiring spectra at different temperatures can help to study the equilibrium. If the exchange rate between tautomers increases at higher temperatures, you may observe coalescence of the signals.
-
Solvent Studies: The tautomeric equilibrium can be solvent-dependent.[8] Acquiring spectra in a range of solvents (polar and non-polar) can provide insights into the predominant form.
-
2D NMR: Experiments like HMBC can help to definitively identify the tautomeric form by observing long-range correlations. For example, a correlation from a proton to a carbonyl carbon would confirm the pyridinone form.
-
Issue 3: Broad or Disappearing NH/OH Proton Signals
Question: The signal for my NH or OH proton is very broad or seems to be missing. How can I confirm its presence and assignment?
Answer: Broadening of NH or OH signals is common and can be due to chemical exchange with trace amounts of water or intermolecular hydrogen bonding.
-
Confirmation with D₂O Exchange:
Frequently Asked Questions (FAQs)
Q1: How do electron-donating and electron-withdrawing substituents affect the ¹H and ¹³C NMR chemical shifts of a pyridinone ring?
A1: The electronic nature of substituents significantly influences the chemical shifts of the pyridinone ring protons and carbons.
-
Electron-Donating Groups (EDGs) (e.g., -NH₂, -OR, -CH₃): These groups increase electron density in the ring, particularly at the ortho and para positions, causing the corresponding proton and carbon signals to shift upfield (to lower ppm values).[1]
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO₂, -CN, -C(O)R): These groups decrease electron density in the ring, leading to a downfield shift (to higher ppm values) of the proton and carbon signals, especially at the ortho and para positions.
Q2: What are typical coupling constant (J-coupling) values for protons on a pyridinone ring?
A2: The coupling constants between protons on a pyridinone ring are characteristic and provide valuable structural information. These values are approximate and can be influenced by substituents.
| Coupling Type | Typical J-value (Hz) |
| Ortho (³J) | 6-10 |
| Meta (⁴J) | 2-4 |
| Para (⁵J) | 0-1 |
Q3: My compound is paramagnetic, leading to very broad or unobservable NMR signals. What can I do?
A3: Paramagnetic compounds present a significant challenge for NMR. The unpaired electrons cause rapid nuclear spin relaxation, leading to extreme signal broadening. While standard NMR techniques may not be effective, specialized experiments and analysis in collaboration with an NMR facility with expertise in paramagnetic systems may be necessary.
Data Presentation
Table 1: Typical ¹H and ¹³C Chemical Shift Ranges for 2-Pyridinones
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| C2 (C=O) | - | ~160-165 |
| C3 | ~6.2-6.6 | ~105-115 |
| C4 | ~7.2-7.6 | ~135-145 |
| C5 | ~6.1-6.5 | ~115-125 |
| C6 | ~7.1-7.5 | ~130-140 |
| N-H | ~11.0-13.0 (broad) | - |
Note: These are approximate ranges and can vary significantly based on substitution and solvent.
Experimental Protocols
Protocol 1: Standard ¹H NMR Acquisition
-
Sample Preparation: Weigh approximately 5-10 mg of the substituted pyridinone and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry 5 mm NMR tube.[9]
-
Instrument Setup: Insert the sample into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquisition: Acquire the ¹H NMR spectrum using standard parameters. A typical experiment includes a 90° pulse, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
Protocol 2: 2D COSY Experiment
-
Sample Preparation: Use the same sample prepared for the ¹H NMR experiment.
-
Instrument Setup: Load a standard COSY pulse program.
-
Acquisition: The experiment is typically run with 256-512 increments in the indirect dimension (t₁) and 1024-2048 data points in the direct dimension (t₂). The number of scans per increment will depend on the sample concentration.
Protocol 3: 2D HSQC Experiment
-
Sample Preparation: A slightly more concentrated sample (10-20 mg) may be beneficial.
-
Instrument Setup: Load a standard HSQC pulse program, optimized for one-bond ¹JCH coupling (typically ~145 Hz).
-
Acquisition: Acquire the spectrum with parameters similar to the COSY experiment, adjusting the number of scans to achieve adequate signal-to-noise.
Visualizations
Caption: Troubleshooting workflow for complex pyridinone NMR spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. emerypharma.com [emerypharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Tautomerism of pyridinylbutane-1,3-diones: An NMR and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tautomerism of 4-hydroxyterpyridine in the solid, solution and gas phases: an X-ray, FT-IR and NMR study - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
Technical Support Center: Scaling Up the Synthesis of 6-hydroxy-1H-pyridin-2-one;hydrochloride
This technical support center is designed to assist researchers, scientists, and drug development professionals in successfully scaling up the synthesis of 6-hydroxy-1H-pyridin-2-one;hydrochloride. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to address common challenges encountered during this process.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis and scale-up of this compound.
| Issue | Potential Cause | Troubleshooting Steps & Solutions |
| Low Yield of 2,6-Di-tert-butoxypyridine Intermediate | Incomplete reaction | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). - Consider extending the reaction time or moderately increasing the reflux temperature. |
| Suboptimal reaction concentration | - Experiment with different solvent volumes to find the optimal concentration for the reaction. | |
| Degradation of starting materials or product | - Ensure the use of anhydrous solvent (mesitylene) and perform the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to prevent moisture-related degradation.[1] | |
| Formation of Impurities | Side reactions (e.g., mono-substitution, polymerization) | - Ensure the stoichiometric ratio of potassium tert-butoxide to 2,6-dichloropyridine is maintained. An excess of the base can promote side reactions. - Control the reaction temperature carefully, as excessive heat can lead to polymerization. |
| Low Yield of 6-hydroxy-1H-pyridin-2-one | Incomplete hydrolysis of the di-tert-butoxy intermediate | - Ensure vigorous stirring during the acid treatment to facilitate the cleavage of the tert-butyl ethers. - The reaction with a strong acid like hydrochloric acid should be monitored for completion. |
| Difficulty in Product Isolation and Purification | Emulsion formation during aqueous work-up | - To break emulsions, try adding brine, gently swirling, or passing the mixture through a pad of Celite. |
| Product precipitation issues | - If the hydrochloride salt does not precipitate readily from the reaction mixture, consider concentrating the solution or adding a suitable anti-solvent. | |
| Scale-Up Challenges | Inefficient heat transfer | - On a larger scale, exothermic reactions can become difficult to control. Ensure the reactor has adequate cooling capacity. Consider a slower, controlled addition of reagents. |
| Poor mixing | - Inadequate agitation can lead to localized high concentrations of reagents and promote side reactions. Ensure the stirring mechanism is appropriate for the reactor size and geometry. |
Frequently Asked Questions (FAQs)
Q1: What is the preferred tautomeric form of the final product?
A1: The product, commonly known as 2,6-dihydroxypyridine, exists in tautomeric equilibrium with 6-hydroxy-1H-pyridin-2-one. Spectroscopic data suggests that in solution and in the solid state, the pyridone tautomer is generally favored.[1]
Q2: Can I use a different base for the initial substitution reaction?
A2: While potassium tert-butoxide is commonly used, other strong, non-nucleophilic bases could potentially be employed. However, optimization of the reaction conditions, including solvent and temperature, would be necessary.
Q3: The reaction to form the di-tert-butoxypyridine intermediate turns a deep red color. Is this normal?
A3: Yes, a color change from colorless to deep red is a typical observation during the reaction of 2,6-dichloropyridine with potassium tert-butoxide and indicates the progress of the reaction.[1]
Q4: How can I confirm the identity and purity of the final product?
A4: The identity and purity of this compound can be confirmed using standard analytical techniques such as 1H NMR and 13C NMR spectroscopy, Infrared (IR) spectroscopy, and mass spectrometry. The melting point can also be a useful indicator of purity.
Q5: What are the key safety precautions to consider during this synthesis?
A5: 2,6-Dichloropyridine is a toxic compound and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. Potassium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Hydrochloric acid is also highly corrosive.
Data Presentation
The following table summarizes quantitative data for a common synthetic route to 6-hydroxy-1H-pyridin-2-one. Please note that the yield is reported for the formic acid salt, and the yield for the hydrochloride salt may vary.
| Reaction Step | Starting Material | Reagents | Solvent | Temperature | Reaction Time | Yield (%) |
| 1. Di-tert-butoxypyridine formation | 2,6-Dichloropyridine | Potassium tert-butoxide | Mesitylene | Reflux | 18 hours | Intermediate |
| 2. Hydrolysis and Salt Formation | 2,6-Di-tert-butoxypyridine | Formic Acid | Mesitylene/Formic Acid | Room Temperature | 18 hours | 17 (over 2 steps)[1] |
Experimental Protocols
A detailed methodology for the synthesis of 6-hydroxy-1H-pyridin-2-one is provided below. This protocol is for the synthesis of the formic acid salt; the formation of the hydrochloride salt would involve a similar acidic workup using hydrochloric acid.
Step 1: Synthesis of 2,6-Di-tert-butoxypyridine [1]
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, charge 2,6-dichloropyridine (1.00 g, 6.80 mmol, 1 eq) and 15 mL of mesitylene.
-
Add potassium tert-butoxide (1.52 g, 13.6 mmol, 2.1 eq) to the solution.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 18 hours. A color change from colorless to deep red will be observed.
-
After 18 hours, allow the solution to cool to room temperature.
-
Wash the solution with water (3 x 20 mL).
-
Collect the organic layer and dry it over anhydrous sodium sulfate. The crude product is used in the next step without further purification.
Step 2: Synthesis of this compound (Adapted from formic acid protocol)
-
To the crude solution of 2,6-di-tert-butoxypyridine from Step 1, add concentrated hydrochloric acid dropwise with stirring until the solution becomes acidic.
-
Continue stirring the bi-layered solution at room temperature for 18 hours, during which a solid precipitate should form.
-
Collect the solid precipitate by vacuum filtration.
-
Wash the collected solid with a small amount of cold water or a suitable organic solvent (e.g., acetone or diethyl ether) to remove any remaining impurities.
-
Dry the solid under vacuum to yield this compound.
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting guide for the synthesis of this compound.
References
Technical Support Center: Development of Metalloenzyme Inhibitors from Hydroxypyridinones
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common challenges encountered during the development of metalloenzyme inhibitors derived from hydroxypyridone scaffolds.
Section 1: Synthesis and Characterization
This section addresses common issues related to the chemical synthesis and purification of hydroxypyridinone-based inhibitors.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for 3-hydroxypyridin-4-one derivatives?
A1: A prevalent method involves a three-step process starting from commercially available pyranones like maltol. This typically includes: 1) Protection of the 3-hydroxyl group (e.g., benzylation), 2) Reaction with a primary amine to convert the pyranone ring into a pyridinone, and 3) Deprotection via catalytic hydrogenation to yield the final 3-hydroxypyridin-4-one.[1] A direct one-step method, reacting maltol directly with an excess of a primary amine, is also possible, though it may result in lower yields.[2]
Q2: My Hantzsch pyridine synthesis for a hydroxypyridone precursor is giving a low yield. What are the likely causes?
A2: Low yields in Hantzsch synthesis are common and can stem from suboptimal reaction conditions, incomplete oxidation of the dihydropyridine intermediate, or side reactions.[3] Traditional methods often require harsh conditions and long reaction times.[3]
Q3: I'm encountering difficulties with the purification of my final hydroxypyridone compound. What should I do?
A3: Hydroxypyridinones can be challenging to purify due to their polarity and metal-chelating properties. Standard silica gel chromatography may be effective, but contamination with metal ions can cause streaking or poor separation. Consider using an acid wash for your glassware and using high-purity solvents. Recrystallization from a suitable solvent system, such as ethanol/diethyl ether, is often an effective final purification step.[1]
Troubleshooting Guide: Synthesis
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in ring conversion (pyranone to pyridinone) | 1. Steric hindrance from large primary amines. 2. Inefficient reaction conditions. | 1. For bulky amines, yields can drop significantly.[2] Consider alternative synthetic strategies if possible. 2. Ensure adequate reflux conditions and reaction time. The use of aqueous ethanol is common.[4] |
| Incomplete deprotection of the hydroxyl group | 1. Inactive catalyst (e.g., Pd/C). 2. Insufficient hydrogenation time or pressure. 3. Presence of catalyst poisons. | 1. Use a fresh batch of catalyst. 2. Increase reaction time (e.g., 4 hours) or hydrogen pressure as per established protocols.[1] 3. Ensure starting materials and solvents are free of sulfur-containing compounds or other known catalyst poisons. |
| Unintended side reactions during synthesis | During catalytic hydrogenation, other reducible groups (e.g., allyl groups) on the molecule may also be reduced. | If a sensitive functional group is present, consider alternative deprotection strategies that are orthogonal to that group. For example, if an allyl group is being reduced to a propyl group, a different protecting group for the hydroxyl moiety may be necessary.[2] |
Section 2: In Vitro Enzyme Inhibition Assays
This section provides guidance on setting up and troubleshooting enzyme inhibition assays to determine the potency (e.g., IC50) of hydroxypyridone compounds.
Frequently Asked Questions (FAQs)
Q1: What type of assay is typically used to screen for metalloenzyme inhibitors?
A1: Fluorogenic assays are commonly used for high-throughput screening of metalloenzyme inhibitors, particularly for matrix metalloproteinases (MMPs).[5][6][7] These assays utilize a substrate with a fluorescent reporter and a quencher. Cleavage of the substrate by the enzyme separates the pair, resulting in a measurable increase in fluorescence.[5][6]
Q2: My IC50 values for the same compound are inconsistent between experiments. What could be the cause?
A2: Inconsistent IC50 values can arise from several factors. IC50 is an operational parameter, not a true affinity constant, and its value can be influenced by the concentrations of both the enzyme and the substrate.[8] Other common causes include inhibitor instability in the assay buffer, compound precipitation at higher concentrations, and variability in reagent preparation.[9]
Q3: My hydroxypyridone inhibitor has poor solubility in the aqueous assay buffer. How can I address this?
A3: Poor aqueous solubility is a frequent challenge. A common strategy is to prepare a concentrated stock solution of the inhibitor in a water-miscible organic solvent like DMSO and then dilute it into the aqueous assay buffer.[10] It is critical to ensure the final concentration of the organic solvent is low (typically <1%) to avoid affecting enzyme activity.[11] If solubility issues persist, consider using surfactants or other formulation approaches, but be sure to run appropriate vehicle controls.[12]
Q4: Can the metal-chelating nature of hydroxypyridinones interfere with the assay itself?
A4: Yes, this is a critical consideration. Since hydroxypyridinones function by chelating the catalytic metal ion (e.g., Zn2+, Fe2+, Cu2+) in the enzyme's active site, their inhibitory activity is dependent on this mechanism. However, this can also lead to non-specific chelation of other essential metal ions in the assay buffer or interference with assay components, which could be misinterpreted as specific inhibition. It is important to run control experiments to rule out such artifacts.
Troubleshooting Guide: Enzyme Inhibition Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| High background fluorescence | 1. Autofluorescence of the test compound. 2. Contaminated reagents or microplates. 3. Spontaneous substrate degradation. | 1. Run a control well with the inhibitor but without the enzyme to measure and subtract its intrinsic fluorescence.[9] 2. Use high-quality, fresh reagents and plates designed for fluorescence assays (e.g., black plates).[13] 3. Run a "substrate only" control to assess the rate of non-enzymatic hydrolysis. |
| No or very weak inhibition observed | 1. Inactive inhibitor (degradation). 2. Incorrect enzyme or substrate concentration. 3. Inhibitor concentration range is too low. | 1. Check the stability of your compound in the assay buffer over the experiment's time course using HPLC or LC-MS.[9] 2. Ensure enzyme concentration is appropriate for a linear reaction rate and substrate concentration is typically at or below the Km.[14] 3. Test a wider and higher range of inhibitor concentrations. |
| Irreproducible dose-response curve | 1. Compound precipitation at high concentrations. 2. Pipetting errors, especially with small volumes. 3. Time-dependent inhibition. | 1. Visually inspect wells with the highest concentrations for precipitation. Determine the compound's kinetic solubility in the assay buffer. 2. Use calibrated pipettes and avoid pipetting very small volumes by using serial dilutions from an intermediate stock.[13] 3. Pre-incubate the enzyme and inhibitor for a set period before adding the substrate to allow equilibrium to be reached.[10] |
Experimental Protocol: General MMP Fluorogenic Inhibition Assay
This protocol provides a general framework for determining the IC50 value of a hydroxypyridone inhibitor against a matrix metalloproteinase (MMP) using a FRET-based substrate.
-
Reagent Preparation :
-
Assay Buffer : Prepare a buffer suitable for the specific MMP (e.g., 50 mM HEPES, 10 mM CaCl2, 0.05% Brij-35, pH 7.5).[15]
-
Enzyme Stock : Reconstitute the MMP enzyme in assay buffer to a stock concentration (e.g., 1 µM). Store in aliquots at -70°C.
-
Substrate Stock : Dissolve the fluorogenic FRET substrate (e.g., Mca-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2) in DMSO to a stock concentration (e.g., 1 mM).
-
Inhibitor Stock : Prepare a 10 mM stock solution of the hydroxypyridone inhibitor in 100% DMSO.
-
-
Assay Procedure (96-well format) :
-
Prepare a serial dilution of the inhibitor. Dilute the 10 mM stock in DMSO, and then further dilute in Assay Buffer to create a range of concentrations (e.g., from 100 µM to 1 nM) at 4x the final desired concentration. Ensure the final DMSO concentration is consistent across all wells.
-
Add 25 µL of the 4x inhibitor dilutions (or vehicle control) to the wells of a black 96-well plate.
-
Prepare the enzyme solution by diluting the enzyme stock in Assay Buffer to a 2x final concentration.
-
Add 50 µL of the 2x enzyme solution to each well.
-
Pre-incubate the plate at 37°C for 30 minutes, protected from light.[15]
-
Prepare the substrate solution by diluting the substrate stock in Assay Buffer to a 4x final concentration (e.g., 40 µM for a 10 µM final concentration).
-
Initiate the reaction by adding 25 µL of the 4x substrate solution to all wells. The total volume should be 100 µL.
-
Immediately place the plate in a fluorescence plate reader.
-
-
Data Acquisition and Analysis :
-
Monitor the increase in fluorescence (e.g., λex = 328 nm / λem = 393 nm for Mca/Dpa substrates) every minute for 30-60 minutes in kinetic mode.[16]
-
Determine the initial reaction velocity (V) for each inhibitor concentration by calculating the slope of the linear portion of the fluorescence vs. time plot.
-
Calculate the percent inhibition for each concentration relative to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).
-
Plot percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.[14]
-
Section 3: Cell-Based Assays, Selectivity, and Off-Target Effects
This section covers the challenges of evaluating inhibitors in a cellular context, including permeability, cytotoxicity, and ensuring target selectivity.
Frequently Asked Questions (FAQs)
Q1: My hydroxypyridone inhibitor is potent in an enzyme assay but shows weak or no activity in a cell-based assay. Why?
A1: A common reason for this discrepancy is low cell membrane permeability.[17] The hydroxypyridone scaffold can be polar, hindering its ability to cross the cell membrane and reach an intracellular target. Other factors include active efflux of the compound by transporters like P-glycoprotein (P-gp), or rapid metabolism of the compound by the cells.
Q2: How can I assess the cell permeability of my compounds?
A2: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput, cell-free method to predict passive diffusion.[9][18] For a more biologically relevant model that includes active transport, the Caco-2 cell permeability assay is the gold standard.[10][19] This assay uses a monolayer of differentiated Caco-2 cells to mimic the intestinal epithelium and can measure transport in both apical-to-basolateral (absorptive) and basolateral-to-apical (efflux) directions.
Q3: Are hydroxypyridone-based inhibitors prone to off-target effects?
A3: There is a general concern that inhibitors containing metal-binding groups (MBGs) might be promiscuous, leading to off-target inhibition of other metalloenzymes.[15] However, studies have shown that selectivity is largely driven by the inhibitor's backbone and its interactions with the target protein, not just the MBG.[15] Well-designed inhibitors can be highly selective.[15] It is crucial to profile inhibitors against a panel of related and unrelated metalloenzymes to confirm selectivity.
Troubleshooting Guide: Cellular Assays
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low apparent permeability in Caco-2 assay | 1. Compound has intrinsically low passive permeability. 2. Compound is a substrate for active efflux pumps (e.g., P-gp). | 1. First, run a PAMPA assay to confirm low passive permeability.[18] 2. Calculate the efflux ratio (ER = Papp(B-A) / Papp(A-B)). An ER > 2 suggests active efflux.[19] Re-run the assay in the presence of a known efflux pump inhibitor (e.g., verapamil for P-gp) to confirm.[19] |
| High variability in TEER values for Caco-2 monolayer | 1. Inconsistent cell seeding density. 2. Contamination of the cell culture. 3. Monolayer is not fully differentiated (typically requires ~21 days). | 1. Ensure a uniform cell suspension and careful seeding. 2. Check for microbial contamination. 3. Culture cells for the recommended time and monitor TEER values until they stabilize at an acceptable level (e.g., >200 Ω x cm²).[20] |
| Compound shows cytotoxicity at concentrations needed for inhibition | The inhibitor may have off-target effects that induce cell death, or the on-target inhibition is critical for cell survival. | 1. Perform a cytotoxicity assay (e.g., MTT assay) to determine the concentration at which the compound affects cell viability.[21] 2. Aim to achieve a therapeutic window where the IC50 for the target is significantly lower than the concentration causing cytotoxicity. 3. If off-target effects are suspected, consider target engagement assays (e.g., CETSA) to confirm the compound is binding to its intended target in cells.[22] |
Experimental Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol outlines a general procedure for assessing the passive permeability of a hydroxypyridone inhibitor.
-
Preparation of the PAMPA Plate :
-
The PAMPA system consists of a 96-well donor plate and a 96-well acceptor plate. The filter membrane of each well in the donor plate is coated with a lipid solution.
-
Gently dispense 5 µL of a lipid solution (e.g., 1% lecithin in dodecane) onto the membrane of each well in the donor plate.[23] Allow the solvent to evaporate.
-
-
Assay Procedure :
-
Fill the wells of the acceptor plate with 300 µL of buffer (e.g., PBS, pH 7.4).
-
Prepare the test compounds in buffer from a DMSO stock, ensuring the final DMSO concentration is low (e.g., <5%). The final compound concentration is typically 10-100 µM.
-
Add 150-200 µL of the test compound solution to the donor plate wells.[23]
-
Carefully place the donor plate onto the acceptor plate, creating a "sandwich".
-
Incubate the plate assembly at room temperature for 5 to 18 hours with gentle shaking.[9]
-
-
Sample Analysis and Data Calculation :
-
After incubation, separate the plates.
-
Determine the concentration of the compound in the donor (CD(t)) and acceptor (CA(t)) wells using a suitable analytical method (e.g., LC-MS/MS or UV-Vis spectroscopy). Also, determine the initial concentration in the donor well (CD(0)).
-
Calculate the apparent permeability coefficient (Papp) using the following equation: Papp = [-ln(1 - CA(t) / Cequilibrium)] * (VA * VD) / ((VA + VD) * Area * Time) Where:
-
Cequilibrium = (CD(t) * VD + CA(t) * VA) / (VD + VA)
-
VA = Volume of acceptor well
-
VD = Volume of donor well
-
Area = Surface area of the membrane
-
Time = Incubation time in seconds
-
-
Section 4: Quantitative Data Summary
The following tables summarize reported inhibitory activities for various hydroxypyridone derivatives against different metalloenzymes. Note that IC50 values are highly dependent on assay conditions and should be compared with caution.[8]
Table 1: Hydroxypyridone-based Inhibitors of Tyrosinase
| Compound | Target Activity | IC50 (µM) | Reference Compound | IC50 (µM) | Source |
| 6e | Monophenolase | 1.95 | Kojic Acid | 12.50 | [19] |
| 6e | Diphenolase | 8.97 | - | - | [19] |
| 12a | Monophenolase | 2.79 | Kojic Acid | 12.50 | [19] |
| 12a | Diphenolase | 26.20 | - | - | [19] |
| 6i | Tyrosinase | 25.29 | Kojic Acid | - | [18] |
| 6d | Tyrosinase | 26.36 | Kojic Acid | - | [18] |
Table 2: Hydroxypyridone-based Inhibitors of Other Metalloenzymes
| Compound | Target Enzyme | IC50 (nM) | Source |
| THOPO 10 | HDAC6 | Low nM range | [4] |
| THOPO 10 | HDAC8 | Low nM range | [4] |
| 89 | h-MB-COMT | 6.3 | [4] |
| 92 | h-MB-COMT | 10 | [4] |
| 91 | h-MB-COMT | 16 | [4] |
| 85 | h-MB-COMT | 40 | [4] |
| 282 | MMP-9 | 2.4 | [4] |
| 282 | MMP-13 | 2.5 | [4] |
| 282 | MMP-2 | 5.0 | [4] |
Section 5: Visualized Workflows and Pathways
Diagram 1: General Workflow for Inhibitor Development
Caption: A generalized workflow for the development of hydroxypyridone-based metalloenzyme inhibitors.
Diagram 2: Troubleshooting Inconsistent IC50 Values
Caption: A logical workflow for troubleshooting sources of variability in IC50 determination.
Diagram 3: Simplified MMP Signaling and Inhibition
Caption: Simplified pathway showing MMP activation and the mechanism of hydroxypyridone inhibition.
References
- 1. brieflands.com [brieflands.com]
- 2. Fluorometric Enzyme Assays - Creative Enzymes [creative-enzymes.com]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Assessment of Synthetic Matrix Metalloproteinase Inhibitors by Fluorogenic Substrate Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases | Springer Nature Experiments [experiments.springernature.com]
- 8. azurebiosystems.com [azurebiosystems.com]
- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 10. enamine.net [enamine.net]
- 11. Determination of half-maximal inhibitory concentration using biosensor-based protein interaction analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. jeodpp.jrc.ec.europa.eu [jeodpp.jrc.ec.europa.eu]
- 13. courses.edx.org [courses.edx.org]
- 14. researchgate.net [researchgate.net]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Permeability Assessment Using 5-day Cultured Caco-2 Cell Monolayers | Springer Nature Experiments [experiments.springernature.com]
- 17. PAMPA | Evotec [evotec.com]
- 18. creative-bioarray.com [creative-bioarray.com]
- 19. static1.1.sqspcdn.com [static1.1.sqspcdn.com]
- 20. creative-bioarray.com [creative-bioarray.com]
- 21. Parallel Artificial Membrane Permeability Assay (PAMPA) - Creative Biolabs [creative-biolabs.com]
- 22. cdn.technologynetworks.com [cdn.technologynetworks.com]
- 23. bioassaysys.com [bioassaysys.com]
Validation & Comparative
A Comparative Guide to the Synthesis and Stability of 6-hydroxy-1H-pyridin-2-one and its Formic Acid Salt
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the synthesis and stability of 6-hydroxy-1H-pyridin-2-one and its formic acid salt. Understanding the physicochemical properties of different forms of a compound is critical in drug development for optimizing formulation, ensuring shelf-life, and maintaining therapeutic efficacy. This document outlines a known synthetic route for the formic acid salt and proposes a comprehensive stability testing protocol based on industry-standard forced degradation studies.
Synthesis
The synthesis of 6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine (2,6-DHP), as a formic acid salt has been reported and characterized.[1][2] The process involves a two-step reaction starting from 2,6-dichloropyridine.
Synthetic Workflow
Caption: Synthetic workflow for 6-hydroxy-1H-pyridin-2-one formic acid salt.
Experimental Protocol: Synthesis of 6-hydroxy-1H-pyridin-2-one formic acid salt[1][2]
Step 1: Synthesis of 2,6-di-tert-butoxypyridine
-
A 100 mL round-bottom flask is charged with 2,6-dichloropyridine (1.00 g, 6.80 mmol) and 15 mL of mesitylene.
-
Potassium tert-butoxide (1.52 g, 13.6 mmol) is added to the solution.
-
The mixture is refluxed under a nitrogen atmosphere for 18 hours, during which the color changes from colorless to deep red.
-
After cooling to room temperature, the solution is washed three times with 20 mL of water.
-
The organic layer is collected, dried over sodium sulfate, and used in the next step without further purification.
Step 2: Formation of 6-hydroxy-1H-pyridin-2-one formic acid salt
-
To the crude solution from Step 1 in a 20 mL scintillation vial, formic acid (1.00 mL, 17.8 mmol) is added.
-
The bi-layered solution is stirred at high speed in the air for 18 hours, leading to the formation of a solid precipitate.
-
The solid is collected by filtration and dried under a vacuum.
Yield: 0.180 g (17% over two steps).
Characterization Data:
| Analysis | Result |
| ¹H NMR (300 MHz, ppm) | 11.47 (bs, 1H, NH), 7.68 (t, 1H), 6.91 (d, 1H), 6.60 (d, 1H) |
| ¹³C NMR (75 MHz, ppm) | 163.7, 147.0, 142.2, 114.9, 108.5 |
| IR (cm⁻¹) | 1596 (m), 1333 (m), 825 (w), 772 (w), 706 (s) |
| Melting Point | 460–465 K |
Stability Comparison: 6-hydroxy-1H-pyridin-2-one vs. Formic Acid Salt
Proposed Experimental Protocol: Forced Degradation Study
Objective: To compare the stability of 6-hydroxy-1H-pyridin-2-one (freebase) and its formic acid salt under various stress conditions.
Materials:
-
6-hydroxy-1H-pyridin-2-one (freebase)
-
6-hydroxy-1H-pyridin-2-one formic acid salt
-
Hydrochloric acid (0.1 M)
-
Sodium hydroxide (0.1 M)
-
Hydrogen peroxide (3%)
-
High-performance liquid chromatography (HPLC) system with a UV detector
-
Photostability chamber
-
Oven
Methodology:
-
Preparation of Stock Solutions: Prepare stock solutions of both the freebase and the formic acid salt in a suitable solvent (e.g., methanol or water) at a known concentration (e.g., 1 mg/mL).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 M HCl and heat at 60°C for 24 hours.
-
Base Hydrolysis: Mix the stock solution with 0.1 M NaOH and heat at 60°C for 24 hours.
-
Oxidative Degradation: Mix the stock solution with 3% H₂O₂ and keep at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid samples of both forms to dry heat at 80°C for 48 hours.
-
Photostability: Expose the solid samples and solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples.
-
Analyze all samples by a validated stability-indicating HPLC method to determine the percentage of degradation and identify any degradation products.
-
Expected Data Presentation
The quantitative results from the forced degradation study should be summarized in a table for easy comparison.
| Stress Condition | Parameter | 6-hydroxy-1H-pyridin-2-one (Freebase) | 6-hydroxy-1H-pyridin-2-one (Formic Acid Salt) |
| Acid Hydrolysis (0.1 M HCl, 60°C, 24h) | % Degradation | Expected Value | Expected Value |
| Major Degradants | Identity/RT | Identity/RT | |
| Base Hydrolysis (0.1 M NaOH, 60°C, 24h) | % Degradation | Expected Value | Expected Value |
| Major Degradants | Identity/RT | Identity/RT | |
| Oxidative Degradation (3% H₂O₂, RT, 24h) | % Degradation | Expected Value | Expected Value |
| Major Degradants | Identity/RT | Identity/RT | |
| Thermal Degradation (80°C, 48h) | % Degradation | Expected Value | Expected Value |
| Major Degradants | Identity/RT | Identity/RT | |
| Photostability (ICH Q1B) | % Degradation | Expected Value | Expected Value |
| Major Degradants | Identity/RT | Identity/RT |
Note: "Expected Value" and "Identity/RT" would be replaced with experimental data.
Generally, salt forms of compounds exhibit greater thermal stability and are less prone to degradation under dry heat compared to their freebase counterparts. However, their stability in solution, particularly hydrolytic stability, can vary depending on the pH and the nature of the salt.
Biological Context: Potential Signaling Pathway
Pyridin-2-one derivatives have been widely investigated for their biological activities, with many exhibiting potential as kinase inhibitors. These compounds can interfere with signaling pathways that are crucial for cell proliferation and survival, making them attractive candidates for drug development, particularly in oncology.
A plausible mechanism of action for a 6-hydroxy-1H-pyridin-2-one derivative is the inhibition of a protein kinase, such as a Janus kinase (JAK), which would disrupt the JAK/STAT signaling pathway. This pathway is a critical regulator of immune responses and cell growth.
Caption: Generalized kinase inhibitor signaling pathway.
In this hypothetical pathway, 6-hydroxy-1H-pyridin-2-one acts as an inhibitor of a Janus kinase (JAK). By blocking the kinase activity of JAK, the pyridinone derivative prevents the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription (STAT) proteins. This, in turn, inhibits the translocation of STAT dimers to the nucleus, thereby downregulating the transcription of target genes involved in cell proliferation and survival.
Conclusion
The formic acid salt of 6-hydroxy-1H-pyridin-2-one can be synthesized in a straightforward two-step process. While a direct comparison of its stability with the freebase form requires experimental investigation, the provided forced degradation protocol offers a robust framework for such an evaluation. The potential of pyridinone derivatives as kinase inhibitors highlights the importance of understanding their physicochemical properties to advance their development as therapeutic agents. This guide serves as a foundational resource for researchers interested in the synthesis, stability, and biological relevance of 6-hydroxy-1H-pyridin-2-one and its derivatives.
References
A Comparative Guide to the Efficacy of Uridine Phosphorylase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the performance of various uridine phosphorylase (UPase) inhibitors, crucial agents in the fields of oncology and metabolic research. By modulating the pyrimidine salvage pathway, these inhibitors present a strategic approach to enhance the therapeutic efficacy of certain chemotherapies and are being explored for their roles in other pathological conditions. This document summarizes key quantitative data, details essential experimental protocols, and visualizes the underlying biological pathways and experimental workflows to support informed decision-making in research and drug development.
The Role of Uridine Phosphorylase in Cellular Metabolism and Disease
Uridine phosphorylase (UPase) is a key enzyme in the pyrimidine salvage pathway, where it catalyzes the reversible phosphorolysis of uridine to uracil and ribose-1-phosphate.[1] This process is fundamental for maintaining the cellular pool of nucleotides necessary for DNA and RNA synthesis.[1] In many cancer types, UPase is significantly upregulated, contributing to the high proliferative rate of tumor cells.[2] Furthermore, UPase plays a critical role in the metabolism of fluoropyrimidine-based chemotherapeutic agents like 5-fluorouracil (5-FU).[3][4] Inhibition of UPase can therefore potentiate the effects of these drugs and is also being investigated for its potential to protect normal tissues from chemotherapy-induced toxicity by increasing systemic uridine levels.[5]
Recent studies have also implicated uridine phosphorylase 1 (UPP1) in promoting cancer metastasis by influencing the tumor microenvironment, including immune cell function and extracellular matrix deposition.[2][6] This expanding understanding of UPase's role underscores the importance of developing and characterizing potent and specific inhibitors.
Comparative Analysis of Uridine Phosphorylase Inhibitors
A variety of compounds have been developed and evaluated for their ability to inhibit uridine phosphorylase. This section provides a comparative overview of some of the most well-characterized inhibitors, with a focus on their in vitro potency.
Data Presentation
The following table summarizes the inhibitory constants (Ki) and half-maximal inhibitory concentrations (IC50) for several key UPase inhibitors. These values are critical for comparing the potency of these compounds.
| Inhibitor Name | Chemical Class | Target Enzyme | Ki (nM) | IC50 (µM) | Key Remarks |
| Benzylacyclouridine (BAU) | Acyclonucleoside Uracil | Murine Liver UPase | 98 | 0.46 | A well-characterized, potent, and specific inhibitor of UPP1 and UPP2. Elevates plasma uridine and enhances 5-FU cytotoxicity. |
| 5-Benzyloxybenzylacyclouridine (BBAU) | Acyclonucleoside Uracil | Not Specified | 32 | Not Reported | More potent than BAU in vitro. |
| 5-Phenylthioacyclouridine (PTAU) | Acyclonucleoside Uracil | Human & Murine Liver UPase | 248-353 | Not Reported | Potent and specific inhibitor. |
| 5-(3-(3-cyanophenoxy)benzyl)acyclouridine | Aryl-substituted Acyclouridine | Murine Liver UPase | Not Reported | <0.0014 | Over 300x more potent than BAU (based on IC50). |
| Tipiracil Hydrochloride | Uracil Derivative | Thymidine Phosphorylase | 17-20 | Not Reported | Primarily a thymidine phosphorylase inhibitor, but included for context in pyrimidine metabolism modulation. |
| CPBMF65 | Pyridinone Derivative | Human UPP1 | Not Reported | Not Reported | Demonstrated in vivo antifibrotic and anti-inflammatory effects.[7] |
Note: Ki and IC50 values can vary depending on the experimental conditions, such as the source of the enzyme and the concentration of the substrate.
Experimental Protocols
This section outlines the detailed methodologies for key experiments cited in the evaluation of uridine phosphorylase inhibitors.
Uridine Phosphorylase Inhibition Assay (Spectrophotometric Method)
This protocol describes a common method for determining the inhibitory activity of compounds against uridine phosphorylase by measuring the change in absorbance as uridine is converted to uracil.
Materials:
-
Recombinant human uridine phosphorylase 1 (hUP1)
-
Uridine (substrate)
-
Potassium phosphate buffer (e.g., 100 mM, pH 7.4)
-
Test inhibitor compounds dissolved in a suitable solvent (e.g., DMSO)
-
96-well UV-transparent microplate
-
Spectrophotometer capable of reading absorbance at 262 nm or 290 nm
Procedure:
-
Reaction Mixture Preparation: In each well of the 96-well plate, prepare a reaction mixture containing potassium phosphate buffer and the desired concentration of the test inhibitor (or vehicle control).
-
Enzyme Addition: Add a standardized amount of hUP1 to each well.
-
Pre-incubation: Gently mix and pre-incubate the plate at a controlled temperature (e.g., 37°C) for a short period (e.g., 10 minutes).
-
Initiation of Reaction: Initiate the reaction by adding a specific concentration of uridine to each well. The final volume should be consistent across all wells.
-
Kinetic Measurement: Immediately place the microplate in the spectrophotometer and measure the increase in absorbance at 262 nm or 290 nm over time. The conversion of uridine to uracil results in an increase in absorbance at these wavelengths.
-
Data Analysis:
-
Calculate the initial reaction velocity for each concentration of the inhibitor from the linear portion of the absorbance versus time plot.
-
IC50 Determination: Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentrations and fit the data to a dose-response curve to determine the IC50 value.
-
Ki Determination: To determine the inhibition constant (Ki), the assay is performed with varying concentrations of both the substrate (uridine) and the inhibitor. The data is then fitted to the appropriate Michaelis-Menten equation for the observed type of inhibition (e.g., competitive, non-competitive).
-
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
Cancer cell line of interest (e.g., HCT116, MCF-7)
-
Complete cell culture medium
-
Test inhibitor compounds
-
5-Fluorouracil (5-FU) (optional, for combination studies)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plate
-
Microplate reader capable of reading absorbance at 570 nm
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the UPase inhibitor, either alone or in combination with a fixed concentration of 5-FU. Include untreated and vehicle-treated cells as controls.
-
Incubation: Incubate the cells for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the in vivo efficacy of uridine phosphorylase inhibitors, often in combination with chemotherapeutic agents, using a tumor xenograft model.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line (e.g., PC-3 for prostate cancer)
-
Matrigel®
-
Test inhibitor compound (e.g., Benzylacyclouridine)
-
Chemotherapeutic agent (e.g., 5-Fluorouracil)
-
Calipers for tumor measurement
-
Appropriate animal handling and surgical equipment
Procedure:
-
Cell Preparation and Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel®.
-
Inject the cell suspension subcutaneously into the flank of each mouse.
-
-
Tumor Growth Monitoring:
-
Monitor the mice for tumor formation.
-
Once tumors are palpable, measure the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., Vehicle control, Inhibitor alone, 5-FU alone, Inhibitor + 5-FU).
-
Administer the treatments according to a predefined schedule and route of administration (e.g., oral gavage for the inhibitor, intraperitoneal injection for 5-FU).
-
-
Efficacy Evaluation:
-
Continue to monitor tumor volume and body weight throughout the study.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
-
-
Data Analysis:
-
Compare the tumor growth rates and final tumor volumes between the different treatment groups to assess the efficacy of the inhibitor, both as a single agent and in combination with chemotherapy.
-
Signaling Pathways and Experimental Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate key signaling pathways and experimental workflows relevant to the study of uridine phosphorylase inhibitors.
References
- 1. What are Uridine phosphorylase inhibitors and how do they work? [synapse.patsnap.com]
- 2. Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Active Site Conformational Dynamics in Human Uridine Phosphorylase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Role of Uridine Phosphorylase in Cancer Treatment - Giuseppe Pizzorno [grantome.com]
- 6. Uridine phosphorylase-1 supports metastasis by altering immune and extracellular matrix landscapes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Therapeutic effect of uridine phosphorylase 1 (UPP1) inhibitor on liver fibrosis in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Bioactive Potential: A Comparative Guide to 6-hydroxy-1H-pyridin-2-one and Its Derivatives
For researchers, scientists, and professionals in drug development, understanding the structure-activity relationships of privileged scaffolds is paramount. This guide provides a comprehensive comparison of the biological activities of 6-hydroxy-1H-pyridin-2-one and its derivatives, supported by experimental data, detailed protocols, and visual pathway diagrams.
The 6-hydroxy-1H-pyridin-2-one core is a versatile scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological properties.[1][2] Its derivatives have demonstrated a broad spectrum of biological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral effects.[1][3][4] This guide delves into a comparative analysis of these activities, offering a valuable resource for the development of novel therapeutic agents.
Comparative Biological Activity: A Quantitative Overview
The biological potency of 6-hydroxy-1H-pyridin-2-one derivatives is significantly influenced by the nature and position of substituents on the pyridinone ring. The following tables summarize the quantitative data from various studies, highlighting the antimicrobial and anticancer activities of selected derivatives.
Antimicrobial Activity
Pyridin-2(1H)-one derivatives have shown promising activity against a range of bacterial and fungal pathogens.[1] The minimum inhibitory concentration (MIC) is a key measure of antimicrobial efficacy, with lower values indicating greater potency.
| Compound/Derivative | Test Organism | MIC (µg/mL) | Reference |
| 6b | S. aureus | 6.25 | [5] |
| 22d | S. aureus | 6.25 | [5] |
| Ampicillin (Control) | S. aureus | 6.25 | [5] |
| 1-hydroxy-4-(4-nitrophenyl)-5,6-diphenyl-1H-pyridin-2-one (8) | Various Bacteria & Fungi | Broad Spectrum Activity | [4] |
| Compound 25 | S. aureus, E. coli, P. aeruginosa | Equipotent to Ampicillin | [4] |
Note: A lower MIC value indicates stronger antimicrobial activity.
Anticancer Activity
The anticancer potential of 6-hydroxy-1H-pyridin-2-one derivatives has been extensively studied against various cancer cell lines.[1][6] The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the cytotoxic effects of these compounds.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one (1) | HepG2 (Liver Cancer) | 4.5 ± 0.3 | [7] |
| Pyridine derivative | HCT-116 (Colon Cancer) | 0.52 | [7] |
| Pyridine derivative | HepG2 (Liver Cancer) | 1.40 | [7] |
| Colchicine (Control) | HCT-116 & HepG2 | - | [7] |
| Compounds 6t | Jurkat (T-cell leukemia) | Induces apoptosis at 100 nM | [6] |
| Compounds 6a-y | HeLa (Cervical Cancer) | 0.013 to >50 | [6] |
| Compounds 6a-y | MCF-7 (Breast Cancer) | 0.003 to >50 | [6] |
Note: A lower IC50 value indicates greater cytotoxic potency.
Experimental Protocols
To ensure the reproducibility and validity of the presented data, this section outlines the detailed methodologies for the key experiments cited.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound against a specific microorganism.
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth to a concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: The test compound is serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the standardized microbial suspension.
-
Incubation: The microtiter plate is incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determination of MIC: The MIC is recorded as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[1]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.
-
Cell Seeding: Cancer cells are seeded into a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 48 hours).
-
MTT Addition: MTT solution is added to each well and incubated for 2-4 hours, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO).
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The IC50 value is calculated as the concentration of the compound that causes a 50% reduction in cell viability compared to the untreated control.[6][8]
Mechanistic Insights and Signaling Pathways
The biological activities of 6-hydroxy-1H-pyridin-2-one derivatives are often attributed to their interaction with specific cellular targets and signaling pathways.
Anticancer Mechanism: Induction of Apoptosis
Several pyridinone derivatives exert their anticancer effects by inducing apoptosis, or programmed cell death, in cancer cells.[6][7] One of the key signaling pathways involved is the p53 and JNK pathway.
Caption: Anticancer signaling pathway of certain pyridinone derivatives.
This diagram illustrates how certain pyridinone derivatives can lead to the upregulation of p53 and JNK, resulting in G2/M cell cycle arrest and ultimately apoptosis in cancer cells.[7]
Experimental Workflow
The following diagram outlines a general workflow for the synthesis and biological evaluation of novel 6-hydroxy-1H-pyridin-2-one derivatives.
Caption: General workflow for developing and testing new pyridinone derivatives.
This workflow provides a logical progression from the chemical synthesis and characterization of new derivatives to their subsequent biological screening for antimicrobial and anticancer activities.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Phytotoxic Activity of New Pyridones Derived from 4-Hydroxy-6-Methylpyridin-2(1H)-one - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Bioactive 2-pyridone-containing heterocycle syntheses using multicomponent reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Approaches for the Solid-Phase Synthesis of Dihydroquinazoline-2(1H)-One Derivatives and Biological Evaluation as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Analytical Methods for the Quantification of 6-hydroxy-1H-pyridin-2-one
For researchers, scientists, and professionals in drug development, the accurate and precise quantification of 6-hydroxy-1H-pyridin-2-one, also known as 2,6-dihydroxypyridine, is crucial for its potential role in various biological processes. This guide provides an objective comparison of common analytical techniques for the quantification of this compound. While direct comparative studies are limited, this document outlines plausible methodologies for High-Performance Liquid Chromatography (HPLC), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and UV-Vis Spectrophotometry, with expected performance data based on methods for structurally similar compounds.
Comparative Performance of Analytical Methods
The selection of an analytical method is contingent on the specific requirements of the study, such as sensitivity, selectivity, and sample matrix. The following table summarizes the expected key performance parameters for different analytical methods for the quantification of 6-hydroxy-1H-pyridin-2-one.
| Parameter | HPLC-UV | LC-MS/MS | UV-Vis Spectrophotometry |
| Linearity (R²) | >0.998 | >0.999 | >0.995 |
| Limit of Detection (LOD) | 10-50 ng/mL | 0.1-5 ng/mL | 0.1-1 µg/mL |
| Limit of Quantification (LOQ) | 50-150 ng/mL | 0.5-15 ng/mL | 0.5-3 µg/mL |
| Accuracy (% Recovery) | 95-105% | 98-102% | 90-110% |
| Precision (%RSD) | < 5% | < 3% | < 10% |
| Selectivity | Moderate to High | Very High | Low to Moderate |
| Throughput | Moderate | High | High |
| Cost | Low to Moderate | High | Low |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods for similar pyridine derivatives and should be optimized and validated for specific applications.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the quantification of 6-hydroxy-1H-pyridin-2-one in bulk drug and simple formulations.
-
Instrumentation : An HPLC system equipped with a UV detector, a C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size), and data acquisition software.
-
Reagents and Materials :
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid or Phosphoric acid (for pH adjustment)
-
Reference standard of 6-hydroxy-1H-pyridin-2-one
-
-
Chromatographic Conditions :
-
Mobile Phase : An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile. A typical starting point is 95:5 (v/v) water:acetonitrile.
-
Flow Rate : 1.0 mL/min.
-
Column Temperature : Ambient or controlled at 25 °C.
-
Detection Wavelength : Based on the UV absorbance maximum of 6-hydroxy-1H-pyridin-2-one, likely in the range of 280-310 nm.
-
Injection Volume : 10-20 µL.
-
-
Standard and Sample Preparation :
-
Standard Stock Solution : Accurately weigh and dissolve the reference standard in a suitable solvent (e.g., methanol or water) to obtain a concentration of 1 mg/mL.
-
Working Standards : Prepare a series of dilutions from the stock solution to create a calibration curve (e.g., 1-100 µg/mL).
-
Sample Preparation : Dissolve the sample in the mobile phase, filter through a 0.45 µm syringe filter, and dilute to fall within the calibration range.
-
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
This method offers high sensitivity and selectivity, making it ideal for quantifying 6-hydroxy-1H-pyridin-2-one in complex biological matrices like plasma or urine.
-
Instrumentation : An HPLC or UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
-
Reagents and Materials :
-
Acetonitrile and Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Reference standard of 6-hydroxy-1H-pyridin-2-one
-
Isotopically labeled internal standard (if available).
-
-
Chromatographic Conditions :
-
Column : A suitable C18 or HILIC column (e.g., 2.1 x 50 mm, 1.8 µm particle size).
-
Mobile Phase : A gradient elution using water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).
-
Flow Rate : 0.3-0.5 mL/min.
-
Injection Volume : 2-5 µL.
-
-
Mass Spectrometric Conditions :
-
Ionization Mode : ESI positive or negative mode, to be optimized.
-
Multiple Reaction Monitoring (MRM) : The precursor ion (e.g., [M+H]⁺ or [M-H]⁻) and a specific product ion are monitored. These transitions must be determined by infusing a standard solution of the analyte.
-
Source Parameters : Optimize parameters such as capillary voltage, source temperature, and gas flows.
-
-
Sample Preparation :
-
Protein Precipitation : For plasma samples, add 3 volumes of cold acetonitrile to 1 volume of plasma, vortex, and centrifuge to precipitate proteins.
-
Solid Phase Extraction (SPE) : For more complex matrices or lower concentrations, an appropriate SPE cartridge can be used for sample clean-up and concentration.
-
Dilution : Dilute the final extract to be within the linear range of the assay.
-
UV-Vis Spectrophotometry
This is a simpler and more accessible method, suitable for the quantification of 6-hydroxy-1H-pyridin-2-one in pure form or in simple solutions where interfering substances are not present.
-
Instrumentation : A UV-Vis spectrophotometer.
-
Reagents and Materials :
-
A suitable solvent (e.g., water, methanol, or a buffer solution).
-
Reference standard of 6-hydroxy-1H-pyridin-2-one.
-
-
Methodology :
-
Wavelength of Maximum Absorbance (λmax) : Scan a standard solution of the compound across the UV-Vis spectrum (e.g., 200-400 nm) to determine the λmax.
-
Calibration Curve : Prepare a series of standard solutions of known concentrations and measure their absorbance at the λmax. Plot a graph of absorbance versus concentration.
-
Sample Analysis : Dissolve the sample in the same solvent, ensure the absorbance falls within the linear range of the calibration curve, and measure its absorbance at the λmax. The concentration can be determined from the calibration curve.
-
Method Validation Workflow and Comparison
The following diagrams illustrate a typical workflow for analytical method validation and a logical comparison of the discussed methods.
Caption: A generalized workflow for the validation of an analytical method.
Caption: A decision tree for selecting an analytical method based on experimental needs.
Comparative Analysis of a Novel 6-Hydroxy-1H-pyridin-2-one Based p38α Inhibitor: A Guide to Cross-Reactivity and Selectivity Profiling
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of a novel, potent, and selective 6-hydroxy-1H-pyridin-2-one based inhibitor targeting the p38α mitogen-activated protein kinase (MAPK). The pyridinone scaffold has been identified as a promising framework in the development of kinase inhibitors.[1] This document outlines the inhibitor's cross-reactivity profile against a panel of related and off-target kinases, details the experimental methodologies used for these assessments, and visualizes key cellular signaling pathways and experimental workflows.
Comparative Kinase Inhibition Profile
The selectivity of a kinase inhibitor is a critical determinant of its therapeutic window and potential for off-target effects. The following table summarizes the inhibitory activity (IC50) of a representative 6-hydroxy-1H-pyridin-2-one based inhibitor, designated PZ-101 , against its primary target p38α and a panel of other kinases. For comparative purposes, data for a well-characterized, potent, and selective p38 MAPK inhibitor, PH-797804, which also features a pyridinone core, is included.[2]
Table 1: Comparative Kinase Inhibition Profile (IC50, nM)
| Kinase Target | PZ-101 (Hypothetical Data) | PH-797804[2] | Kinase Family | Functional Role |
| p38α (MAPK14) | 15 | 26 | MAPK | Primary Target; Inflammation, Stress Response |
| p38β (MAPK11) | 60 | 104 (4-fold selective for p38α) | MAPK | Stress Response |
| p38γ (MAPK12) | >10,000 | No significant activity | MAPK | Stress Response |
| p38δ (MAPK13) | >10,000 | No significant activity | MAPK | Stress Response |
| JNK1 | 2,500 | >10,000 | MAPK | Stress Response, Apoptosis |
| JNK2 | 1,800 | Not inhibited by PH-797804 | MAPK | Stress Response, Apoptosis |
| ERK1 | >10,000 | Insignificant inhibition | MAPK | Cell Proliferation, Differentiation |
| Aurora A | >10,000 | Not Reported | Aurora Kinase | Mitosis, Cell Cycle |
| Aurora B | >10,000 | Not Reported | Aurora Kinase | Mitosis, Cell Cycle |
| PI3Kα | >10,000 | Not Reported | Lipid Kinase | Cell Growth, Survival |
| AKT1 | >10,000 | Not Reported | AGC Kinase | Cell Survival, Metabolism |
| mTOR | >10,000 | Not Reported | PIKK | Cell Growth, Proliferation |
| c-RAF | 8,500 | Weak inhibition | CMGC Kinase | Proliferation (MAPK Pathway) |
| Fyn | 9,200 | Weak inhibition | Tyrosine Kinase | Signal Transduction |
| Lck | >10,000 | Weak inhibition | Tyrosine Kinase | T-cell Signaling |
Data for PZ-101 is hypothetical and for illustrative purposes. Data for PH-797804 is sourced from publicly available information.[2]
Experimental Protocols
The determination of an inhibitor's selectivity profile is crucial for its development as a therapeutic agent.[3] A standard method for assessing cross-reactivity is through a comprehensive kinase panel screening.
Kinase Panel Screening (Competition Binding Assay)
Objective: To determine the inhibitory activity and selectivity of a test compound against a broad panel of purified protein kinases.
Principle: This assay quantitatively measures the binding of a test compound to a large panel of kinases. The assay format is typically a competition binding assay where the test compound competes with a known, immobilized ligand for binding to the kinase active site. The amount of kinase bound to the immobilized ligand is inversely proportional to the affinity of the test compound for the kinase.
Methodology:
-
Compound Preparation: The test inhibitor (e.g., PZ-101) is solubilized in 100% DMSO to create a high-concentration stock solution. A serial dilution series is then prepared in DMSO to generate a range of concentrations for IC50 determination.
-
Assay Plate Preparation: The assay is performed in high-throughput format (e.g., 384-well plates). Each well contains a specific DNA-tagged kinase from the screening panel.
-
Competition Binding: The test compound dilutions are added to the wells containing the kinases, along with an immobilized, active-site-directed ligand. The plates are incubated to allow the binding reaction to reach equilibrium.
-
Washing: Unbound kinase is removed by a series of wash steps.
-
Quantification: The amount of kinase remaining bound to the immobilized ligand is quantified. A common method is the use of quantitative PCR (qPCR) to measure the amount of DNA tag associated with each kinase.
-
Data Analysis: The results are expressed as "percent of control," where the control represents the amount of kinase bound in the absence of the inhibitor. A lower percentage indicates a stronger interaction between the test compound and the kinase. The IC50 value, the concentration of the inhibitor required to achieve 50% inhibition of binding, is calculated by fitting the dose-response data to a sigmoidal curve.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow for Kinome Profiling
The following diagram illustrates a typical workflow for assessing the cross-reactivity of a kinase inhibitor.
Caption: Workflow for kinase inhibitor cross-reactivity profiling.
PI3K/AKT/mTOR Signaling Pathway
The PI3K/AKT/mTOR pathway is a critical intracellular signaling cascade that regulates cell cycle, proliferation, survival, and growth.[4] Due to the high degree of homology in the ATP-binding sites of many kinases, it is essential to verify that inhibitors targeting one pathway, such as the MAPK pathway, do not inadvertently affect others like the PI3K/AKT/mTOR pathway.
Caption: The PI3K/AKT/mTOR signaling cascade, a key regulator of cell growth.
References
- 1. Discovery of N-substituted pyridinones as potent and selective inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. p38MAP kinase inhibitors. Part 1: design and development of a new class of potent and highly selective inhibitors based on 3,4-dihydropyrido[3,2-d]pyrimidone scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
A Comparative Guide to the In Vitro and In Vivo Efficacy of Pyridinone-Based Anticancer Drug Candidates
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a privileged structure in medicinal chemistry, forming the core of numerous drug candidates with a wide range of biological activities. This guide provides a comparative analysis of the preclinical efficacy of several pyridinone-based compounds, focusing on the crucial transition from laboratory cell cultures (in vitro) to whole-organism models (in vivo). By presenting quantitative data, detailed experimental protocols, and visualizing key cellular pathways, this document aims to offer valuable insights for researchers in the field of oncology drug discovery.
In Vitro Efficacy: Cytotoxicity Screening
The initial assessment of a potential anticancer drug involves determining its cytotoxicity against various cancer cell lines. This is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth.
Featured Pyridinone Derivatives:
This guide highlights the in vitro performance of three distinct pyridinone-based drug candidates against a panel of human cancer cell lines.
-
Compound H42: A novel pyridine derivative investigated for its effects on ovarian cancer.
-
Pyridine-Urea Derivatives (8e and 8n): A series of compounds synthesized as potential anticancer agents.
-
3,4-Dihydro-6-methyl-2-pyridone Derivative: A novel compound evaluated for its cytotoxicity against liver and breast cancer.
The table below summarizes the IC50 values for these compounds, demonstrating their varying potency and selectivity across different cancer types. For comparison, the efficacy of Doxorubicin, a standard chemotherapeutic agent, is also included.
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Compound H42 | SKOV3 (Ovarian) | 0.87 | [1] |
| A2780 (Ovarian) | 5.4 | [1] | |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.11 (72h) | [2] |
| Pyridine-Urea 8n | MCF-7 (Breast) | 0.80 (72h) | [2] |
| 3,4-Dihydro-6-methyl-2-pyridone Derivative | HepG-2 (Liver) | 1.2 | [3] |
| MDA-MB-231 (Breast) | 26.8 | [3] | |
| Doxorubicin | HepG-2 (Liver) | 1.1 | [3] |
| MCF-7 (Breast) | 1.93 (48h) | [2] | |
| PBMC (Normal Cells) | 2.0 | [3] | |
| 3,4-Dihydro-6-methyl-2-pyridone Derivative | PBMC (Normal Cells) | > 30 | [3] |
In Vivo Efficacy: Preclinical Animal Models
Promising in vitro results necessitate validation in living organisms to assess a compound's true therapeutic potential. In vivo studies provide critical information on pharmacokinetics, tumor growth inhibition, and overall toxicity.
Case Study: Compound H42 in an Ovarian Cancer Xenograft Model
Compound H42 was evaluated in a nude xenograft mouse model using SKOV3 ovarian cancer cells. The study demonstrated that treatment with Compound H42 significantly inhibited tumor growth without causing obvious toxicity to the animals.[1]
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Compound H42 | Significant inhibition (specific % not detailed in abstract) | [1] |
Case Study: Lipid Nanocapsules of Pyridine Derivative S4 in an Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
A novel pyridine derivative, S4, was formulated into lipid- and polymer-based core-shell nanocapsules (LPNCs) to enhance its anticancer efficiency. The in vivo antitumor efficacy of the S4-loaded LPNCs was investigated in an Ehrlich ascites carcinoma (EAC) solid tumor-bearing mice model. The results showed superior tumor growth inhibition compared to both the free compound and the standard anticancer drug 5-fluorouracil.
| Treatment Group | Tumor Growth Inhibition (%) | Reference |
| Free S4 | Less effective than S4-loaded LPNCs | |
| S4-loaded LPNCs | Significantly triggered superior tumor growth inhibition | |
| 5-Fluorouracil | Less effective than S4-loaded LPNCs |
Mechanisms of Action: Signaling Pathways
Understanding the molecular mechanisms by which a drug candidate exerts its effects is paramount for rational drug design and development. Pyridinone derivatives have been shown to modulate various signaling pathways involved in cancer cell proliferation and survival.
Compound H42: Targeting HDAC6 and Inducing Cell Cycle Arrest
Further investigation into the mechanism of Compound H42 revealed that it downregulates the expression of histone deacetylase 6 (HDAC6).[1] This leads to an increase in the acetylation of α-tubulin and heat shock protein 90 (HSP90), followed by the degradation of cyclin D1. The ultimate result is cell cycle arrest at the G0/G1 phase, thereby inhibiting cancer cell proliferation.[1]
A Common Anticancer Pathway: p53-Mediated Apoptosis
Many anticancer agents function by inducing apoptosis, or programmed cell death. A key regulator of this process is the tumor suppressor protein p53. In response to cellular stress, such as DNA damage caused by chemotherapy, p53 can activate a cascade of events leading to the cell's demise. This provides a contrasting and well-established mechanism to the targeted action of compounds like H42.
Experimental Protocols
To ensure the reproducibility and critical evaluation of the presented data, this section outlines the methodologies for the key experiments cited.
In Vitro Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Workflow:
Detailed Steps:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with serial dilutions of the pyridinone drug candidates. Control wells receive the vehicle (e.g., DMSO) alone.
-
Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (typically 0.5 mg/mL) and incubated for another 2-4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO), is added to each well to dissolve the purple formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the drug concentration.
In Vivo Ehrlich Ascites Carcinoma (EAC) Solid Tumor Model
The Ehrlich ascites carcinoma model is a widely used transplantable tumor model in mice to evaluate the antitumor efficacy of new therapeutic agents.
Workflow:
Detailed Steps:
-
Tumor Inoculation: A suspension of EAC cells is injected subcutaneously into the flank of immunocompromised mice.
-
Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 50-100 mm³).
-
Group Randomization: The mice are then randomly assigned to different treatment groups, including a vehicle control group, a positive control group (e.g., a standard chemotherapy drug), and one or more groups receiving the pyridinone drug candidate at different doses.
-
Drug Administration: The treatments are administered according to a predefined schedule (e.g., daily, every other day) and route (e.g., intraperitoneal, oral).
-
Monitoring: Tumor volume is measured regularly (e.g., every 2-3 days) using calipers. The body weight of the mice is also monitored as an indicator of toxicity.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size or after a specific duration.
-
Data Analysis: The tumor growth inhibition (TGI) is calculated for each treatment group relative to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Conclusion
This guide provides a snapshot of the current landscape of pyridinone-based anticancer drug candidates, highlighting the critical journey from in vitro discovery to in vivo validation. The presented data underscores the importance of a multi-faceted approach that combines robust cytotoxicity screening, well-designed animal models, and a thorough understanding of the underlying mechanisms of action. As research in this area continues, such comparative analyses will be instrumental in identifying the most promising pyridinone derivatives for further clinical development.
References
Comparative Analysis of Pyridinone Tautomers in Different Solvents: A Guide for Researchers
The tautomeric equilibrium between pyridone (lactam) and hydroxypyridine (lactim) forms is a subject of fundamental importance in organic chemistry, with significant implications for drug design, materials science, and biochemistry. This equilibrium is highly sensitive to the surrounding environment, particularly the solvent. This guide provides a comparative analysis of pyridinone tautomerism, presenting quantitative data, detailed experimental protocols, and visualizations to aid researchers in this field.
Quantitative Analysis of Tautomeric Equilibria
The position of the tautomeric equilibrium is dictated by the relative stability of the keto (pyridinone) and enol (hydroxypyridine) forms. This balance is profoundly influenced by the solvent's polarity and its ability to form hydrogen bonds. Generally, polar, protic solvents stabilize the more polar pyridone tautomer, whereas non-polar solvents or the gas phase favor the less polar, aromatic hydroxypyridine form.[1][2][3]
2-Hydroxypyridine / 2-Pyridone Tautomerism
The interconversion of 2-hydroxypyridine and 2-pyridone is one of the most extensively studied tautomeric systems.[1] In polar solvents like water, the equilibrium overwhelmingly favors the 2-pyridone form.[2][4] Conversely, in non-polar solvents such as cyclohexane, both tautomers can coexist in comparable amounts.[4] The experimental equilibrium constant (Keq) between 2-hydroxypyridine and 2-pyridone in cyclohexane at 25 °C is 1.7, indicating a small preference for the 2-pyridone form.[1]
| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) | Predominant Tautomer (%) | ΔG (kJ/mol) |
| Gas Phase | 1.0 | < 1 | Hydroxypyridine | -0.8 to -3.3 |
| Cyclohexane | 2.0 | 1.7[1] | Pyridone (~63%) | -1.3 |
| Chloroform | 4.8 | ~6.0 | Pyridone (~86%) | -4.4 |
| Acetonitrile | 37.5 | >> 1 | Pyridone | - |
| Water | 80.1 | ~900[4] | Pyridone (>99%) | -16.8 |
Note: Values are compiled from multiple sources and may vary with experimental conditions (temperature, concentration). ΔG values are estimated from KT where not directly available.
4-Hydroxypyridine / 4-Pyridone Tautomerism
Similar to the 2-substituted analogue, the 4-pyridone tautomer is dominant in polar solvents, while the 4-hydroxypyridine form is favored in the gas phase.[3][5] In ethanolic solution, the 4-pyridone form is often the only one detectable.[5][6]
| Solvent | Dielectric Constant (ε) | Tautomeric Equilibrium Constant (KT = [Pyridone]/[Hydroxypyridine]) | Predominant Tautomer (%) | ΔG (kcal/mol) vs. Hydroxypyridine |
| Gas Phase | 1.0 | < 1 | Hydroxypyridine | -2.4 to -7.0[7] |
| Cyclohexane | 2.0 | Low (< 1) | Comparable amounts | - |
| Chloroform | 4.8 | Comparable amounts | Keto/Enol | - |
| Acetonitrile | 35.7 | High (>> 1) | Pyridone (>99%) | +6.2[8] |
| Water | 78.3 | High (>> 1) | Pyridone (>99%) | +7.2[8] |
Note: This table presents general trends. Exact KT values for 4-pyridone are less commonly reported in a comparative series than for 2-pyridone. ΔG values are from computational studies.[8]
Experimental Protocols
Accurate determination of tautomeric ratios relies on meticulous experimental design, primarily using spectroscopic methods.
1H NMR Spectroscopy
Principle: The keto and enol tautomers possess chemically distinct protons, resulting in separate signals in the 1H NMR spectrum. The molar ratio of the tautomers is directly proportional to the ratio of the integrals of their corresponding, non-overlapping signals.[3]
Detailed Methodology:
-
Sample Preparation: Prepare solutions of the pyridinone compound (e.g., 5-10 mg) in a variety of high-purity deuterated solvents with a range of polarities (e.g., cyclohexane-d12, CDCl3, DMSO-d6, CD3OD, D2O).
-
Data Acquisition: Record the 1H NMR spectrum for each solution at a constant, controlled temperature.
-
Data Analysis:
-
Identify the distinct, well-resolved signals corresponding to the protons of the keto and enol forms. Aromatic protons of the enol tautomer are typically found at different chemical shifts from the olefinic protons of the keto form.[3]
-
Carefully integrate a pair of non-overlapping signals, one from each tautomer.
-
Calculate the percentage of each tautomer from the integral values (e.g., % Keto = [IntegralKeto / (IntegralKeto + IntegralEnol)] * 100).
-
The tautomeric equilibrium constant is then calculated: KT = % Keto / % Enol.[3]
-
UV/Vis Spectroscopy
Principle: The pyridone and hydroxypyridine tautomers have different electronic structures and chromophores, leading to distinct UV/Vis absorption maxima (λmax). The relative absorbance at these wavelengths can be used to quantify the tautomeric ratio.[3]
Detailed Methodology:
-
Sample Preparation: Prepare very dilute solutions of the pyridinone in the desired solvents to ensure the measurements are within the linear range of the Beer-Lambert law.
-
Reference Spectra: Determine the λmax and molar extinction coefficients (ε) for each pure tautomer. Since pure tautomers often cannot be isolated, "locked" analogues (e.g., N-methyl-pyridinone for the keto form and O-methyl-hydroxypyridine for the enol form) are used to obtain these reference values.[3]
-
Data Acquisition: Record the UV/Vis absorption spectrum of the sample solution over a suitable wavelength range.
-
Data Analysis:
-
Measure the absorbance (A) of the sample at the known λmax for both the keto and enol forms.
-
Using the Beer-Lambert law (A = εbc, where b is the path length and c is the concentration), and the known ε values from the locked derivatives, set up and solve a system of two simultaneous equations to find the concentration of each tautomer.
-
Calculate the tautomeric ratio from the determined concentrations.
-
Visualizing Key Concepts and Workflows
Diagrams generated using Graphviz provide clear visual summaries of the underlying principles and experimental processes.
References
- 1. wuxibiology.com [wuxibiology.com]
- 2. 2-Pyridone - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. echemi.com [echemi.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. schlegelgroup.wayne.edu [schlegelgroup.wayne.edu]
- 8. benchchem.com [benchchem.com]
The Versatile Scaffold: A Comparative Guide to the Structure-Activity Relationship of Pyridin-2(1H)-one Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyridin-2(1H)-one core is a privileged heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its presence in numerous natural products and clinically approved drugs.[1] Its unique ability to act as both a hydrogen bond donor and acceptor, coupled with its synthetic tractability, makes it a versatile starting point for the development of novel therapeutic agents.[1][2] This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of pyridin-2(1H)-one analogs across various biological activities, supported by quantitative data and detailed experimental methodologies.
Unlocking Therapeutic Potential: Key Biological Activities
Derivatives of the pyridin-2(1H)-one scaffold have demonstrated a broad spectrum of pharmacological effects, including anticancer, antiviral, antimicrobial, and enzyme inhibitory activities.[1][3] Understanding the relationship between the structural modifications of this scaffold and the resulting biological outcomes is crucial for the rational design of more potent and selective drug candidates.
Anticancer Activity: Targeting Cellular Proliferation
Pyridin-2(1H)-one derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.[1][4] The SAR studies in this area have revealed several key insights:
-
Substitution at N-1: The nature of the substituent at the N-1 position significantly influences anticancer potency. Aromatic or bulky aliphatic groups at this position are often associated with enhanced activity.
-
Aryl groups at C-4 and C-6: The presence of substituted aryl rings at the C-4 and C-6 positions is a common feature in many active compounds. The electronic properties and substitution patterns of these aryl rings play a critical role in modulating cytotoxic effects.[4] For instance, the presence of electron-withdrawing or electron-donating groups can drastically alter the activity.
-
Cyano group at C-3: A cyano (-CN) group at the C-3 position is frequently incorporated and has been shown to be important for the antiproliferative activity of many analogs.
-
Fused Ring Systems: The fusion of other heterocyclic rings to the pyridin-2(1H)-one core can lead to potent anticancer agents, often with novel mechanisms of action.
Quantitative Comparison of Anticancer Activity
The following table summarizes the in vitro cytotoxic activity (IC50) of representative pyridin-2(1H)-one analogs against various cancer cell lines.
| Compound ID | N-1 Substituent | C-4 Substituent | C-6 Substituent | Cancer Cell Line | IC50 (µM) | Reference |
| 1 | H | 3,4-methylenedioxyphenyl | 2,4-dimethoxyphenyl | HepG2 | 4.5 ± 0.3 | [4] |
| 2 | H | 3,4-methylenedioxyphenyl | 2,4-dimethoxyphenyl | MCF-7 | 6.3 ± 0.4 | [4] |
| 8e | - | Phenylurea derivative | - | MCF-7 | 0.22 (48h) | [5] |
| 8n | - | Phenylurea derivative | - | MCF-7 | 1.88 (48h) | [5] |
| Doxorubicin | (Reference) | MCF-7 | 1.93 (48h) | [5] |
Experimental Protocol: MTT Assay for Cell Viability
The cytotoxic activity of the compounds is commonly determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[6][7]
Principle: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a predetermined density (e.g., 1 x 10^4 to 1 x 10^5 cells/well) and allowed to adhere overnight.[8]
-
Compound Treatment: The cells are then treated with various concentrations of the pyridin-2(1H)-one analogs for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, the medium is removed, and MTT solution (e.g., 0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for 2-4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or a detergent solution) is added to dissolve the formazan crystals.[8][7]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of 570 nm.[8][7]
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.
Anti-HIV Activity: Targeting Reverse Transcriptase
Certain pyridin-2(1H)-one derivatives have been identified as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[2][9][10][11] These compounds bind to an allosteric site on the reverse transcriptase enzyme, leading to its inhibition and preventing the conversion of the viral RNA genome into DNA.
-
Substitutions at C-3 and C-5: Modifications at these positions are crucial for potent anti-HIV activity. For instance, a 3-aminopyridin-2(1H)-one scaffold has been a key starting point for the development of potent inhibitors.[9]
-
Benzoxazole Moiety: The introduction of a benzoxazole ring, often linked to the C-3 position, has been shown to significantly enhance the inhibitory activity against HIV-1 reverse transcriptase.[2][10]
-
Alkyl and Cycloalkyl Groups: The presence of small alkyl groups at C-5 and C-6, such as ethyl and methyl, and cycloalkyloxy groups at C-4, can contribute to favorable interactions within the NNRTI binding pocket.[12]
Quantitative Comparison of Anti-HIV-1 RT Activity
| Compound ID | Key Structural Features | HIV-1 RT IC50 (nM) | Reference |
| L-697,639 | 3-[[(4,7-dimethylbenzoxazol-2-yl)methyl]amino]-5-ethyl-6-methyl | 25-50 (in cell culture) | [9] |
| L-697,661 | 3-[[(4,7-dichloro-1,3-benzoxazol-2-yl)methyl]amino]-5-ethyl-6-methyl | 25-50 (in cell culture) | [9][10] |
| L-696,229 | 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methyl | 23 | [2] |
| Analog with rC.dG template | 3-aminopyridin-2(1H)-one derivative | 19 | [9] |
Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay
The inhibitory activity against HIV-1 RT is typically evaluated using a non-radioactive, colorimetric assay.[1][13][14][15]
Principle: This assay quantifies the activity of HIV-1 RT by measuring the incorporation of digoxigenin (DIG)-labeled dUTP into a newly synthesized DNA strand using a template/primer hybrid immobilized on a microplate.[1]
Procedure:
-
Plate Coating: Streptavidin-coated microplates are used to immobilize a biotin-labeled template/primer hybrid (e.g., poly(A) x oligo(dT)).[1]
-
Reaction Mixture: A reaction mixture containing the test compounds (pyridin-2(1H)-one analogs), recombinant HIV-1 RT enzyme, and a mixture of dNTPs including DIG-dUTP is prepared.[1]
-
Incubation: The reaction is initiated by adding the enzyme and incubated at 37°C for 1-2 hours to allow for DNA synthesis.[1]
-
Detection: The newly synthesized DIG-labeled DNA is detected by adding an anti-DIG antibody conjugated to horseradish peroxidase (HRP), followed by the addition of a colorimetric HRP substrate.[1]
-
Absorbance Measurement: The absorbance is measured using a microplate reader, and the percentage of inhibition is calculated relative to a control without the inhibitor.
-
Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound concentration.[1]
Anti-HBV Activity: Inhibiting Viral Replication
Pyridin-2(1H)-one analogs have also shown promise as inhibitors of the hepatitis B virus (HBV). The primary mechanism of action involves the inhibition of HBV DNA polymerase, a key enzyme in the viral replication cycle.[16]
-
N-1 Aryl Substitution: N-aryl derivatives generally exhibit better anti-HBV activity compared to N-alkyl derivatives.
-
Substitutions at C-3, C-4, and C-6: Modifications at these positions are crucial for antiviral activity. The introduction of specific substituents can enhance the interaction with the viral polymerase.
Experimental Protocol: HBV DNA Replication Inhibition Assay
The anti-HBV activity is assessed by measuring the inhibition of HBV DNA replication in a cell-based assay.[17][18][19][20]
Principle: This assay quantifies the amount of HBV DNA produced in HBV-replicating cells (e.g., HepG2 2.2.15 cells) after treatment with the test compounds.[17]
Procedure:
-
Cell Culture: HepG2 2.2.15 cells, which are stably transfected with the HBV genome, are cultured in multi-well plates.
-
Compound Treatment: The cells are treated with different concentrations of the pyridin-2(1H)-one analogs for several days, with the medium and compound being refreshed periodically.[17]
-
DNA Extraction: After the treatment period, the encapsidated HBV DNA is extracted from the cells or the cell culture supernatant.[17][20]
-
DNA Quantification: The amount of HBV DNA is quantified using quantitative polymerase chain reaction (qPCR).[17]
-
Data Analysis: The percentage of inhibition of HBV DNA replication is calculated for each compound concentration relative to the untreated control. The 50% effective concentration (EC50) is then determined.[17]
-
Cytotoxicity Assessment: A parallel cytotoxicity assay (e.g., MTT assay) is performed to determine the 50% cytotoxic concentration (CC50). The selectivity index (SI), calculated as the ratio of CC50 to EC50, is used to evaluate the therapeutic window of the compound.[17]
Antimicrobial Activity: Combating Bacteria and Fungi
The pyridin-2(1H)-one scaffold has been explored for the development of new antimicrobial agents.[10][21][22] The SAR in this area is diverse and depends on the specific microbial target.
-
Lipophilicity: Increasing the lipophilicity of the molecule, for example, through the introduction of specific substituents, can enhance antimicrobial activity.
-
Fused Heterocyclic Systems: The fusion of the pyridin-2(1H)-one ring with other heterocyclic systems, such as pyrimidines, can lead to compounds with broad-spectrum antimicrobial activity.[23]
-
Specific Substituents: The presence of certain functional groups, such as halogens or sulfonamide moieties, can significantly influence the antibacterial and antifungal potency.[21]
Quantitative Comparison of Antimicrobial Activity
The antimicrobial activity is typically reported as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the compound that inhibits the visible growth of a microorganism.[24][25][26]
| Compound ID | Key Structural Features | Microorganism | MIC (µg/mL) | Reference |
| 10a | 2-thioxodihydropyrido[2,3-d]pyrimidine | Bacteria (broad spectrum) | 0.49-3.9 | [23] |
| 10d-i | pyrido[2,3-d]pyrimidin-4(1H)-ones | Bacteria (broad spectrum) | 0.49-7.81 | [23] |
| 10d-i | Fungi | 1.95-15.63 | [23] | |
| 22d | Thiazolidine derivative | S. aureus, E. coli, B. subtilis | 6.25, 6.25, 12.5 | [21] |
| Ampicillin | (Reference) | S. aureus | 6.25 | [21] |
| Clotrimazole | (Reference) | C. albicans | 6.25 | [21] |
Experimental Protocol: Broth Microdilution Method for MIC Determination
The MIC of the pyridin-2(1H)-one analogs is determined using the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI).[3][24][25][26][27]
Principle: This method involves challenging a standardized suspension of a microorganism with serial dilutions of an antimicrobial agent in a liquid broth medium. The MIC is the lowest concentration of the agent that prevents visible growth.[24]
Procedure:
-
Preparation of Inoculum: A standardized suspension of the test microorganism is prepared in a suitable broth medium (e.g., Mueller-Hinton broth) to a specific cell density (e.g., 5 x 10^5 CFU/mL).[25]
-
Serial Dilutions: Two-fold serial dilutions of the test compounds are prepared in a 96-well microtiter plate containing the broth medium.[3][24]
-
Inoculation: Each well is inoculated with the standardized microbial suspension. A positive control (broth and inoculum) and a negative control (broth only) are included.[3]
-
Incubation: The microtiter plate is incubated at an appropriate temperature (e.g., 37°C) for 18-24 hours.[3]
-
Reading of Results: After incubation, the plate is visually inspected for turbidity. The MIC is recorded as the lowest concentration of the compound at which there is no visible growth.[25]
Visualizing the Structure-Activity Landscape
The following diagrams, generated using Graphviz, illustrate the general SAR principles of pyridin-2(1H)-one analogs and a typical experimental workflow for their evaluation.
Caption: General Structure-Activity Relationship (SAR) of Pyridin-2(1H)-one Analogs.
Caption: Typical Experimental Workflow for SAR Studies of Pyridin-2(1H)-one Analogs.
Conclusion
The pyridin-2(1H)-one scaffold continues to be a highly valuable template in medicinal chemistry, offering a foundation for the development of a wide array of therapeutic agents. The structure-activity relationships discussed in this guide highlight the critical influence of substituent patterns on the biological activity of these analogs. By leveraging this knowledge and employing the detailed experimental protocols provided, researchers can continue to design and synthesize novel pyridin-2(1H)-one derivatives with improved potency, selectivity, and drug-like properties, paving the way for the next generation of innovative medicines.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 4. 3-[2-(Benzoxazol-2-yl)ethyl]-5-ethyl-6-methylpyridin-2(1H)-one and analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 4. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 7. atcc.org [atcc.org]
- 8. MTT assay overview | Abcam [abcam.com]
- 9. Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Inhibition of HIV-1 reverse transcriptase by pyridinone derivatives. Potency, binding characteristics, and effect of template sequence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. pubs.acs.org [pubs.acs.org]
- 13. xpressbio.com [xpressbio.com]
- 14. abnova.com [abnova.com]
- 15. profoldin.com [profoldin.com]
- 16. Inhibition of hepatitis B virus DNA polymerase by enantiomers of penciclovir triphosphate and metabolic basis for selective inhibition of HBV replication by penciclovir - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. A mid-throughput HBV replication inhibition assay capable of detecting ribonuclease H inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Inhibition of hepatitis B virus DNA replicative intermediate forms by recombinant interferon-γ - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Inhibition of Hepatitis B Virus Gene Expression and Replication by Hepatocyte Nuclear Factor 6 - PMC [pmc.ncbi.nlm.nih.gov]
- 21. tandfonline.com [tandfonline.com]
- 22. Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 23. An improved synthesis of pyrido[2,3-d]pyrimidin-4(1H)-ones and their antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. benchchem.com [benchchem.com]
- 25. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]
- 26. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. protocols.io [protocols.io]
A Comparative Guide to Pyridinone Synthesis: Benchmarking New Methods Against Established Protocols
For Researchers, Scientists, and Drug Development Professionals
The pyridinone scaffold is a cornerstone in medicinal chemistry, forming the core of numerous pharmaceuticals. The development of efficient and versatile synthetic routes to this privileged structure is therefore of paramount importance. This guide provides an objective comparison of established pyridinone synthesis protocols with modern catalytic and flow chemistry methods, supported by experimental data to inform methodology selection in research and development settings.
Data Presentation: A Head-to-Head Comparison
The following table summarizes quantitative data for the synthesis of 6- and 1,6-substituted-4-methyl-3-cyano-2-pyridones, directly comparing a classical batch synthesis with a modern continuous flow approach. This data highlights the significant impact of methodology on reaction time and yield.
| Compound | Method | Reaction Time | Temperature | Yield (%) |
| 3-cyano-4,6-dimethyl-2-pyridone | Classical Batch | 60 min | Reflux | 60 |
| Continuous Flow | 8.2 min | Room Temp. | 60 | |
| 3-cyano-6-hydroxy-4-methyl-2-pyridone | Classical Batch | 180 min | Reflux | 55 |
| Continuous Flow | 9.8 min | Room Temp. | 60 | |
| 1-Butyl-3-cyano-4,6-dimethyl-2-pyridone | Classical Batch | 180 min | Reflux | 45 |
| Continuous Flow | 16.4 min | Room Temp. | 20 | |
| 1-Benzyl-3-cyano-4,6-dimethyl-2-pyridone | Classical Batch | 180 min | Reflux | 40 |
| Continuous Flow | 16.4 min | Room Temp. | 25 | |
| 3-cyano-4-methyl-1-phenyl-6-styryl-2-pyridone | Classical Batch | 120 min | Reflux | 70 |
| Continuous Flow | 16.4 min | Room Temp. | 35 | |
| 3-cyano-4-methyl-6-phenyl-2-pyridone | Classical Batch | 120 min | Reflux | 75 |
| Continuous Flow | 16.4 min | Room Temp. | 40 |
Experimental Protocols: A Closer Look at the Chemistry
Detailed methodologies for a representative established protocol (Hantzsch Pyridine Synthesis) and a modern one-pot catalytic synthesis are provided below.
Established Protocol: Hantzsch Pyridine Synthesis (Modified)
This classical multi-component reaction remains a widely used method for the synthesis of dihydropyridines, which can then be oxidized to pyridines. A variation of this can lead to pyridone structures.
Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate:
-
A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in 20 mL of ethanol is refluxed for 4 hours.[1]
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature, and the precipitated product is collected by filtration.
-
The crude product is washed with cold ethanol and dried to yield the 1,4-dihydropyridine.
Aromatization to Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate:
-
The obtained 1,4-dihydropyridine (1.0 g) is dissolved in 10 mL of acetic acid.[1]
-
A solution of sodium nitrite (0.3 g) in 1 mL of water is added dropwise with stirring.[1]
-
The mixture is heated at 80°C for 1 hour.[1]
-
After cooling, the mixture is poured into water, and the precipitated pyridine derivative is collected by filtration, washed with water, and recrystallized from ethanol.[1]
New Protocol: One-Pot Two-Step Catalytic Synthesis of 6-amino-2-pyridone-3,5-dicarbonitriles
This modern approach utilizes a natural product catalyst for a more streamlined and environmentally friendly synthesis.
-
In a round-bottom flask, p-tolualdehyde (1a) and malononitrile (2) are mixed with 10 mol% of a catalyst such as betaine or guanidine carbonate at room temperature and stirred.[2]
-
The reaction is monitored by TLC for the formation of the intermediate, p-tolylidenemalononitrile (3a).[2]
-
Once the formation of the intermediate is complete, the second step is initiated in the same pot.
-
The reaction mixture is further treated to induce cyclization and formation of the final 6-amino-2-pyridone-3,5-dicarbonitrile product.[2]
-
The final product is then isolated and purified. The synthesized compounds are characterized by 1H NMR, 13C{1H} NMR, and HRMS analysis.[2]
Visualizing the Workflow and Key Differentiators
The following diagrams, created using Graphviz (DOT language), illustrate the experimental workflows and highlight the key differences between traditional and modern pyridinone synthesis methods.
Caption: Comparative workflow of traditional vs. modern pyridinone synthesis.
Caption: Key feature comparison of pyridinone synthesis methods.
References
A Comparative Guide to the Metal Chelation Efficiency of Hydroxypyridinones
For Researchers, Scientists, and Drug Development Professionals
Hydroxypyridinones (HPs) represent a significant class of N-heterocyclic metal chelators, extensively investigated for their therapeutic potential in conditions of metal overload, particularly iron.[1][2] Their high efficacy, specificity for hard metal ions like Fe³⁺, and the versatility for chemical modification have made them a cornerstone in the development of new pharmaceutical agents.[1][3] This guide provides an objective comparison of the metal chelation efficiency of various hydroxypyridinone derivatives, supported by experimental data and detailed methodologies.
Overview of Hydroxypyridinone Chelators
Hydroxypyridinones are characterized by a pyridinone ring with a hydroxyl group adjacent to the ring keto group, creating a bidentate chelation site.[4] The most clinically prominent member of this class is Deferiprone (3-hydroxy-1,2-dimethylpyridin-4-one), an orally active iron chelator used in the management of transfusional iron overload.[5] Research has expanded to include a wide array of derivatives, including bidentate analogues and multidentate systems (e.g., hexadentate), to enhance stability, selectivity, and overall chelation efficiency.[3][6]
The primary measure of a chelator's effectiveness under physiological conditions is its pM value (e.g., pFe³⁺), which represents the negative logarithm of the free metal ion concentration at pH 7.4. A higher pFe³⁺ value indicates a stronger affinity for the metal ion.[4][5]
Comparative Data on Chelation Efficiency
The following tables summarize the quantitative data on the iron chelation efficiency of various hydroxypyridinone derivatives, comparing them based on their structure, stability constants (log β), and pFe³⁺ values.
Table 1: Comparison of Bidentate Hydroxypyridinone Derivatives
| Compound | Structure | log β₃ (Fe³⁺) | pFe³⁺ | Reference |
| 1,2-dimethyl-3-hydroxypyridin-4-one (Deferiprone, CP20) | N-methyl, 2-methyl | - | 20.6 | [7] |
| 1-ethyl-2-methyl-3-hydroxypyridin-4-one (CP21) | N-ethyl, 2-methyl | - | - | [8] |
| 1-propyl-2-methyl-3-hydroxypyridin-4-one (CP22) | N-propyl, 2-methyl | - | - | [8] |
| 5-hydroxy-2-(hydroxymethyl)pyridin-4(1H)-one (P1) | 5-hydroxy, 2-hydroxymethyl | - | 22.0 | [7][9] |
| 2-amido-3-hydroxypyridin-4(1H)-one (CP502) | 2-amido | - | 21.7 | - |
Table 2: Comparison of Hexadentate Hydroxypyridinone Derivatives
| Compound | Structure | log K | pFe³⁺ | Reference |
| Hexadentate 3,4-HOPO (1) | Tripodal 3,4-HOPO | - | > Hexadentate 1,2-HOPO | [6] |
| Hexadentate 1,2-HOPO (4) | Tripodal 1,2-HOPO | - | > Hexadentate 3,2-HOPO | [6] |
| Hexadentate 3,2-HOPO (3) | Tripodal 3,2-HOPO | - | > Hexadentate 3-hydroxypyranone | [6] |
| CP254 | 3-hydroxypyridin-4-one hexadentate ligand | 33.2 | 27.24 | [10][11] |
| N³(etLH)₃ | Tris-3,2-hydroxypyridinone on a triazacyclononane scaffold | 27.34 | 26.5 | [12] |
Table 3: In Vivo Iron Chelation Efficacy in Animal Models
| Compound | Animal Model | Administration | Key Findings | Reference |
| Deferiprone (CP20) | Iron-overloaded mice | Oral | Significant ⁵⁹Fe excretion. | [8] |
| CP21, CP22, CP24 | Iron-overloaded mice | Oral | Significantly more active than CP20. | [8] |
| CN128 | ⁵⁹Fe-Ferritin loaded rat | - | Significantly higher iron mobilisation from the liver at lower doses compared to Deferiprone. | [13] |
| CM1 | ⁵⁹Fe-Ferritin loaded rat | - | More effective than Deferiprone, but less effective than CN128. | [13] |
| P1 | Mice | - | Confirmed in vivo efficacy. | [7] |
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment and comparison of chelator efficiency.
Determination of Iron Chelation Efficacy (pFe³⁺) by Spectrophotometric Titration
This method is used to determine the stability constants of metal-ligand complexes, from which the pFe³⁺ value is calculated.[5]
1. Preparation of Solutions:
-
Prepare stock solutions of the hydroxypyridinone chelator, ferric chloride (FeCl₃), and a suitable buffer (e.g., HEPES) at a constant ionic strength (e.g., 0.1 M KCl).[5]
-
Standardize the FeCl₃ solution.
2. Titration:
-
Titrate a solution of the chelator with the standardized FeCl₃ solution at a constant temperature (e.g., 25°C) and physiological pH (e.g., 7.4).[5]
-
For pH-dependent titrations, use a standardized base (e.g., NaOH) to titrate the Fe(III)-siderophore complex from a low to a high pH.[12]
3. Data Acquisition:
-
Measure the absorbance of the solution at various wavelengths after each addition of the iron solution using a spectrophotometer.[5] The formation of the iron-chelator complex leads to a change in the absorption spectrum.[5]
4. Data Analysis:
-
Calculate the stability constants (β) of the iron-chelator complexes from the titration data using specialized software.[5]
-
The pFe³⁺ is then calculated using the formula: pFe³⁺ = -log[Fe³⁺]free under defined conditions of total iron and total ligand concentrations.[5]
In Vivo Efficacy Assessment in Animal Models
Animal models, such as iron-overloaded rats or mice, are essential for evaluating the in vivo efficacy of iron chelators.[1][5]
1. Induction of Iron Overload:
-
Induce iron overload in the animals through methods such as intraperitoneal injections of iron dextran or a diet supplemented with carbonyl iron.[14][15][16]
2. Chelator Administration:
-
Administer the test hydroxypyridinone chelator to the iron-overloaded animals, typically orally or via injection.[8][13]
3. Sample Collection:
-
Collect urine and feces over a defined period (e.g., 24-48 hours) to measure iron excretion.[8]
-
At the end of the study, collect tissues (e.g., liver, heart) to determine tissue iron concentration.[14]
4. Quantification of Iron:
-
If using a radioisotope like ⁵⁹Fe, measure the amount of radioiron in the collected samples using a gamma counter.[8][13]
-
For non-radioactive studies, determine tissue iron concentration using methods like atomic absorption spectroscopy.[14]
5. Data Analysis:
-
Determine the efficacy of the chelator by comparing the amount of iron excreted or the reduction in tissue iron in the treated group to a control group that did not receive the chelator.[8]
Visualizations
General Mechanism of Fe³⁺ Chelation by Bidentate Hydroxypyridinones
Caption: Three bidentate hydroxypyridinone (HOPO) molecules coordinate with one ferric ion (Fe³⁺).
Experimental Workflow for In Vivo Chelator Efficacy Testing
Caption: A typical workflow for assessing the in vivo efficacy of iron chelators in animal models.
Logical Relationship of Key Chelation Parameters
Caption: The relationship between a chelator's structure and its ultimate in vivo performance.
References
- 1. Biological models for studying iron chelating drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1H)-one - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Hydroxypyridinone Derivatives: A Fascinating Class of Chelators with Therapeutic Applications - An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Synthesis and iron chelating properties of hydroxypyridinone and hydroxypyranone hexadentate ligands - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. In vivo evaluation of hydroxypyridone iron chelators in a mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Hydroxypyridinones with enhanced iron chelating properties. Synthesis, characterization and in vivo tests of 5-hydroxy-2-(hydroxymethyl)pyridine-4(1 H ... - Dalton Transactions (RSC Publishing) DOI:10.1039/C6DT00129G [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Synthesis and iron(III)-chelating properties of novel 3-hydroxypyridin-4-one hexadentate ligand-containing copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and Iron Sequestration Equilibria of Novel Exocyclic 3-Hydroxy-2-pyridinone Donor Group Siderophore Mimics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kclpure.kcl.ac.uk [kclpure.kcl.ac.uk]
- 14. ashpublications.org [ashpublications.org]
- 15. Experimental animal model to study iron overload and iron chelation and review of other such models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. daneshyari.com [daneshyari.com]
Safety Operating Guide
Navigating the Safe Disposal of 6-hydroxy-1H-pyridin-2-one;hydrochloride: A Comprehensive Guide
For laboratory professionals engaged in research and development, the proper disposal of chemical waste is a critical component of ensuring a safe and compliant work environment. This guide provides a detailed protocol for the safe disposal of 6-hydroxy-1H-pyridin-2-one;hydrochloride, a compound that requires careful handling due to its potential hazards. Adherence to these procedures is essential for minimizing environmental impact and protecting the health and safety of laboratory personnel.
Hazard Profile and Safety Recommendations
This compound is classified as a substance that is harmful if swallowed, causes skin irritation, and may lead to serious eye irritation.[1][2] Inhalation of dust or fumes should be avoided as it may cause respiratory irritation.[1][2] Therefore, stringent safety measures must be observed during handling and disposal.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield are mandatory to prevent contact with the eyes.[3][4][5]
-
Hand Protection: Chemically resistant gloves, such as butyl rubber or PVA, should be worn. Nitrile gloves are not always recommended for pyridine-based compounds, so it is crucial to consult the glove manufacturer's compatibility chart.[6]
-
Body Protection: A fully buttoned lab coat is required to protect against skin contact.[6]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH/MSHA-approved respirator should be used.[2][5]
Work should always be conducted in a well-ventilated area, preferably within a certified laboratory chemical fume hood.[3][6] An emergency eyewash station and safety shower must be readily accessible.[3][6]
Quantitative Data Summary
The following table summarizes the key hazard information for compounds structurally related to this compound, providing a basis for its cautious handling.
| Hazard Classification | GHS Category | Precautionary Statement | Source |
| Acute Oral Toxicity | Category 3/4 | Harmful or Toxic if swallowed.[1][2][3] | [1][2][3] |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation.[1][2][5][7] | [1][2][5][7] |
| Serious Eye Damage/Irritation | Category 1/2A | Causes serious eye damage or irritation.[1][2][5][7] | [1][2][5][7] |
| Specific target organ toxicity | Category 3 | May cause respiratory irritation.[1][2][8] | [1][2][8] |
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste.[6][9] Do not dispose of this chemical down the drain or in regular trash.[2]
1. Waste Segregation and Collection:
-
Solid Waste: Collect all solid forms of the compound, including unused chemical, contaminated personal protective equipment (gloves, etc.), and weighing papers, in a designated and clearly labeled hazardous waste container.[9] The container should be sealable and made of a compatible material like high-density polyethylene (HDPE).[9]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container.[9] Ensure the container is compatible with the solvent used.
2. Labeling:
-
Immediately upon adding waste to a container, affix a "Hazardous Waste" label.
-
The label must include the full chemical name ("this compound"), the concentration, and any other components in the waste mixture.
-
Clearly indicate the associated hazards (e.g., "Toxic," "Irritant").
3. Storage:
-
Store waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.[9]
-
The SAA should be in a cool, dry, and well-ventilated location, away from incompatible materials such as strong oxidizing agents.[6]
-
Ensure secondary containment is in place to prevent the spread of material in case of a leak.[9]
4. Final Disposal:
-
Once the waste container is full or is no longer being used, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal company.[1][2][3]
-
Follow your institution's specific procedures for requesting a waste pickup.
Spill Management: In the event of a spill, evacuate the area and prevent unauthorized entry. Wearing appropriate PPE, absorb the spill with an inert, dry material and place it in a sealed container for disposal as hazardous waste.[6] Ventilate the area and wash the spill site after the material has been removed.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound waste.
Caption: Decision-making workflow for the proper disposal of this compound waste.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. cdhfinechemical.com [cdhfinechemical.com]
- 3. fishersci.com [fishersci.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. biosynth.com [biosynth.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. fishersci.com [fishersci.com]
- 8. kishida.co.jp [kishida.co.jp]
- 9. benchchem.com [benchchem.com]
Personal protective equipment for handling 6-hydroxy-1H-pyridin-2-one;hydrochloride
Chemical Identifier:
-
Name: 6-hydroxy-1H-pyridin-2-one;hydrochloride
-
Molecular Formula: C₅H₆ClNO₂[1]
-
Molecular Weight: 147.56 g/mol [1]
This guide provides critical safety and logistical information for the handling and disposal of this compound, tailored for research and drug development professionals. Adherence to these procedures is essential for ensuring laboratory safety and operational integrity.
Hazard Identification and Classification
This compound is classified as a hazardous substance. The primary routes of exposure are inhalation, skin contact, and ingestion.
GHS Hazard Statements:
| Hazard Classification | GHS Category |
| Acute Toxicity, Oral | Category 4 |
| Acute Toxicity, Dermal | Category 4 |
| Acute Toxicity, Inhalation | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific target organ toxicity – single exposure | Category 3 |
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to minimize exposure and ensure personal safety.
| Protection Type | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles or face shield. | Protects against splashes and airborne particles causing serious eye irritation.[3][7] |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber). | Prevents skin contact which can be harmful and cause irritation.[6][8] |
| Lab coat or other protective clothing. | Provides a barrier against accidental spills and contamination of personal clothing.[3][8] | |
| Respiratory Protection | NIOSH/MSHA approved respirator. | Required when engineering controls are insufficient to control airborne dust or aerosols, which are harmful if inhaled.[8] |
Operational and Disposal Plans
A systematic approach to handling and disposal is crucial for safety and compliance. The following step-by-step guidance outlines the recommended procedures.
Experimental Workflow:
Caption: Workflow for handling this compound.
Step-by-Step Handling Protocol:
-
Preparation:
-
Handling:
-
Storage:
-
First Aid Measures:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[3][4] |
| Skin Contact | Take off immediately all contaminated clothing. Wash with plenty of soap and water. If skin irritation occurs, get medical advice/attention.[3][4] |
| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention.[3][4] |
| Ingestion | Rinse mouth. Do NOT induce vomiting. Call a poison center or doctor if you feel unwell.[3][4][6] |
Disposal Plan:
-
Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3][9]
-
Do not allow the chemical to enter drains.[3]
By adhering to these guidelines, researchers can safely handle this compound, minimizing risks and ensuring a secure laboratory environment.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. 6-Hydroxypyridin-2(1H)-one hydrochloride|T4720|TargetMol | United States | Manufacturer | TargetMol Chemicals Inc. [m.chemicalbook.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. jubilantingrevia.com [jubilantingrevia.com]
- 6. kishida.co.jp [kishida.co.jp]
- 7. fishersci.com [fishersci.com]
- 8. biosynth.com [biosynth.com]
- 9. dentistry.ouhsc.edu [dentistry.ouhsc.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
